Product packaging for Chidamide(Cat. No.:CAS No. 743420-02-2)

Chidamide

Cat. No.: B1683975
CAS No.: 743420-02-2
M. Wt: 390.4 g/mol
InChI Key: WXHHICFWKXDFOW-UHFFFAOYSA-N
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Description

Chidamide, also known as Tucidinostat , CS055 and HBI-8000 , is a n orally bioavailable benzamide type inhibitor of histone deacetylase (HDAC) isoenzymes 1, 2, 3 and 10, with potential antineoplastic activity. This compound selectively binds to and inhibits HDAC leading to an increase of acetylation levels of histone protein H3. This agent also inhibits the expression of signaling kinases in the PI3K/Akt and MAPK/Ras signaling pathways and may result in cell cycle arrest and the induction of tumor cell apoptosis. This may inhibit tumor cell proliferation in susceptible tumor cells.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H19FN4O2 B1683975 Chidamide CAS No. 743420-02-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-amino-5-fluorophenyl)-4-[(3-pyridin-3-ylprop-2-enoylamino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O2/c23-18-8-9-19(24)20(12-18)27-22(29)17-6-3-16(4-7-17)14-26-21(28)10-5-15-2-1-11-25-13-15/h1-13H,14,24H2,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHHICFWKXDFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC(=O)NCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401121841
Record name N-(2-Amino-5-fluorophenyl)-4-[[[1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401121841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

743420-02-2
Record name N-(2-Amino-5-fluorophenyl)-4-[[[1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=743420-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Amino-5-fluorophenyl)-4-[[[1-oxo-3-(3-pyridinyl)-2-propen-1-yl]amino]methyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401121841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chidamide's Mechanism of Action in T-Cell Lymphoma: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular mechanisms through which Chidamide, a novel histone deacetylase (HDAC) inhibitor, exerts its anti-tumor effects in T-cell lymphoma. The content herein is curated for an audience with a strong background in oncology, molecular biology, and pharmacology.

Core Mechanism of Action: Selective HDAC Inhibition

This compound is an orally active benzamide-type HDAC inhibitor with high selectivity for Class I HDACs, specifically HDAC1, HDAC2, and HDAC3, as well as Class IIb HDAC10.[1][2] HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins. In the context of cancer, the overexpression of certain HDACs leads to the deacetylation of histones, resulting in a condensed chromatin structure and the transcriptional repression of tumor suppressor genes.

By inhibiting these specific HDACs, this compound leads to the accumulation of acetylated histones, particularly at H3K9, H3K18, and H4K8.[1] This results in a more relaxed chromatin structure, facilitating the transcription of previously silenced genes that are critical for cell cycle regulation, apoptosis, and immune surveillance.

Quantitative Preclinical Data

This compound has demonstrated potent anti-proliferative activity across a range of T-cell lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values highlight its efficacy.

Cell LineT-Cell Lymphoma SubtypeIC50 (µM)Citation
OCI-LY3Diffuse Large B-cell Lymphoma (ABC type)5.75 (48h), 1.138 (72h)[3]
OCI-LY10Diffuse Large B-cell Lymphoma (ABC type)1.211 (48h), 0.6428 (72h)[3]
RLTransformed Follicular Lymphoma>30 (24h)[4]
DOHH2Transformed Follicular Lymphoma9.08 (24h), 0.85 (36h), 0.54 (48h)[4]
SU-DHL4Transformed Follicular Lymphoma4.56 (24h), 3.17 (36h), 1.67 (48h)[4]
Karpas422Transformed Follicular Lymphoma>30 (24h)[4]

Key Cellular Effects and Signaling Pathways

This compound's anti-lymphoma activity is mediated through the induction of apoptosis, cell cycle arrest, and modulation of the tumor immune microenvironment. These effects are a consequence of its influence on several critical signaling pathways.

Induction of Apoptosis

This compound promotes apoptosis in T-cell lymphoma cells through both intrinsic and extrinsic pathways. A key mechanism is the alteration of the balance between pro-apoptotic and anti-apoptotic proteins.

  • Downregulation of Bcl-2: this compound has been shown to decrease the expression of the anti-apoptotic protein Bcl-2.[5]

  • Upregulation of Pro-apoptotic Proteins: It can increase the ratio of BAX/Bcl-2, favoring apoptosis.[1]

  • Caspase Activation: this compound treatment leads to the cleavage and activation of executioner caspases, such as caspase-3.[5]

This compound This compound HDACs HDAC1, 2, 3, 10 This compound->HDACs Inhibits STAT3 STAT3 This compound->STAT3 Inhibits Caspase3 Cleaved Caspase-3 This compound->Caspase3 Induces HDACs->STAT3 Deacetylates & Activates Bcl2 Bcl-2 STAT3->Bcl2 Upregulates Apoptosis Apoptosis STAT3->Apoptosis Inhibits Bcl2->Apoptosis Inhibits Caspase3->Apoptosis Promotes

This compound's Pro-Apoptotic Signaling Cascade.
Cell Cycle Arrest

A hallmark of this compound's action is the induction of cell cycle arrest, primarily at the G0/G1 phase.[6][7][8] This is achieved by modulating the expression of key cell cycle regulatory proteins.

  • Upregulation of p21: this compound increases the expression of the cyclin-dependent kinase inhibitor p21, a critical regulator of the G1/S checkpoint.[1]

The following table summarizes the effect of this compound on the cell cycle distribution in T-cell lymphoma cell lines.

Cell LineThis compound Concentration (µM)% Cells in G0/G1% Cells in S% Cells in G2/MCitation
ARP-1045.338.216.5[6]
0.555.130.114.8[6]
1.062.825.311.9[6]
2.070.218.910.9[6]
XG1048.935.116.0[6]
0.558.228.713.1[6]
1.065.422.112.5[6]
2.073.116.510.4[6]
Modulation of Key Signaling Pathways

This compound's effects are not limited to histone modifications and extend to the regulation of crucial intracellular signaling pathways implicated in T-cell lymphoma pathogenesis.

  • PI3K/AKT/mTOR Pathway: this compound has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K and AKT, leading to decreased cell survival and proliferation.[9][10]

  • RAS/MAPK Pathway: Inhibition of the RAS/MAPK signaling cascade has also been reported, contributing to the anti-proliferative effects of this compound.[1]

  • NOTCH1 Signaling: this compound can downregulate the expression of NOTCH1, a key driver of proliferation in certain T-cell malignancies.[2][11]

  • STAT3 Signaling: this compound can suppress the phosphorylation and transcriptional activity of STAT3, a transcription factor that promotes the expression of anti-apoptotic proteins like Bcl-2.[5][10]

This compound This compound HDACs HDAC1, 2, 3, 10 This compound->HDACs Inhibits PI3K PI3K This compound->PI3K Inhibits RAS RAS This compound->RAS Inhibits NOTCH1 NOTCH1 This compound->NOTCH1 Inhibits STAT3 STAT3 This compound->STAT3 Inhibits HDACs->PI3K Activates HDACs->RAS Activates HDACs->NOTCH1 Activates HDACs->STAT3 Activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival MAPK MAPK RAS->MAPK Proliferation Cell Proliferation MAPK->Proliferation NOTCH1->Proliferation STAT3->Survival

Inhibition of Pro-survival Signaling Pathways by this compound.

Clinical Efficacy in Peripheral T-Cell Lymphoma (PTCL)

Clinical trials have demonstrated the efficacy of this compound as a single agent in patients with relapsed or refractory PTCL.

Study/SubgroupOverall Response Rate (ORR)Complete Response (CR) RateMedian Duration of Response (DOR)Citation
Pivotal Phase II Study (n=79)28%14%9.9 months[1][12]
Angioimmunoblastic T-cell Lymphoma (AITL)50%40%Not Reported[4]
Anaplastic Large Cell Lymphoma (ALCL), ALK-Higher than other subtypesNot ReportedNot Reported[1]
Phase 1b/2 Study (with CHOEP, n=113)60.2%40.7%Not Reported[13]
Safety and Tolerability

The most common treatment-related adverse events (AEs) are hematological, with non-hematological AEs being generally mild to moderate.

Adverse EventAny GradeGrade 3/4Citation
Neutropenia-8.1% - 20.3%[9][14]
Thrombocytopenia-5.4% - 22%[4][9]
Anemia-2.9% - 5.4%[9][14]
Fatigue10%-[1]
Nausea--[1]
Diarrhea--[1]
Elevated ALT/AST-16.2%[9]

Experimental Protocols

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed T-cell lymphoma cells (e.g., OCI-LY10) in 96-well plates at a density of 2 x 10^5 cells/mL in a volume of 100 µL/well.

  • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 0.3, 1, 3, 10, 30 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 reagent to each well and incubate for 2.5 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for 48 hours.

  • Cell Harvesting: Harvest cells and wash with cold PBS.

  • Annexin V/PI Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Start Start: T-Cell Lymphoma Cell Culture Seeding Seed cells in 6-well plates Start->Seeding Treatment Treat with this compound (various concentrations, 48 hours) Seeding->Treatment Harvest Harvest and wash cells Treatment->Harvest Staining Stain with Annexin V-FITC & PI Harvest->Staining Analysis Analyze by Flow Cytometry Staining->Analysis End End: Quantify Apoptosis Analysis->End

Experimental Workflow for Apoptosis Assay.
Cell Cycle Analysis (Propidium Iodide Staining)

  • Cell Treatment: Treat T-cell lymphoma cells with this compound for 24 hours.

  • Cell Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend in a solution containing propidium iodide and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Western Blot Analysis
  • Protein Extraction: Treat cells with this compound for 48 hours, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., Bcl-2, p21, cleaved caspase-3, β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Quantification: Densitometry analysis of the bands can be performed to quantify changes in protein expression relative to a loading control.

Conclusion

This compound represents a significant advancement in the treatment of T-cell lymphoma, with a well-defined mechanism of action centered on the selective inhibition of HDACs. Its ability to induce apoptosis, promote cell cycle arrest, and modulate key oncogenic signaling pathways provides a strong rationale for its clinical use. Further research into synergistic combinations and the identification of predictive biomarkers will continue to refine its therapeutic application.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Selective HDAC Inhibitor Profile of Chidamide

Introduction

This compound, also known as Tucidinostat, Epidaza®, or HBI-8000, is a novel, orally bioavailable histone deacetylase (HDAC) inhibitor of the benzamide (B126) class.[1][2][3][4] It functions by selectively targeting specific HDAC isoforms, leading to the accumulation of acetylated histones and a more open chromatin structure.[5] This epigenetic modulation facilitates the transcription of genes that can inhibit tumor growth, induce cell cycle arrest, and promote apoptosis (programmed cell death).[5] this compound is the first oral subtype-selective HDAC inhibitor approved in China for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL).[4][6] Its approval has since expanded to include other indications and regions, such as Japan.[3][7] This guide provides a detailed overview of its isoform selectivity, molecular mechanisms, and the experimental protocols used for its characterization.

HDAC Selectivity and Potency

This compound exhibits a distinct selectivity profile, potently inhibiting Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IIb HDAC10 at low nanomolar concentrations.[1][2][5][7][8] This selective inhibition is believed to contribute to its therapeutic window, potentially reducing the off-target effects and toxicities associated with non-selective HDAC inhibitors.[5]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against specific HDAC isotypes has been characterized through various in vitro enzymatic assays. The following table summarizes its activity.

HDAC IsoformTypePotency (IC50)Notes
HDAC1 Class ILow NanomolarThis compound is a potent inhibitor of HDAC1, which is frequently associated with malignant phenotypes.[8]
HDAC2 Class ILow NanomolarPotently inhibited by this compound.[8]
HDAC3 Class ILow NanomolarPotently inhibited by this compound.[8]
HDAC10 Class IIbLow NanomolarThis compound is a potent inhibitor of HDAC10.[8]

Note: Specific IC50 values are often proprietary or vary between assay conditions. The available literature consistently describes the potency as being in the low nanomolar range for these specific isoforms.[8]

cluster_HDAC_Classes HDAC Classes cluster_ClassI Class I cluster_ClassIIa Class IIa cluster_ClassIIb Class IIb cluster_ClassIV Class IV HDAC1 HDAC1 HDAC2 HDAC2 HDAC3 HDAC3 HDAC8 HDAC8 HDAC4 HDAC4 HDAC5 HDAC5 HDAC7 HDAC7 HDAC9 HDAC9 HDAC6 HDAC6 HDAC10 HDAC10 HDAC11 HDAC11 This compound This compound This compound->HDAC1 This compound->HDAC2 This compound->HDAC3 This compound->HDAC10

Fig. 1: this compound's selective inhibition profile targeting HDACs 1, 2, 3, and 10.

Modulation of Core Signaling Pathways

This compound exerts its antitumor effects by modulating multiple intracellular signaling pathways critical for cancer cell proliferation, survival, and apoptosis.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival and proliferation, and its aberrant activation is common in many cancers. This compound has been shown to suppress this pathway.[9][10] Treatment with this compound leads to a marked reduction in the phosphorylation of key pathway components like PI3K and Akt, thereby inactivating the downstream signaling cascade.[9][10] This disruption promotes apoptosis and suppresses cell proliferation in various cancer cell lines.[9]

Fig. 2: this compound inhibits the PI3K/Akt pathway, reducing proliferation and promoting apoptosis.
JAK2/STAT3 Signaling Pathway

The JAK2/STAT3 signaling pathway is crucial for cell growth and survival in many hematological malignancies. This compound treatment has been demonstrated to downregulate this pathway.[1] It achieves this by upregulating Suppressor of Cytokine Signaling (SOCS) proteins, which are negative regulators of JAK2/STAT3 signaling.[1] The subsequent inhibition of JAK2 and STAT3 phosphorylation leads to the downregulation of anti-apoptotic proteins like Bcl-xL and Mcl-1, thereby inducing apoptosis.[1]

This compound This compound HDACs HDACs This compound->HDACs SOCS3 SOCS3 HDACs->SOCS3 JAK2 p-JAK2 SOCS3->JAK2 STAT3 p-STAT3 JAK2->STAT3 Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) STAT3->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Fig. 3: this compound suppresses JAK2/STAT3 signaling, leading to apoptosis.
MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK1/2 cascade, is another key regulator of cell proliferation and differentiation. This compound has been shown to inhibit the MAPK/ERK signaling pathway in various cancer cells.[11][12] This inhibition contributes to its anti-proliferative and pro-apoptotic effects.[11] Microarray analyses have confirmed that this compound treatment leads to significant changes in the expression of MAPK-related genes, particularly those associated with the ERK1/2 pathway.[11]

Apoptosis and Cell Cycle Regulation

A primary outcome of this compound treatment is the induction of apoptosis and cell cycle arrest.[5][7]

  • Apoptosis: this compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thus increasing the Bax/Bcl-2 ratio.[10][13][14] This shift promotes the activation of caspases, which are key executioners of apoptosis.[13][14]

  • Cell Cycle Arrest: this compound induces cell cycle arrest, primarily at the G0/G1 phase.[1][5] This is achieved by upregulating the expression of cyclin-dependent kinase inhibitors like p21 and downregulating proteins that promote cell cycle progression, such as c-Myc and Cyclin D1.[1][14]

Key Experimental Protocols

The characterization of this compound's activity relies on a set of standardized in vitro and cell-based assays.

In Vitro HDAC Activity Assay (Fluorometric)

This assay directly measures the inhibitory effect of this compound on HDAC enzyme activity.

  • Objective: To determine the concentration of this compound required to inhibit 50% of HDAC activity (IC50).

  • Methodology:

    • Lysate Preparation: Prepare cell lysates from cancer cell lines (e.g., SKM-1, HEL) treated with varying doses of this compound.[1]

    • Reaction Setup: In a 96-well plate, add 50 µg of cell lysate to wells containing a fluorometric HDAC substrate.[1]

    • Incubation: Incubate the plate at 37°C for 30 minutes to allow for the deacetylation reaction.[1]

    • Development: Add a lysine (B10760008) developer solution to the wells and incubate for an additional 15-30 minutes at 37°C.[1] The developer reacts with the deacetylated substrate to produce a fluorescent signal.

    • Detection: Measure the fluorescence using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.[1]

    • Analysis: The fluorescence intensity is proportional to HDAC activity. Calculate the percentage of inhibition relative to an untreated control to determine IC50 values.

G cluster_workflow HDAC Activity Assay Workflow A 1. Prepare Cell Lysates (Treated vs. Control) B 2. Add Lysate and Fluorometric Substrate A->B C 3. Incubate at 37°C (Deacetylation) B->C D 4. Add Lysine Developer & Incubate C->D E 5. Read Fluorescence (Ex/Em: 360/465 nm) D->E F 6. Calculate % Inhibition and IC50 Value E->F

Fig. 4: Experimental workflow for a fluorometric in vitro HDAC activity assay.
Cell Viability Assay (CCK-8)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

  • Objective: To determine the IC50 value of this compound in specific cancer cell lines over time.

  • Methodology:

    • Cell Seeding: Seed cells (e.g., 3 x 10⁴ cells/well) into 96-well plates in 100 µL of medium.[9]

    • Drug Treatment: Treat the cells with a range of concentrations of this compound and incubate for specified time periods (e.g., 24, 36, 48 hours).[9]

    • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.[9]

    • Incubation: Incubate the plates for an additional 2 hours at 37°C.[9]

    • Measurement: Measure the absorbance at 450 nm using a microplate reader.[9]

    • Analysis: The absorbance is proportional to the number of viable cells. Data is presented as a percentage of viable cells relative to untreated controls, and IC50 values are calculated using software like GraphPad Prism.[9]

Apoptosis Analysis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.

  • Objective: To measure the percentage of apoptotic cells following this compound treatment.

  • Methodology:

    • Cell Treatment: Treat cells (e.g., SKM-1, HEL) with different concentrations of this compound for a set time, such as 48 hours.[1]

    • Harvest and Wash: Harvest the cells and wash them with cold PBS.

    • Staining: Resuspend the cells in a binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[15]

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[15]

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).

    • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.[1]

Conclusion

This compound is a subtype-selective HDAC inhibitor with a well-defined mechanism of action. Its potent and selective inhibition of HDAC1, 2, 3, and 10 leads to the modulation of critical oncogenic signaling pathways, including PI3K/Akt, JAK2/STAT3, and MAPK/ERK. This activity culminates in potent anti-proliferative effects through the induction of cell cycle arrest and apoptosis. The standardized experimental protocols outlined herein are fundamental for the continued preclinical and clinical evaluation of this compound and other novel HDAC inhibitors in the drug development pipeline. Its established efficacy and safety profile in treating hematological malignancies provide a strong rationale for its further exploration in other cancer types, both as a monotherapy and in combination regimens.[6][8]

References

Chidamide in Preclinical Models: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chidamide, also known as Epidaza® or HBI-8000, is a novel, orally available benzamide-type histone deacetylase (HDAC) inhibitor. It selectively targets HDAC subtypes 1, 2, 3 (Class I), and 10 (Class IIb), which are frequently implicated in the pathogenesis of various malignancies. By modulating the acetylation of histones and other non-histone proteins, this compound plays a crucial role in regulating gene expression, leading to the inhibition of tumor growth, induction of apoptosis, and cell cycle arrest. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, summarizing key data from various in vivo and in vitro models.

Pharmacokinetics

The preclinical pharmacokinetic profile of this compound has been evaluated in several animal models, primarily in rodents. These studies have aimed to characterize its absorption, distribution, metabolism, and excretion (ADME) properties to inform clinical trial design.

Data Presentation: Pharmacokinetic Parameters of this compound

The following tables summarize the key pharmacokinetic parameters of this compound in preclinical models.

Table 1: Intravenous Pharmacokinetic Parameters of this compound in Rats

ParameterUnitValue (Mean ± SD)
Dosemg/kg1
AUC(0-t)µg/Lmin50275.4 ± 11013.2
AUC(0-∞)µg/Lmin52083.1 ± 11776.5
t1/2min135.6 ± 71.9
CLL/min/kg0.02 ± 0.01
VdL/kg3.6 ± 1.1
Cmaxµg/L1374.3 ± 276.5

Data from a study in Sprague-Dawley rats.[1]

Pharmacodynamics

The pharmacodynamic effects of this compound have been extensively studied in a variety of preclinical cancer models, demonstrating its potent anti-tumor activity. These studies have elucidated the mechanisms by which this compound exerts its therapeutic effects.

In Vivo Efficacy in a Transformed Follicular Lymphoma Xenograft Model

In a preclinical study utilizing a CB17/Icr-Prkdcscid/IcrlcoCrl mouse xenograft model with DOHH2 human follicular lymphoma cells, orally administered this compound demonstrated significant anti-tumor activity.[2]

Table 2: In Vivo Efficacy of Oral this compound in a DOHH2 Xenograft Model

ParameterVehicle ControlThis compound (10 mg/kg/day)
Tumor Growth UninhibitedSignificant inhibition observed after 13 days of treatment.[2]
Toxicity -No fatal toxicity observed.[2]
Mechanism -Downregulation of the PI3K/AKT signaling pathway.[2]
Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/AKT and JAK2/STAT3 pathways are two of the most well-documented targets.

This compound treatment has been demonstrated to suppress the activation of the PI3K/AKT signaling pathway in various cancer cell lines.[2] This inhibition leads to downstream effects on cell cycle regulation and apoptosis.

PI3K_AKT_Pathway cluster_chidamide_effect Effect of this compound This compound This compound HDAC HDAC1, 2, 3, 10 This compound->HDAC inhibits PI3K PI3K HDAC->PI3K deacetylation of targets regulating PI3K activity AKT AKT (Protein Kinase B) PI3K->AKT activates p27 p27 AKT->p27 inhibits Caspase Caspase Activation AKT->Caspase inhibits CDK2 CDK2 p27->CDK2 inhibits Proliferation Cell Proliferation CDK2->Proliferation promotes Apoptosis Apoptosis Caspase->Apoptosis induces

Caption: this compound inhibits HDACs, leading to suppression of the PI3K/AKT pathway.

This compound has also been shown to downregulate the JAK2/STAT3 signaling pathway, which is aberrantly activated in many cancers and promotes cell growth and survival.

JAK2_STAT3_Pathway cluster_chidamide_effect Effect of this compound This compound This compound HDAC HDAC1, 2, 3, 10 This compound->HDAC inhibits SOCS3 SOCS3 HDAC->SOCS3 upregulates expression of (mechanism under investigation) JAK2 JAK2 SOCS3->JAK2 inhibits STAT3 STAT3 JAK2->STAT3 phosphorylates & activates Downstream_Targets Downstream Targets (c-Myc, Mcl-1, Bcl-xL) STAT3->Downstream_Targets activates transcription of Proliferation Cell Proliferation & Survival Downstream_Targets->Proliferation promotes

Caption: this compound downregulates the JAK2/STAT3 pathway, partly via SOCS3 upregulation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

Subcutaneous Xenograft Mouse Model for Transformed Follicular Lymphoma

This protocol outlines the in vivo assessment of this compound's anti-tumor efficacy.

  • Cell Culture: DOHH2 human transformed follicular lymphoma cells are cultured in appropriate media.

  • Animal Model: Female CB17/Icr-Prkdcscid/IcrlcoCrl mice (6-8 weeks old) are used.

  • Tumor Cell Inoculation: 1 x 10^7 DOHH2 cells in 200 µL of PBS are subcutaneously injected into the right flank of each mouse.[2]

  • Randomization and Treatment: Once tumors are palpable (approximately 3 days post-inoculation), mice are randomized into treatment and control groups.[2]

    • Treatment Group: Receives this compound (e.g., 10 mg/kg/day) administered by oral gavage.[2]

    • Control Group: Receives the vehicle (e.g., PBS with 0.5% methylcellulose (B11928114) and 0.1% Tween-80) by oral gavage.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., every other day). Tumor volume is calculated using the formula: (length x width^2) / 2.[2]

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).

Xenograft_Workflow Start Start: DOHH2 Cell Culture Implantation Subcutaneous Implantation in Immunodeficient Mice Start->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment Oral Administration: This compound or Vehicle Randomization->Treatment Monitoring Regular Monitoring: Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint: Tumor Excision & Analysis Monitoring->Endpoint Analysis Analysis: - Tumor Weight - Western Blot - IHC Endpoint->Analysis

Caption: Workflow for a subcutaneous xenograft model to evaluate this compound's efficacy.

Western Blot Analysis for PI3K/AKT and JAK2/STAT3 Signaling

This protocol is used to determine the effect of this compound on the protein expression and phosphorylation status of key components in signaling pathways.

  • Cell Lysis: Cancer cells treated with this compound or vehicle are lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., total-AKT, phospho-AKT, total-STAT3, phospho-STAT3, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The preclinical data for this compound demonstrate its promise as a potent and selective HDAC inhibitor with significant anti-tumor activity across a range of cancer models. Its oral bioavailability and long half-life in animals are favorable pharmacokinetic properties. The pharmacodynamic studies have clearly shown its ability to inhibit tumor growth and modulate key cancer-related signaling pathways, including the PI3K/AKT and JAK2/STAT3 pathways. The experimental protocols provided in this guide offer a framework for further preclinical investigation into the therapeutic potential of this compound. Further studies are warranted to fully elucidate its oral pharmacokinetic profile in various preclinical models and to explore its efficacy in a broader range of cancer types.

References

The Role of Chidamide in the Epigenetic Regulation of Gene Expression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Chidamide (CS055/HBI-8000) is a novel, orally active benzamide-class histone deacetylase inhibitor (HDACi) with selective activity against HDAC subtypes 1, 2, 3, and 10.[1][2] These enzymes are crucial epigenetic regulators, and their aberrant activity is frequently implicated in the pathogenesis of various malignancies by promoting the silencing of tumor suppressor genes.[3][4] By inhibiting these specific HDACs, this compound induces hyperacetylation of histones, leading to chromatin relaxation and the reactivation of gene expression.[1][5] This mechanism triggers a cascade of anti-tumor effects, including cell cycle arrest, induction of apoptosis, and modulation of the tumor immune microenvironment.[3] This technical guide provides an in-depth overview of this compound's core mechanism, its impact on key signaling pathways, quantitative efficacy data, and detailed experimental protocols for its study.

Core Mechanism of Action: Selective HDAC Inhibition

The primary mechanism of this compound involves the direct inhibition of histone deacetylase enzymes. HDACs remove acetyl groups from the lysine (B10760008) residues of histone proteins, leading to a more compact chromatin structure (heterochromatin) that is generally inaccessible to transcription factors, resulting in gene silencing.[1][6] In many cancers, HDACs are overexpressed, contributing to the downregulation of genes that control cell proliferation, differentiation, and apoptosis.[1]

This compound selectively targets Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IIb HDAC (HDAC10), which are strongly associated with malignant phenotypes.[1][2][4] By binding to the active site of these enzymes, this compound blocks their deacetylase activity. This leads to an accumulation of acetylated histones (hyperacetylation), particularly on Histone H3 and H4.[4][5][7] The increased acetylation neutralizes the positive charge of lysine residues, weakening the electrostatic interaction between histones and DNA. This results in a more relaxed, open chromatin structure (euchromatin), facilitating the access of transcription machinery to gene promoter regions and thereby reactivating the expression of previously silenced tumor suppressor genes.[1][6]

cluster_0 Normal Cell (Gene Silencing in Cancer) cluster_1 Cancer Cell Treated with this compound HDACs HDACs (1, 2, 3, 10) Acetyl Acetyl Groups HDACs_Inhibited HDACs (1, 2, 3, 10) Histones Histone Tails (Lysine) Histones->HDACs Deacetylation Histones_Ac Acetylated Histone Tails (Hyperacetylation) Histones->Histones_Ac Accumulation of Acetyl Groups Chromatin_C Condensed Chromatin (Heterochromatin) TSG_Off Tumor Suppressor Gene Expression OFF Chromatin_C->TSG_Off This compound This compound This compound->HDACs_Inhibited Inhibition Chromatin_O Open Chromatin (Euchromatin) Histones_Ac->Chromatin_O TSG_On Tumor Suppressor Gene Expression ON Chromatin_O->TSG_On Cellular_Response Anti-Tumor Effects: • Cell Cycle Arrest • Apoptosis • Immunomodulation TSG_On->Cellular_Response

Caption: Mechanism of this compound in reversing epigenetic gene silencing.

Quantitative Analysis of In Vitro Efficacy

This compound's anti-proliferative effects have been quantified across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent activity, particularly in hematological malignancies.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell Line Cancer Type IC50 Value (µM) Exposure Time (h) Reference
Follicular Lymphoma
RL Transformed Follicular Lymphoma ~15 24 [4]
DOHH2 Transformed Follicular Lymphoma ~4.5 24 [4]
SU-DHL4 Transformed Follicular Lymphoma ~10 24 [4]
Karpas422 Transformed Follicular Lymphoma ~30 24 [4]
Diffuse Large B-Cell Lymphoma
SU-DHL2 DLBCL 2.722 72 [8]
OCI-LY3 DLBCL 1.353 72 [8]
MZ DLBCL 4.183 72 [8]
Lung Cancer
CAFQ1 Primary NSCLC 10.18 48 [9]
Multiple Myeloma

| Various (8 lines) | Multiple Myeloma | 1.1 - 12.9 | 48 |[10] |

Table 2: Summary of this compound's Molecular Effects on Key Proteins

Effect Target Protein(s) Observation Cell Types Reference
Histone Acetylation Acetyl-Histone H3, Acetyl-Histone H4 Significant increase MDS, AML, Lymphoma, MM [4][5][7][11]
HDAC Expression HDAC1, HDAC2, HDAC3, HDAC10 Time-dependent downregulation Follicular Lymphoma [4]
Cell Cycle Arrest p21, p27, CDK2 Upregulation of p21/p27, downregulation of CDK2 MDS, AML, Lymphoma [4][5][12]
Apoptosis Induction Cleaved Caspase-3, Cleaved PARP, Bcl-2 Upregulation of pro-apoptotic proteins, downregulation of anti-apoptotic Bcl-2 Lymphoma, MDS, AML [4][8][12]
Oncogene Suppression c-Myc, STAT3, p-STAT3 Downregulation of expression and/or phosphorylation MDS, AML, DLBCL [5][8][9]
PI3K/AKT Pathway PDK1, p-AKT (Ser473/Thr308) Marked reduction in expression/phosphorylation Follicular Lymphoma [4]

| Immune Checkpoints | PD-L1 | Upregulation of expression | Sarcoma, Breast Cancer |[13][14] |

Key Signaling Pathways Modulated by this compound

This compound exerts its anti-tumor effects by modulating several critical intracellular signaling pathways that govern cell survival, proliferation, and immune response.

PI3K/AKT Pathway

The PI3K/AKT pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer. Studies in transformed follicular lymphoma have shown that this compound can downregulate this pathway.[4] Treatment leads to a marked reduction in the expression of PDK1 and the phosphorylation of its downstream target AKT at both Ser473 and Thr308.[4] This inactivation contributes to the induction of G1 cell cycle arrest and apoptosis.[4]

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates pAKT p-AKT mTOR mTOR pAKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PDK1 Downregulates This compound->pAKT Reduces

Caption: this compound-mediated inhibition of the PI3K/AKT signaling pathway.
JAK/STAT Pathway

The JAK/STAT signaling pathway is crucial for cytokine-mediated cell proliferation and survival, and its aberrant activation is common in hematological malignancies. This compound has been shown to suppress this pathway in Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML) cells.[5] The mechanism involves the epigenetic upregulation of Suppressors of Cytokine Signaling 3 (SOCS3), a negative regulator of the pathway.[5] Increased SOCS3 expression leads to the downregulation of JAK2 and STAT3 phosphorylation, subsequently reducing the expression of downstream targets like c-Myc, Mcl-1, and Bcl-xL, which promotes cell cycle arrest and apoptosis.[5]

This compound This compound HDAC HDAC This compound->HDAC Inhibits SOCS3_gene SOCS3 Gene (Silenced) This compound->SOCS3_gene Upregulates Expression HDAC->SOCS3_gene Maintains Silencing SOCS3_protein SOCS3 Protein SOCS3_gene->SOCS3_protein pJAK2 p-JAK2 SOCS3_protein->pJAK2 Inhibits JAK2 JAK2 pSTAT3 p-STAT3 pJAK2->pSTAT3 Phosphorylates STAT3 STAT3 Targets Downstream Targets (c-Myc, Bcl-xL, Mcl-1) pSTAT3->Targets Proliferation Cell Proliferation & Survival Targets->Proliferation

Caption: this compound suppresses JAK/STAT signaling via SOCS3 upregulation.
Immunomodulation

Beyond its direct effects on tumor cells, this compound significantly modulates the tumor microenvironment to enhance anti-tumor immunity.[2][13] It has been shown to upregulate the expression of Major Histocompatibility Complex (MHC) class I and II molecules and the immune checkpoint ligand PD-L1 on tumor cells.[13][14] This can increase tumor cell recognition by T-cells. Furthermore, this compound can enhance the cytotoxic activity of Natural Killer (NK) cells and T-cells and promote the expression of genes associated with lymphocyte chemotaxis, potentially increasing the infiltration of immune cells into the tumor.[2][15][16] These immunomodulatory properties provide a strong rationale for combining this compound with immune checkpoint inhibitors.[11][13]

Detailed Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assessment (CCK-8 Assay)

This protocol is used to determine the cytotoxic effects of this compound and calculate IC50 values.[4]

  • Cell Seeding : Seed tumor cells (e.g., 3 x 10⁴ cells/well) in 100 µL of complete medium into 96-well plates.

  • Treatment : After allowing cells to adhere (if applicable), treat them with a serial dilution of this compound (e.g., 0.1 to 30 µM) and a vehicle control (e.g., DMSO).

  • Incubation : Incubate the plates for specified time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • Reagent Addition : Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.

  • Final Incubation : Incubate for an additional 1-4 hours until the color develops.

  • Measurement : Measure the absorbance at 450 nm using a microplate reader.

  • Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control. Determine IC50 values using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).

Western Blot Analysis for Protein Expression and Acetylation

This protocol is used to detect changes in the levels of total and post-translationally modified (e.g., acetylated, phosphorylated) proteins.[4][5][9][11]

Western Blot Experimental Workflow A 1. Cell Treatment Treat cells with this compound for a specified time B 2. Protein Extraction Lyse cells in RIPA buffer with protease/phosphatase inhibitors A->B C 3. Protein Quantification Determine protein concentration (e.g., BCA assay) B->C D 4. SDS-PAGE Separate proteins by molecular weight C->D E 5. Protein Transfer Transfer proteins from gel to PVDF membrane D->E F 6. Blocking Block non-specific sites (e.g., with 5% milk or BSA) E->F G 7. Primary Antibody Incubate with primary antibody (e.g., anti-Acetyl-H3, anti-p-AKT) F->G H 8. Secondary Antibody Incubate with HRP-conjugated secondary antibody G->H I 9. Detection Add chemiluminescent substrate and image the blot H->I J 10. Analysis Quantify band intensity relative to a loading control (e.g., β-actin) I->J

Caption: Standardized workflow for Western Blot analysis.
  • Sample Preparation : Treat cells with various concentrations of this compound for the desired duration. Harvest and lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification : Measure protein concentration using a BCA assay kit.

  • Electrophoresis : Separate equal amounts of protein (e.g., 20-40 µg) on a 10-15% SDS-PAGE gel.

  • Transfer : Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Antibody Incubation : Incubate the membrane with a primary antibody specific to the target protein (e.g., Acetyl-Histone H3, HDAC1, p-AKT, Cleaved Caspase-3) overnight at 4°C.

  • Washing : Wash the membrane three times with TBST.

  • Secondary Antibody Incubation : Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection : After further washes, visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization : Re-probe the membrane with an antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

This protocol is used to quantify this compound-induced apoptosis and its effect on cell cycle distribution.[4]

For Apoptosis (Annexin V/PI Staining):

  • Cell Treatment & Harvest : Treat cells with this compound for 24 or 48 hours. Harvest cells, including the supernatant, and wash with cold PBS.

  • Staining : Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation : Incubate in the dark for 15 minutes at room temperature.

  • Analysis : Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.

For Cell Cycle Analysis:

  • Cell Treatment & Harvest : Treat cells with this compound for the desired time. Harvest and wash cells with PBS.

  • Fixation : Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining : Wash the fixed cells to remove ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation : Incubate for 30 minutes at room temperature in the dark.

  • Analysis : Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound represents a significant advancement in epigenetic therapy, acting as a selective inhibitor of HDACs 1, 2, 3, and 10. Its mechanism of action is centered on the re-establishment of a normal epigenetic landscape, leading to the expression of critical tumor-suppressing genes. By inducing histone hyperacetylation, this compound triggers multiple anti-cancer pathways, resulting in cell cycle arrest, apoptosis, and favorable modulation of the tumor immune microenvironment. The quantitative data and pathway analyses presented herein underscore its potency and provide a strong basis for its clinical application, both as a monotherapy and in combination with other agents, such as chemotherapy and immunotherapy, for the treatment of various hematological and solid tumors.[17][18] Further research will continue to elucidate predictive biomarkers and optimize combination strategies to maximize the therapeutic potential of this epigenetic modulator.[4]

References

Chidamide-Induced Apoptosis in Hematological Malignancies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chidamide, a novel benzamide-type histone deacetylase (HDAC) inhibitor, has emerged as a promising therapeutic agent in the treatment of various hematological malignancies. Its mechanism of action is multifaceted, with the induction of apoptosis being a cornerstone of its anti-tumor activity. This technical guide provides an in-depth exploration of the molecular pathways through which this compound triggers programmed cell death in malignant hematopoietic cells. We consolidate quantitative data on its efficacy, present detailed protocols for key experimental assays, and offer visual representations of the core signaling pathways to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

This compound selectively inhibits histone deacetylases (HDACs), particularly HDAC1, 2, 3, and 10, leading to an accumulation of acetylated histones and non-histone proteins. This alteration in the epigenetic landscape results in the reactivation of tumor suppressor genes, cell cycle arrest, and ultimately, the induction of apoptosis. This guide will dissect the primary apoptotic pathways modulated by this compound in hematological cancers, including Diffuse Large B-cell Lymphoma (DLBCL), Acute Myeloid Leukemia (AML), and Chronic Myeloid Leukemia (CML).

Quantitative Efficacy of this compound

The cytotoxic and pro-apoptotic effects of this compound have been quantified across a range of hematological malignancy cell lines. The following tables summarize the half-maximal inhibitory concentrations (IC50) and the extent of apoptosis induction observed in key studies.

Table 1: IC50 Values of this compound in Hematological Malignancy Cell Lines

Cell LineMalignancy TypeIC50 Value (µM)Treatment Duration (hours)Reference
SU-DHL-2DLBCL (ABC-subtype)2.72272
OCI-LY3DLBCL (ABC-subtype)1.35372
MZDLBCL (GCB-subtype)4.18372
DOHH2Follicular Lymphoma9.08 (24h), 0.54 (48h)24, 48
SU-DHL-4Follicular Lymphoma4.56 (24h), 1.67 (48h)24, 48
RLFollicular Lymphoma30.39 (24h), 1.87 (48h)24, 48
Karpas-422Follicular Lymphoma10.92 (24h), 3.09 (48h)24, 48
Kasumi-1AML1.39 (untreated), 0.15 (+Adriamycin)24
HL-60/ADMAML1.79 (untreated), 0.25 (+Adriamycin)24
KBM5CML4.748
KBM5-T315ICML (TKI-resistant)8.648
CA46B-cell Lymphoma1.063 - 1.652Not Specified
DaudiB-cell Lymphoma1.063 - 1.652Not Specified
JeKo-1B-cell Lymphoma1.063 - 1.652Not Specified
RajiB-cell Lymphoma1.063 - 1.652Not Specified
NamalwaB-cell Lymphoma1.063 - 1.652Not Specified
RamosB-cell Lymphoma1.063 - 1.652Not Specified

Table 2: this compound-Induced Apoptosis Rates in Hematological Malignancy Cell Lines

Cell LineMalignancy TypeThis compound Conc. (µM)Apoptosis Rate (%)Treatment Duration (hours)Reference
SU-DHL-2DLBCL10~50% (Early + Late)48
OCI-LY3DLBCL10~40% (Early + Late)48
MZDLBCL10~35% (Early + Late)48
Kasumi-1AML5 - 40Dose-dependent increase48
HL-60/ADMAML5 - 40Dose-dependent increase48
NB4AML1Significant increase72
HL-60AML1Significant increase72
SKM-1MDS/AML3Significant increase48
HELMDS/AML3Significant increase48

Core Apoptotic Signaling Pathways

This compound induces apoptosis through several interconnected signaling pathways. The primary mechanisms involve the intrinsic mitochondrial pathway and the modulation of key survival signaling cascades.

The STAT3/Bcl-2 Axis

A pivotal mechanism of this compound's action is the suppression of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. In many hematological malignancies, STAT3 is constitutively active and promotes the transcription of anti-apoptotic proteins, most notably B-cell lymphoma 2 (Bcl-2). This compound treatment leads to a dose-dependent decrease in both the total and phosphorylated levels of STAT3. This, in turn, downregulates the expression of Bcl-2, shifting the cellular balance towards apoptosis. The reduction in Bcl-2 is accompanied by an increase in the expression of cleaved caspase-3, a key executioner of apoptosis.

G This compound This compound HDACs HDACs This compound->HDACs Inhibits STAT3 STAT3 This compound->STAT3 Downregulates pSTAT3 p-STAT3 This compound->pSTAT3 Downregulates HDACs->STAT3 Deacetylates/Activates STAT3->pSTAT3 Phosphorylation Apoptosis Apoptosis Bcl2 Bcl-2 pSTAT3->Bcl2 Upregulates Transcription Bcl2->Apoptosis Inhibits Caspase3 Cleaved Caspase-3 Caspase3->Apoptosis Executes

This compound suppresses the HDACs/STAT3/Bcl-2 pathway.
The PI3K/Akt Signaling Pathway

The Phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a critical survival pathway that is often hyperactivated in hematological malignancies. This compound has been shown to inhibit this pathway by decreasing the phosphorylation of both PI3K and Akt. The inactivation of the PI3K/Akt pathway contributes to the pro-apoptotic effects of this compound by modulating downstream effectors that are involved in cell survival and proliferation.

G This compound This compound pPI3K p-PI3K This compound->pPI3K Inhibits Phosphorylation pAkt p-Akt This compound->pAkt Inhibits Phosphorylation PI3K PI3K PI3K->pPI3K Akt Akt pPI3K->Akt Akt->pAkt CellSurvival Cell Survival pAkt->CellSurvival Promotes Apoptosis Apoptosis CellSurvival->Apoptosis Inhibits

This compound inhibits the PI3K/Akt survival pathway.
Induction of Reactive Oxygen Species (ROS)

This compound treatment can lead to an accumulation of intracellular reactive oxygen species (ROS). Elevated ROS levels can induce oxidative stress, leading to DNA damage and the activation of apoptosis through both intrinsic and extrinsic pathways. In multiple myeloma cells, this compound-induced ROS accumulation has been shown to enhance the efficacy of other anti-myeloma agents like lenalidomide.

G This compound This compound Mitochondria Mitochondria This compound->Mitochondria Impacts ROS ROS Mitochondria->ROS Generates OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage OxidativeStress->DNADamage Apoptosis Apoptosis DNADamage->Apoptosis Induces

This compound induces apoptosis via ROS generation.

Experimental Protocols

Reproducible and rigorous experimental design is paramount in the study of drug-induced apoptosis. Below are detailed methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxic effect of this compound on hematological cancer cell lines.

  • Materials:

    • Hematological cancer cell lines (e.g., SU-DHL-2, OCI-LY3, MZ)

    • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

    • 96-well plates

    • This compound (stock solution in DMSO)

    • Cell Counting Kit-8 (CCK-8)

    • Microplate reader

  • Procedure:

    • Seed cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Treat cells with various concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10, 30 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).

    • Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

G cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis a1 Seed and treat cells with this compound a2 Harvest cells (adherent and suspension) a1->a2 a3 Wash with cold PBS a2->a3 a4 Resuspend in 1X Binding Buffer a3->a4 b1 Add Annexin V-FITC a4->b1 b2 Add Propidium Iodide (PI) b1->b2 b3 Incubate in the dark (15 min, RT) b2->b3 c1 Analyze by Flow Cytometry b3->c1 c2 Quantify Apoptotic Populations c1->c2

Workflow for Annexin V/PI apoptosis assay.
  • Materials:

    • Treated and control cells

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • 1X Binding Buffer

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified duration.

    • Harvest cells by centrifugation and wash twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Western Blot Analysis

This protocol is for detecting the expression levels of key apoptosis-related proteins.

  • Materials:

    • Treated and control cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.

    • Denature protein samples by boiling with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. (Specific antibody dilutions should be optimized as per manufacturer's instructions).

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply ECL substrate and visualize protein bands using an imaging system.

    • Normalize the expression of target proteins to a loading control (e.g., β-actin).

Reactive Oxygen Species (ROS) Detection

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

  • Materials:

    • Treated and control cells

    • DCFH-DA probe

    • Serum-free medium

    • Fluorescence microscope or plate reader

  • Procedure:

    • Treat cells with this compound for the desired time.

    • Wash the cells with serum-free medium.

    • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 20-30 minutes at 37°C in the dark.

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microscope or a microplate reader (excitation ~485 nm, emission ~535 nm).

    • Quantify the change in ROS levels relative to the control group.

Conclusion

This compound effectively induces apoptosis in a variety of hematological malignancies through the modulation of key signaling pathways, including the STAT3/Bcl-2 axis and the PI3K/Akt pathway, as well as through the generation of reactive oxygen species. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and clinicians working to further elucidate the therapeutic potential of this compound and to develop novel combination strategies for the treatment of hematological cancers. The provided diagrams serve as a visual aid to conceptualize the intricate molecular mechanisms underlying this compound-induced apoptosis.

Initial In Vitro Studies of Chidamide on Solid Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro studies of Chidamide (also known as Tucidinostat or HBI-8000), a novel benzamide (B126) class histone deacetylase (HDAC) inhibitor, with a focus on its effects on solid tumors. This compound selectively inhibits HDAC1, 2, 3, and 10, leading to antitumor effects through various mechanisms.

Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting specific histone deacetylases (HDACs), particularly HDAC1, HDAC2, HDAC3, and HDAC10.[1][2] This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed and accessible chromatin structure. This "open" chromatin state facilitates the transcription of previously silenced genes, including tumor suppressor genes, which in turn can inhibit tumor growth, promote cell cycle arrest, and induce apoptosis (programmed cell death).[1]

Key anti-tumor activities of this compound observed in in vitro studies include:

  • Reactivation of Tumor Suppressor Genes: By altering chromatin structure, this compound can restore the expression of silenced tumor suppressor genes, re-establishing normal cellular control mechanisms.[1]

  • Induction of Apoptosis: this compound has been shown to induce apoptosis in a variety of cancer cell lines by upregulating pro-apoptotic genes (e.g., Bax) and downregulating anti-apoptotic genes (e.g., Bcl-2).[3][4][5][6]

  • Cell Cycle Arrest: The compound can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G0/G1 or G1 phase.[1][3][7] This is often achieved by upregulating cyclin-dependent kinase inhibitors like p21.[3][4][5]

  • Modulation of Immune Response: this compound can also enhance the body's immune response against cancer cells by increasing the expression of molecules involved in immune recognition.[1][8]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on this compound's effect on solid tumor cell lines.

Table 1: IC50 Values of this compound in Solid Tumor Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCC827Non-Small Cell Lung Cancer (NSCLC)0.1549 ± 0.019[9]
HepG2Hepatocellular CarcinomaNot specified, but showed antiproliferative activity[10]
A2780Ovarian CancerNot specified, but showed antiproliferative activity[10]
MGC-803Gastric CancerNot specified, but sensitive to this compound[11]
BGC-823Gastric CancerNot specified, but sensitive to this compound[11]
SGC-7901Gastric CancerNot specified, but sensitive to this compound[11]
MKN45Gastric CancerNot specified, but sensitive to this compound[11]
T47DBreast Cancer0.025 (25 nM)[12]
MCF-7Breast Cancer0.020 (20 nM)[12]

Table 2: Effects of this compound on Cell Cycle and Apoptosis

Cell LineCancer TypeEffectObservationsReference
Multiple Myeloma CellsMultiple MyelomaG0/G1 Arrest & ApoptosisDecreased cyclin D1 and c-myc; Increased p53 and p21; Upregulated Bax/Bcl-2 ratio.[3]
SKM-1Myelodysplastic Syndromes (MDS)G0/G1 ArrestIncrease in G0/G1 phase from ~38% to ~85% at 3 µM for 24h.[7]
HELAcute Myeloid Leukemia (AML)G0/G1 ArrestIncrease in G0/G1 phase from ~39% to ~54% at 3 µM for 24h.[7]
Pancreatic Cancer CellsPancreatic CancerApoptosisDose-dependent induction of apoptosis.[5]
DOHH2 & SU-DHL4Follicular LymphomaApoptosisDose-dependent increase in apoptotic cells.[13]
MCF-7 & T47DBreast CancerApoptosisPromoted apoptosis, reversible by autophagy inhibitor 3-MA.[12]
MDR Breast Cancer CellsBreast CancerG0/G1 Arrest & ApoptosisInduced G0/G1 arrest and enhanced apoptosis.[14][15]
MDS & AML Cell LinesMDS & AMLG0/G1 Arrest & ApoptosisDown-regulated CDK2; Regulated p-P53 and p21; Down-regulated Bcl-2; Up-regulated cleaved Caspase-3 and Bax.[6]

Experimental Protocols

This section details the methodologies for key experiments cited in the in vitro studies of this compound.

Cell Viability Assay (CCK-8 Assay)
  • Objective: To determine the inhibitory effect of this compound on the proliferation of cancer cells and to calculate the IC50 value.

  • Protocol:

    • Seed cancer cells (e.g., MGC-803, BGC-823, SGC-7901, MKN45) in 96-well plates at a density of 5x10³ cells/well and culture overnight.[11]

    • Treat the cells with a series of concentrations of this compound for 24, 48, or 72 hours.

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate the plates for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the cell viability rate and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
  • Objective: To quantify the percentage of apoptotic cells after this compound treatment.

  • Protocol:

    • Treat cancer cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Flow Cytometry with PI Staining)
  • Objective: To determine the effect of this compound on cell cycle distribution.

  • Protocol:

    • Treat cells with this compound for a specified time.

    • Harvest and wash the cells with PBS.

    • Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and Propidium Iodide (PI).

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis
  • Objective: To detect changes in the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.

  • Protocol:

    • Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, Bcl-2, Bax, cleaved Caspase-3, AKT, p-AKT) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by this compound

This compound has been shown to modulate several key signaling pathways implicated in cancer progression.

Chidamide_Signaling_Pathways This compound This compound HDACs HDAC1, 2, 3, 10 This compound->HDACs Inhibits Bax_Bcl2 ↑ Bax/Bcl-2 Ratio This compound->Bax_Bcl2 PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Inhibits RAS_MAPK RAS/MAPK Pathway This compound->RAS_MAPK Inhibits JAK2_STAT3 JAK2/STAT3 Pathway This compound->JAK2_STAT3 Inhibits Immune_Modulation ↑ Immune Response This compound->Immune_Modulation Histone_Acetylation ↑ Histone Acetylation HDACs->Histone_Acetylation Inhibits Tumor_Suppressor_Genes ↑ Tumor Suppressor Genes (e.g., p21, PUMA) Histone_Acetylation->Tumor_Suppressor_Genes Cell_Cycle_Arrest G0/G1 or G1 Cell Cycle Arrest Tumor_Suppressor_Genes->Cell_Cycle_Arrest Apoptosis ↑ Apoptosis Tumor_Suppressor_Genes->Apoptosis Proliferation ↓ Cell Proliferation Cell_Cycle_Arrest->Proliferation Apoptosis->Proliferation Caspase_Activation ↑ Caspase Activation Bax_Bcl2->Caspase_Activation Caspase_Activation->Apoptosis PI3K_AKT->Proliferation RAS_MAPK->Proliferation JAK2_STAT3->Proliferation

Caption: Key signaling pathways modulated by this compound in cancer cells.

General Experimental Workflow for In Vitro Analysis

The following diagram illustrates a typical workflow for the in vitro evaluation of this compound's effects on solid tumor cells.

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with this compound (Dose and Time Course) Start->Treatment Viability Cell Viability Assay (e.g., CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Treatment->Cell_Cycle Protein_Analysis Protein Expression Analysis (e.g., Western Blot) Treatment->Protein_Analysis Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Protein_Analysis->Data_Analysis

Caption: General workflow for in vitro evaluation of this compound.

References

Chidamide's Impact on Tumor Suppressor Gene Reactivation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chidamide, a novel benzamide (B126) class histone deacetylase (HDAC) inhibitor, has demonstrated significant anti-tumor activity across a range of hematological and solid malignancies. Its primary mechanism of action involves the selective inhibition of HDAC subtypes 1, 2, 3, and 10, leading to the accumulation of acetylated histones and a more open chromatin structure. This epigenetic modification facilitates the reactivation of silenced tumor suppressor genes, representing a cornerstone of its therapeutic efficacy. This technical guide provides an in-depth analysis of this compound's effect on tumor suppressor gene reactivation, detailing the molecular pathways involved, quantitative data from preclinical studies, and comprehensive experimental protocols.

Introduction: The Epigenetic Basis of Cancer and HDAC Inhibition

In many cancers, epigenetic silencing of tumor suppressor genes is a key driver of oncogenesis. This silencing is often mediated by the overexpression or aberrant activity of histone deacetylases (HDACs), which remove acetyl groups from histone proteins, leading to a condensed chromatin state that is inaccessible to transcriptional machinery.

This compound directly counteracts this process. By inhibiting specific HDAC isoforms, it restores the acetylation of histones, particularly H3 and H4, leading to a relaxed chromatin structure. This "re-opening" of the chromatin allows for the transcription of previously silenced tumor suppressor genes, which in turn can induce cell cycle arrest, apoptosis, and modulate the immune response against cancer cells.

Core Mechanism: Reactivation of Tumor Suppressor Genes

This compound's anti-tumor effects are multifaceted, but its ability to reactivate tumor suppressor genes is a central pillar of its mechanism. This reactivation restores critical cellular checkpoints and apoptotic pathways that are often dismantled in cancer cells.

The p53 Signaling Pathway

The tumor suppressor protein p53 is a master regulator of the cell cycle and apoptosis. In many cancers, the p53 pathway is inactivated. This compound has been shown to reactivate the p53 pathway, leading to increased expression of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[1][2] This upregulation of p21 induces cell cycle arrest, primarily at the G0/G1 phase, thereby preventing cancer cell proliferation.[1][3]

p53_Pathway This compound This compound HDAC HDAC1, 2, 3, 10 This compound->HDAC Inhibits Ac_Histones Acetylated Histones Histones Histones HDAC->Histones Deacetylates Histones->Ac_Histones Acetylation (restored) p53_gene p53 Gene Ac_Histones->p53_gene Promotes Transcription p53_protein p53 Protein p53_gene->p53_protein Translation p21_gene p21 Gene p53_protein->p21_gene Activates Transcription p21_protein p21 Protein p21_gene->p21_protein Translation CellCycleArrest G0/G1 Cell Cycle Arrest p21_protein->CellCycleArrest Induces

Induction of Apoptosis

Beyond cell cycle arrest, this compound promotes apoptosis, or programmed cell death, in cancer cells. This is achieved through the regulation of the Bcl-2 family of proteins, which are key regulators of the mitochondrial apoptosis pathway. This compound treatment has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[4][5] This shift in balance leads to the activation of caspases and subsequent execution of the apoptotic program.

Apoptosis_Pathway This compound This compound HDAC HDACs This compound->HDAC Inhibits Bax_gene Bax Gene (Pro-apoptotic) Bcl2_gene Bcl-2 Gene (Anti-apoptotic) HDAC->Bax_gene Suppresses Transcription HDAC->Bcl2_gene Promotes Transcription Bax_protein Bax Protein Bax_gene->Bax_protein Translation Bcl2_protein Bcl-2 Protein Bcl2_gene->Bcl2_protein Translation Mitochondria Mitochondria Bax_protein->Mitochondria Promotes Pore Formation Bcl2_protein->Mitochondria Inhibits Pore Formation Caspases Caspases Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeAssayEndpointValue (µM)Reference
DOHH2Transformed Follicular LymphomaCCK-8IC50 (24h)9.08 ± 2.03[6]
DOHH2Transformed Follicular LymphomaCCK-8IC50 (36h)0.85 ± 0.07[6]
DOHH2Transformed Follicular LymphomaCCK-8IC50 (48h)0.54 ± 0.05[6]
SU-DHL4Transformed Follicular LymphomaCCK-8IC50 (24h)4.56 ± 0.31[6]
SU-DHL4Transformed Follicular LymphomaCCK-8IC50 (36h)3.17 ± 0.2[6]
SU-DHL4Transformed Follicular LymphomaCCK-8IC50 (48h)1.67 ± 0.05[6]
RPMI8226Multiple MyelomaCCK-8IC50 (48h)~2[7]
U266Multiple MyelomaCCK-8IC50 (48h)~4[7]
SKM-1Myelodysplastic SyndromesCCK-8IC50 (48h)Not specified[3]
HELAcute Myeloid LeukemiaCCK-8IC50 (48h)Not specified[3]

Table 2: this compound-Induced Changes in Gene and Protein Expression

Cell LineTreatmentTargetMethodChangeReference
SKM-1, HEL3 µM this compound (24h)p21 mRNAReal-time PCRUpregulated[3]
SKM-1, HEL3 µM this compound (24h)c-Myc, Bcl-xL, Mcl-1 mRNAReal-time PCRDownregulated[3]
CALDOX, MCF-7/A02This compoundp53, p21, Puma, Bax proteinWestern BlotUpregulated[2]
CALDOX, MCF-7/A02This compoundBcl-xL, Bcl-2 proteinWestern BlotDownregulated[2]
PaTu8988This compound (dose-dependent)Bax/Bcl-2 ratioWestern BlotIncreased[4][5]
PaTu8988This compound (dose-dependent)p21 proteinWestern BlotDecreased[4][5]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the effect of this compound on tumor suppressor gene reactivation. Specific parameters may need to be optimized for different cell lines and experimental conditions.

Cell Viability Assay (CCK-8)

This assay measures cell proliferation and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate overnight.[3]

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0.25-8 µmol/l) for different time points (e.g., 24, 48, 72 hours).[7]

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[3]

  • Incubation: Incubate the plate for 2 hours at 37°C.[3]

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.[3]

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay A Seed cells in 96-well plate B Incubate overnight A->B C Add varying concentrations of this compound B->C D Incubate for 24, 48, or 72 hours C->D E Add CCK-8 solution D->E F Incubate for 2 hours E->F G Measure absorbance at 450 nm F->G

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, Bax, Bcl-2, GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to investigate the interaction between proteins and DNA in the cell.

  • Cross-linking: Cross-link protein-DNA complexes in this compound-treated and control cells with 1% formaldehyde.

  • Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate fragments of 200-1000 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., acetylated-Histone H3) or a control IgG overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washes: Wash the beads to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

  • DNA Purification: Purify the DNA.

  • Analysis: Analyze the purified DNA by qPCR or sequencing (ChIP-seq) to identify the DNA sequences associated with the protein of interest.[8]

ChIP_Seq_Workflow cluster_prep Cell Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis A Treat cells with this compound B Cross-link proteins to DNA with formaldehyde A->B C Lyse cells and sonicate chromatin B->C D Incubate with specific antibody (e.g., anti-AcH3) C->D E Capture with Protein A/G beads D->E F Wash to remove non-specific binding E->F G Elute and reverse cross-links F->G H Purify DNA G->H I Analyze by qPCR or sequencing H->I

Conclusion

This compound represents a promising therapeutic agent that targets the epigenetic machinery of cancer cells. Its ability to selectively inhibit HDACs and subsequently reactivate tumor suppressor genes provides a powerful mechanism to counteract oncogenesis. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. Future research should continue to explore the full spectrum of tumor suppressor genes reactivated by this compound and its synergistic effects with other anti-cancer therapies.

References

Chidamide's Immunomodulatory Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chidamide, a novel benzamide (B126) class histone deacetylase (HDAC) inhibitor, has demonstrated significant immunomodulatory properties beyond its direct antitumor effects. By selectively inhibiting HDAC subtypes 1, 2, 3, and 10, this compound alters the epigenetic landscape of both tumor and immune cells, leading to a multifaceted enhancement of antitumor immunity. This technical guide provides an in-depth exploration of the core immunomodulatory mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound in immuno-oncology.

Introduction

The interplay between cancer and the immune system is a critical determinant of tumor progression and therapeutic response. Epigenetic modifications, particularly histone acetylation, play a pivotal role in regulating gene expression programs that govern immune cell function and tumor immunogenicity. Histone deacetylases (HDACs) are key enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In the tumor microenvironment, aberrant HDAC activity can contribute to immune evasion by suppressing the expression of genes involved in antigen presentation, T-cell activation, and cytokine production.

This compound (Epidaza®) is an orally available, selective inhibitor of HDAC1, HDAC2, HDAC3, and HDAC10.[1] Its ability to modulate the immune system has positioned it as a promising candidate for combination therapies with immune checkpoint inhibitors and other immunotherapies. This guide will dissect the immunomodulatory effects of this compound on various immune cell populations and elucidate the underlying signaling pathways.

Impact on Immune Cell Populations

This compound exerts pleiotropic effects on both the innate and adaptive immune systems. Its immunomodulatory actions include the repolarization of macrophages, enhancement of T-cell function, and modulation of dendritic cells.

Macrophage Polarization

Tumor-associated macrophages (TAMs) are a key component of the tumor microenvironment and can exist in two main polarized states: the pro-inflammatory, antitumor M1 phenotype and the anti-inflammatory, protumor M2 phenotype. This compound has been shown to promote the polarization of macrophages towards the M1 phenotype.

Quantitative Data on Macrophage Polarization

Cell Line/ModelThis compound ConcentrationMarkerChangeReference
SCLC cell linesNot specifiedM1 markers (qPCR)Upregulated[2]
TNKCL patient PBMCsVarying concentrationsM1 macrophages (Flow Cytometry)Significant increase[3]
Healthy volunteer PBMCsVarying concentrationsM1 macrophages (Flow Cytometry)Significant increase[3]
THP-1 cellsVarying concentrationsM1 macrophages (Flow Cytometry)Significant increase[3]
Mouse bone marrow-derived macrophagesVarying concentrationsM1 macrophages (Flow Cytometry)Significant increase[3]
T-Cell Modulation

This compound enhances T-cell-mediated antitumor immunity through several mechanisms, including the augmentation of cytotoxic T-lymphocyte (CTL) activity and the modulation of immune checkpoint molecule expression.

Quantitative Data on T-Cell Modulation

Cell Line/ModelThis compound ConcentrationMarker/EffectChangeReference
ABC-type DLBCL animal modelNot specifiedPD-1 on CD4+ and CD8+ T cellsSignificantly lowered[4]
ABC-type DLBCL animal modelNot specifiedTIM-3 on CD4+ and CD8+ T cellsSignificantly lowered[4]
T-cell acute lymphoblastic leukemia5 µmol/LCXCL9 mRNA in Jurkat cells164-fold increase[5]
Lymphocytes co-cultured with this compound-treated Jurkat cellsNot specifiedProportion of CD8+ T cellsUpregulated[5]

Modulation of Cytokine Production

This compound treatment alters the cytokine milieu within the tumor microenvironment, favoring a pro-inflammatory state that supports antitumor immunity.

Quantitative Data on Cytokine Production

Cell Line/ModelThis compound ConcentrationCytokineChangeReference
ABC-type DLBCL animal modelNot specifiedIL-2Elevated[4]
ABC-type DLBCL animal modelNot specifiedIFN-γElevated[4]
ABC-type DLBCL animal modelNot specifiedTNF-αElevated[4]
ABC-type DLBCL cellsNot specifiedIL-10Decreased[4]

Signaling Pathways Modulated by this compound

This compound's immunomodulatory effects are underpinned by its ability to influence key intracellular signaling pathways that regulate immune cell function and cancer cell survival.

Inhibition of the JAK2/STAT3 Signaling Pathway

The JAK2/STAT3 pathway is frequently hyperactivated in cancer and plays a crucial role in promoting tumor cell proliferation, survival, and immune evasion. This compound has been shown to suppress this pathway.

JAK2_STAT3_Pathway cluster_downstream Downstream Targets This compound This compound HDAC HDAC This compound->HDAC Inhibits SOCS3 SOCS3 HDAC->SOCS3 Deacetylates (Suppresses) pJAK2 pJAK2 SOCS3->pJAK2 Inhibits JAK2 JAK2 JAK2->pJAK2 Phosphorylates pSTAT3 pSTAT3 pJAK2->pSTAT3 Phosphorylates STAT3 STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates GeneTranscription GeneTranscription Nucleus->GeneTranscription Promotes cMyc cMyc GeneTranscription->cMyc Bcl_xL Bcl_xL GeneTranscription->Bcl_xL Mcl_1 Mcl_1 GeneTranscription->Mcl_1

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

This compound inhibits HDACs, leading to the upregulation of Suppressor of Cytokine Signaling 3 (SOCS3).[6] SOCS3, in turn, inhibits the phosphorylation of JAK2 and STAT3, leading to the downregulation of downstream anti-apoptotic proteins like c-Myc, Bcl-xL, and Mcl-1.[6][7]

Inhibition of the NOTCH1/NFATC1 Signaling Pathway

In certain hematological malignancies like diffuse large B-cell lymphoma (DLBCL), the NOTCH1 and NFATC1 signaling pathways are aberrantly activated and contribute to tumor growth and immune evasion. This compound has been demonstrated to inhibit this axis.[4]

NOTCH1_NFATC1_Pathway This compound This compound HDAC HDAC This compound->HDAC Inhibits NOTCH1 NOTCH1 HDAC->NOTCH1 Activates NFATC1 NFATC1 HDAC->NFATC1 Activates TumorGrowth TumorGrowth NOTCH1->TumorGrowth IL10 IL-10 NFATC1->IL10 ImmuneEvasion ImmuneEvasion IL10->ImmuneEvasion

Caption: this compound inhibits the NOTCH1/NFATC1 signaling pathway.

By inhibiting HDACs, this compound downregulates the expression of NOTCH1 and NFATC1 in DLBCL cells.[4] This leads to a decrease in the production of the immunosuppressive cytokine IL-10 and inhibits tumor growth.[4]

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and immunity. This compound has been shown to inhibit the hyperactivation of NF-κB in multiple myeloma cells in the short term by increasing the expression of its inhibitor, IκBα.[3]

NFkB_Pathway This compound This compound HDAC HDAC This compound->HDAC Inhibits IκBα IκBα HDAC->IκBα Suppresses NFκB_p65 NF-κB p65 IκBα->NFκB_p65 Inhibits Nucleus Nucleus NFκB_p65->Nucleus Translocates Proinflammatory_Genes Proinflammatory_Genes Nucleus->Proinflammatory_Genes Activates

Caption: this compound modulates the NF-κB signaling pathway.

This compound's inhibition of HDACs leads to an increase in IκBα expression, which in turn sequesters NF-κB p65 in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes.[3]

Inhibition of the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway in various cancer cells.[8][9]

PI3K_AKT_Pathway This compound This compound HDAC HDAC This compound->HDAC Inhibits PI3K PI3K HDAC->PI3K Activates pPI3K p-PI3K PI3K->pPI3K Phosphorylates pAKT p-AKT pPI3K->pAKT Phosphorylates AKT AKT AKT->pAKT Cell_Survival Cell_Survival pAKT->Cell_Survival Proliferation Proliferation pAKT->Proliferation

Caption: this compound inhibits the PI3K/AKT signaling pathway.

This compound treatment leads to a decrease in the phosphorylation of both PI3K and AKT, thereby inhibiting downstream signaling that promotes cell survival and proliferation.[8]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the immunomodulatory effects of this compound.

Western Blot Analysis for Protein Expression

Objective: To determine the effect of this compound on the expression and phosphorylation of proteins in key signaling pathways.

Protocol Outline:

  • Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 30-50 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., against HDACs, p-STAT3, STAT3, p-AKT, AKT, cleaved caspase-3, Bcl-2, acetylated histones) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.[6][9][10]

Flow Cytometry for Immune Cell Phenotyping

Objective: To analyze the effect of this compound on the expression of surface markers on immune cells.

Protocol Outline:

  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or other immune cells of interest.

  • This compound Treatment: Treat cells with this compound at various concentrations and time points.

  • Surface Staining: Resuspend cells in staining buffer and incubate with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, PD-1, TIM-3, M1/M2 macrophage markers) for 30 minutes on ice in the dark.

  • Washing: Wash cells to remove unbound antibodies.

  • Acquisition: Acquire data on a flow cytometer.

  • Analysis: Analyze the data using appropriate software to quantify the percentage of positive cells and mean fluorescence intensity.[11][12]

ELISA for Cytokine Quantification

Objective: To measure the concentration of cytokines in cell culture supernatants or serum.

Protocol Outline:

  • Sample Collection: Collect cell culture supernatants or serum from this compound-treated and control groups.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., IL-2, IFN-γ, TNF-α, IL-10).

    • Block the plate to prevent non-specific binding.

    • Add standards and samples to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash and add streptavidin-HRP.

    • Wash and add a substrate solution (e.g., TMB).

    • Stop the reaction and measure the absorbance at 450 nm.

  • Data Analysis: Calculate cytokine concentrations based on the standard curve.[13][14]

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine the effect of this compound on histone acetylation at specific gene promoters.

Protocol Outline:

  • Cross-linking: Treat cells with this compound and then cross-link proteins to DNA with formaldehyde.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody against an acetylated histone (e.g., acetyl-H3, acetyl-H4).

  • Immune Complex Capture: Capture the antibody-histone-DNA complexes with protein A/G beads.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the DNA.

  • qPCR Analysis: Quantify the amount of precipitated DNA corresponding to specific gene promoters of interest by quantitative PCR (qPCR).[15][16]

Conclusion

This compound's immunomodulatory effects are a key component of its antitumor activity. By reprogramming the tumor microenvironment to be more pro-inflammatory, enhancing T-cell function, and modulating key signaling pathways, this compound can overcome tumor-induced immune suppression. This technical guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental approaches. The continued investigation of this compound's immunomodulatory properties, particularly in combination with other immunotherapies, holds significant promise for advancing cancer treatment. The provided protocols and pathway diagrams serve as valuable tools for researchers dedicated to unraveling the full potential of this epigenetic immunomodulator.

References

Methodological & Application

Application Notes and Protocols: Chidamide for In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chidamide is a novel, orally bioavailable benzamide (B126) class histone deacetylase (HDAC) inhibitor with selective activity against HDAC subtypes 1, 2, 3, and 10.[1][2][3][4] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones, resulting in a more open chromatin structure.[1] This epigenetic modification facilitates the transcription of tumor suppressor genes, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth in various cancer cell lines.[1][2][5] This document provides a detailed protocol for the solubilization and use of this compound in in vitro cell culture assays to ensure experimental consistency and accuracy.

Data Presentation: Solubility and Storage

Proper dissolution and storage of this compound are critical for maintaining its biological activity and ensuring reproducible experimental results. The following table summarizes the key solubility and storage parameters.

PropertyRecommendationSource(s)
Appearance White to off-white crystalline solid[6]
Primary Solvent Dimethyl Sulfoxide (DMSO), sterile, cell culture grade[5][6][7][8]
Solubility in DMSO Up to 78 mg/mL (199.78 mM)[9]
Recommended Stock Concentration 20 mM - 50 mM in 100% DMSO[5][7][8]
Final DMSO Concentration in Media Should not exceed 0.5%, with ≤0.1% being ideal for most cell lines to minimize solvent-induced cytotoxicity.[10]
Stock Solution Storage Short-term (days to weeks): 0 - 4°C, protected from light. Long-term (months): -20°C, protected from light. Avoid repeated freeze-thaw cycles.[5][6]
Aqueous Solution Stability Do not store aqueous solutions for more than one day.[6]

Experimental Protocol I: Preparation of Concentrated this compound Stock Solution

This protocol details the steps for preparing a sterile, concentrated stock solution of this compound in DMSO. All procedures should be performed in a sterile environment, such as a laminar flow hood.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, conical-bottom polypropylene (B1209903) tubes (e.g., 1.5 mL or 2 mL microcentrifuge tubes)

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing this compound: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh the desired amount of this compound powder into the tube.

  • Solvent Addition: Add the calculated volume of sterile DMSO to the tube to achieve the desired stock concentration (e.g., for a 50 mM stock solution, add the appropriate volume of DMSO to the weighed this compound).

  • Dissolution: Tightly cap the tube and vortex thoroughly until the this compound powder is completely dissolved. The solution should be clear and free of any visible particulates. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid dissolution if necessary.

  • Sterilization (Optional but Recommended): For long-term storage and to ensure sterility, the concentrated stock solution can be filtered through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile cryovials. Store the aliquots at -20°C for long-term use.

Experimental Protocol II: Preparation of Working Solutions in Cell Culture Medium

This protocol describes the dilution of the DMSO stock solution into the cell culture medium for treating cells.

Materials:

  • Concentrated this compound stock solution (from Protocol I)

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile conical tubes (15 mL or 50 mL)

  • Pipettes and sterile filter tips

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the this compound stock solution from the -20°C freezer and allow it to thaw completely at room temperature.

  • Calculate Dilution: Determine the volume of the stock solution required to achieve the final desired working concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM from a 50 mM stock solution, you would need 2 µL of the stock solution.

  • Prepare Working Solution: In a sterile conical tube, add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. It is crucial to add the small volume of DMSO stock directly into the larger volume of aqueous medium and mix immediately to prevent precipitation.

  • Mixing: Gently pipette the medium up and down or swirl the tube to ensure the this compound is thoroughly mixed and evenly distributed.

  • Cell Treatment: The freshly prepared this compound-containing medium is now ready to be added to your cell cultures.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot for Storage vortex->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw add_medium Add to Pre-warmed Cell Culture Medium thaw->add_medium mix Mix Thoroughly add_medium->mix treat Treat Cells mix->treat

Caption: Workflow for preparing this compound stock and working solutions.

This compound Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting HDACs, which leads to the modulation of several downstream signaling pathways.

G cluster_hdac HDAC Inhibition cluster_downstream Downstream Effects This compound This compound hdac HDAC1, 2, 3, 10 This compound->hdac inhibits stat3 STAT3 Inhibition hdac->stat3 leads to jak2_stat3 JAK2/STAT3 Signaling Inhibition hdac->jak2_stat3 leads to pi3k_akt PI3K/AKT Signaling Inhibition hdac->pi3k_akt leads to bcl2 Bcl-2 Downregulation stat3->bcl2 apoptosis Induction of Apoptosis bcl2->apoptosis promotes cell_cycle_arrest Cell Cycle Arrest jak2_stat3->cell_cycle_arrest promotes pi3k_akt->apoptosis promotes pi3k_akt->cell_cycle_arrest promotes

Caption: Simplified signaling pathway of this compound.

References

Chidamide in Preclinical Mouse Models: Application Notes and Protocols for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chidamide, a novel benzamide (B126) class of histone deacetylase (HDAC) inhibitor, has demonstrated significant antitumor activity in a variety of preclinical cancer models. It selectively targets HDAC1, 2, 3, and 10, leading to the modulation of gene expression, induction of cell cycle arrest, and apoptosis in cancer cells. This document provides a comprehensive overview of the dosage and administration of this compound in in vivo mouse models, based on a compilation of published research. It includes detailed protocols for drug preparation and administration, a summary of effective dosages in different cancer models, and an exploration of the key signaling pathways involved in its mechanism of action. This guide is intended to assist researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

I. Introduction

This compound is an orally available, subtype-selective HDAC inhibitor that has shown a broad spectrum of antitumor activities. Its mechanism of action involves the accumulation of acetylated histones, which leads to a more open chromatin structure and the reactivation of tumor suppressor genes.[1] This results in the inhibition of tumor cell proliferation, induction of apoptosis, and cell cycle arrest.[2] Furthermore, this compound has been shown to modulate the tumor microenvironment and enhance antitumor immunity.[3][4] Preclinical studies in various mouse models have been instrumental in establishing the efficacy and safety profile of this compound, paving the way for its clinical development.

II. This compound Dosage and Administration in Mouse Models

The effective dosage of this compound in mouse models can vary depending on the tumor type, the specific mouse model used, and whether it is administered as a monotherapy or in combination with other agents. The most common route of administration in these studies is oral gavage.

Table 1: Summary of this compound Monotherapy in In Vivo Mouse Models
Cancer/Disease ModelMouse StrainCell LineThis compound DosageAdministration Route & ScheduleVehicleKey Findings
Follicular LymphomaCB17/Icr-Prkdcscid/IcrlcoCrlDOHH210 mg/kg/dayOral gavage, daily for 3 weeksPBS with 0.2% methyl cellulose (B213188)/0.1% Tween 80Obvious tumor growth inhibition with no fatal toxicity.[1]
Pancreatic CancerNude micePaTu898812.5 and 50 mg/kgNot specifiedPBSSignificant inhibition of tumor growth and induction of apoptosis.[2]
Esophageal Squamous Cell CarcinomaNude miceNot specified20 mg/kgIntraperitoneal injection, for 3 daysNot specifiedSignificantly reduced tumor volume.[5]
Alzheimer's Disease3xTg-AD miceN/A0.01 mg/kgOral gavage, 5 days a week for 9 monthsSaline, 5% Tween 80, 4.6% PEG 400Significantly improves glucose tolerance in males and decreases total tau.[6]
Table 2: Summary of this compound Combination Therapy in In Vivo Mouse Models
Cancer ModelMouse StrainCell LineThis compound Dosage & ScheduleCombination Agent & DosageAdministration RouteVehicleKey Findings
Diffuse Large B-cell Lymphoma (DLBCL)BALB/c nude miceSUDHL-415 mg/kg, daily for 3 weeksVenetoclax (B612062) (50 mg/kg)Oral gavageNot specifiedSignificant synergistic inhibition of tumor growth.[7]
Colon CancerNude miceLoVoNot specified5-Fluorouracil (5-Fu)Not specifiedNot specifiedEnhanced anti-tumor activity of 5-Fu.
NK-T Cell LymphomaHumanized PD1 knock-in miceEL420 mg/kg, dailyAnti-PD1 antibody (10 mg/kg, q3d)Oral (this compound), IP (anti-PD1)Not specifiedSignificant synergistic inhibition of tumor growth.[8]
Sézary SyndromeXenograft miceHut78Not specifiedLB100Not specifiedNot specifiedSynergistic antitumor activity.
High-Grade B-cell LymphomaXenograft miceNot specifiedNot specifiedAnlotinib (B1662124)Not specifiedNot specifiedMarked reduction in tumor burden.[9]

III. Experimental Protocols

A. This compound Formulation and Administration

1. Vehicle Preparation:

A commonly used vehicle for oral administration of this compound is a solution of Phosphate-Buffered Saline (PBS) containing 0.2% methyl cellulose and 0.1% Tween 80.[1] Another reported vehicle for oral gavage is a mixture of saline, 5% Tween 80, and 4.6% PEG 400.[6] For in vitro experiments, this compound is often dissolved in sterile DMSO to create a stock solution.[1]

2. This compound Solution Preparation:

For oral gavage, this compound can be suspended in a 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) solution.[1] It is crucial to ensure a homogenous suspension before administration.

3. Administration Protocol (Oral Gavage):

  • Animal Handling: Mice should be handled gently to minimize stress.

  • Gavage Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the mouse.

  • Volume: The volume of the administered solution should be carefully calculated based on the mouse's body weight and should not exceed recommended volumes for oral gavage.

  • Frequency: Administration schedules can range from daily to intermittent dosing (e.g., twice weekly), depending on the experimental design.[1][8]

B. Xenograft Mouse Model Protocol

The following is a general protocol for establishing and treating a subcutaneous xenograft mouse model.

experimental_workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_culture Tumor Cell Culture cell_harvest Cell Harvesting & Counting cell_culture->cell_harvest injection Subcutaneous Injection of Cells cell_harvest->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound/Vehicle Administration randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring euthanasia Euthanasia & Tumor Excision monitoring->euthanasia At study endpoint analysis Immunohistochemistry, Western Blot, etc. euthanasia->analysis

Caption: General workflow for in vivo efficacy studies of this compound in xenograft mouse models.

1. Cell Culture and Implantation:

  • Tumor cells (e.g., DOHH2, SUDHL-4, PaTu8988) are cultured under standard conditions.[1][7]

  • Cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).

  • A specific number of cells (typically 1 x 10^7) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[1][7]

2. Tumor Growth and Treatment Initiation:

  • Tumors are allowed to grow to a palpable size.

  • Mice are then randomized into treatment and control groups.

  • Treatment with this compound or vehicle is initiated according to the planned dosage and schedule.

3. Monitoring and Endpoint Analysis:

  • Tumor volume and body weight are measured regularly (e.g., every two days).[1]

  • Tumor volume can be calculated using the formula: (Length x Width^2) / 2.[1]

  • At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as immunohistochemistry for proliferation markers (Ki-67) and apoptosis markers (cleaved caspase-3), or Western blotting for signaling pathway components.[1]

IV. Key Signaling Pathways Modulated by this compound

This compound exerts its antitumor effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.

A. PI3K/Akt Signaling Pathway

A frequently reported mechanism of this compound's action is the downregulation of the PI3K/Akt signaling pathway.[1][5][9][10] This pathway is often hyperactivated in cancer and promotes cell survival and proliferation. This compound has been shown to reduce the phosphorylation of Akt, a key component of this pathway.[1]

PI3K_Akt_pathway This compound This compound hdac HDAC1, 2, 3, 10 This compound->hdac pi3k PI3K hdac->pi3k Regulates pdk1 PDK1 pi3k->pdk1 akt Akt p27 p27 akt->p27 Inhibits apoptosis Apoptosis akt->apoptosis Inhibits pdk1->akt Phosphorylates cdk2 CDK2 p27->cdk2 Inhibits proliferation Cell Proliferation cdk2->proliferation

Caption: this compound-mediated inhibition of the PI3K/Akt signaling pathway.
B. Apoptosis Pathway (Bax/Bcl-2 Ratio)

This compound has been shown to induce apoptosis in cancer cells by modulating the expression of Bcl-2 family proteins.[2][11][12] Specifically, it increases the expression of the pro-apoptotic protein Bax and decreases the expression of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting programmed cell death.[2]

apoptosis_pathway This compound This compound hdac HDACs This compound->hdac bax Bax (Pro-apoptotic) hdac->bax Suppresses bcl2 Bcl-2 (Anti-apoptotic) hdac->bcl2 Promotes caspase3 Cleaved Caspase-3 bax->caspase3 bcl2->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound's role in promoting apoptosis via modulation of the Bax/Bcl-2 ratio.

V. Conclusion

This compound has demonstrated robust antitumor efficacy in a wide range of preclinical mouse models. The data summarized in this document provide a valuable resource for researchers planning in vivo studies with this promising HDAC inhibitor. The provided protocols and signaling pathway diagrams offer a framework for designing experiments to further elucidate the therapeutic potential of this compound, both as a monotherapy and in combination with other anticancer agents. Careful consideration of the specific cancer model, mouse strain, and experimental endpoints is crucial for obtaining reproducible and translatable results.

References

Application Notes and Protocols: Chidamide in Combination with Chemotherapy for Lymphoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chidamide, a novel histone deacetylase (HDAC) inhibitor, in combination with various chemotherapy regimens for the treatment of lymphoma. The information is compiled from preclinical studies and clinical trials, offering insights into the mechanism of action, synergistic effects, and clinical efficacy of this combination therapy. Detailed protocols for key experiments are provided to facilitate further research and drug development in this area.

Introduction

This compound is an orally active benzamide (B126) class of HDAC inhibitor with selectivity for HDAC1, 2, 3, and 10.[1] By modulating the epigenetic landscape of cancer cells, this compound can induce cell cycle arrest, promote apoptosis, and enhance anti-tumor immunity.[1] In lymphoma, this compound has demonstrated synergistic anti-tumor effects when combined with traditional chemotherapy agents and rituximab.[2] This has led to its investigation and approval for various lymphoma subtypes, particularly in the context of relapsed or refractory disease.[3][4]

Mechanism of Action and Signaling Pathways

This compound exerts its anti-lymphoma effects through multiple mechanisms, often impacting key signaling pathways involved in cell survival and proliferation.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound in lymphoma cells.

Diagram 1: this compound-Induced Apoptosis via STAT3/Bcl-2 Pathway Inhibition

This compound This compound hdac HDACs (1, 2, 3, 10) This compound->hdac Inhibits stat3 STAT3 (Phosphorylation) This compound->stat3 Inhibits caspase3 Cleaved Caspase-3 This compound->caspase3 Increases hdac->stat3 Deacetylates & Activates bcl2 Bcl-2 stat3->bcl2 Upregulates apoptosis Apoptosis bcl2->apoptosis Inhibits caspase3->apoptosis Induces

Caption: this compound inhibits HDACs, leading to decreased STAT3 phosphorylation and Bcl-2 expression, ultimately inducing apoptosis.[5]

Diagram 2: this compound-Mediated Cell Cycle Arrest via PI3K/AKT Pathway

This compound This compound pdk1 PDK1 This compound->pdk1 Inhibits akt AKT (Phosphorylation) pdk1->akt Activates p27 p27 akt->p27 Inhibits cdk2 CDK2 p27->cdk2 Inhibits g1_arrest G0/G1 Phase Cell Cycle Arrest p27->g1_arrest Induces cdk2->g1_arrest Promotes G1/S Transition

Caption: this compound disrupts the PI3K/PDK1/AKT pathway, leading to increased p27, inhibition of CDK2, and G0/G1 cell cycle arrest.[6]

Clinical Efficacy in Combination Therapy

The combination of this compound with various chemotherapy regimens has shown promising results in clinical trials for different types of lymphoma.

T-Cell Lymphoma

Table 1: Efficacy of this compound Combination Therapy in T-Cell Lymphoma

Trial/StudyLymphoma SubtypeTreatment RegimenNo. of PatientsOverall Response Rate (ORR)Complete Response (CR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Reference
Phase 1b/2Newly Diagnosed PTCLChi-CHOEP11360.2%40.7%10.7 monthsNot Reached[3]
RetrospectiveNewly Diagnosed AITLThis compound + CHOP---22 monthsNot Reached[7]
RetrospectiveR/R T-LBL/ALLThis compound + Chemotherapy17Higher than chemo aloneHigher than chemo aloneBetter than chemo aloneNo difference[8]
Real-worldR/R PTCLThis compound + various regimens28773.2%25.4%-463 days[9]

PTCL: Peripheral T-Cell Lymphoma; AITL: Angioimmunoblastic T-Cell Lymphoma; T-LBL/ALL: T-cell Acute Lymphoblastic Lymphoma/Leukemia; R/R: Relapsed/Refractory; Chi-CHOEP: this compound + Cyclophosphamide, Doxorubicin, Vincristine (B1662923), Etoposide, Prednisone (B1679067); CHOP: Cyclophosphamide, Doxorubicin, Vincristine, Prednisone.

B-Cell Lymphoma

Table 2: Efficacy of this compound Combination Therapy in B-Cell Lymphoma

Trial/StudyLymphoma SubtypeTreatment RegimenNo. of PatientsOverall Response Rate (ORR)Complete Response (CR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Reference
Phase 2 (TRUST)R/R DLBCLThis compound + R-GemOx5459.3%-7.4 months23.9 months[2]
RetrospectiveR/R DLBCL with MYC+This compound + BTK inhibitors1266.7%50%Not ReachedNot Reached[10]
Case ReportR/R tDLBCLSintilimab + this compound1Sustained CR---[11]
-Newly Diagnosed DLBCLThis compound + R-CHOP-94%--83% (2-year)[12]

DLBCL: Diffuse Large B-Cell Lymphoma; R/R: Relapsed/Refractory; tDLBCL: transformed DLBCL; R-GemOx: Rituximab, Gemcitabine, Oxaliplatin; BTK: Bruton's Tyrosine Kinase; R-CHOP: Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone.

Experimental Protocols

The following are generalized protocols based on methodologies reported in preclinical and clinical studies. Researchers should adapt these protocols to their specific experimental needs.

In Vitro Cell Proliferation Assay (CCK-8)

Objective: To evaluate the effect of this compound and chemotherapy on the proliferation of lymphoma cell lines.

Materials:

  • Lymphoma cell lines (e.g., DOHH2, SU-DHL4)[6]

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • This compound (various concentrations)

  • Chemotherapy agent (e.g., doxorubicin, gemcitabine) (various concentrations)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Protocol:

  • Seed lymphoma cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of this compound, the chemotherapy agent, or the combination of both. Include a vehicle control (e.g., DMSO).

  • Incubate for an additional 24, 48, or 72 hours.

  • Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability relative to the control group.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Objective: To determine the effect of this compound and chemotherapy on the cell cycle distribution and apoptosis of lymphoma cells.

Materials:

  • Lymphoma cells treated as described in the proliferation assay.

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (B145695) (ice-cold)

  • RNase A

  • Propidium iodide (PI)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol for Cell Cycle Analysis:

  • Harvest the treated cells and wash with ice-cold PBS.

  • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes in the dark at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.[6]

Protocol for Apoptosis Analysis:

  • Harvest the treated cells and wash with ice-cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes in the dark at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.[6]

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression of key proteins in signaling pathways.

Materials:

  • Lymphoma cells treated with this compound.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membranes.

  • Primary antibodies (e.g., anti-PDK1, anti-phospho-AKT, anti-AKT, anti-STAT3, anti-phospho-STAT3, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin).[5][6]

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Protocol:

  • Lyse the treated cells in RIPA buffer and quantify the protein concentration using the BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Xenograft Tumor Model in Mice

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in combination with chemotherapy.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or BALB/c nude).

  • Lymphoma cell line for injection.

  • This compound for oral administration.

  • Chemotherapy agent for injection.

  • Calipers for tumor measurement.

Protocol:

  • Subcutaneously inject lymphoma cells into the flank of the mice.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination therapy).

  • Administer this compound orally and the chemotherapy agent via the appropriate route (e.g., intraperitoneal injection) according to the established dosing schedule.

  • Measure tumor volume and body weight regularly (e.g., every 2-3 days).

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).[6]

Diagram 3: Experimental Workflow for Preclinical Evaluation

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Lymphoma Cell Culture treatment Treatment with This compound +/- Chemotherapy cell_culture->treatment xenograft Xenograft Model Establishment proliferation Cell Proliferation Assay (CCK-8) treatment->proliferation flow_cytometry Flow Cytometry (Cell Cycle & Apoptosis) treatment->flow_cytometry western_blot_invitro Western Blot treatment->western_blot_invitro treatment_invivo Treatment Administration xenograft->treatment_invivo monitoring Tumor Growth & Body Weight Monitoring treatment_invivo->monitoring analysis Tumor Analysis monitoring->analysis

Caption: A typical workflow for the preclinical evaluation of this compound combination therapy in lymphoma.

Dosage and Administration in Clinical Settings

The dosage of this compound in combination regimens varies depending on the specific chemotherapy protocol and the patient's tolerance.

  • In combination with R-GemOx for R/R DLBCL: this compound 20 mg was administered orally on days 1, 4, 8, 11, 15, and 18 of a 21-day cycle.[2]

  • In combination with CHOEP for newly diagnosed PTCL: The recommended phase 2 dose of this compound was 20 mg twice a week.[3]

  • In combination with CHOP for newly diagnosed PTCL: A dose of 30 mg of this compound was given on days 1, 4, 8, and 11 of each 21-day cycle.[13]

  • Maintenance therapy for PTCL: this compound was administered at a dosage of 15–30 mg twice weekly.[14]

Safety and Tolerability

The most common grade 3/4 treatment-emergent adverse events (TEAEs) associated with this compound combination therapy are hematological toxicities, including neutropenia, thrombocytopenia, and leukopenia.[2][3] Febrile neutropenia has also been reported.[13] Non-hematological adverse events are generally mild to moderate. Overall, the combination of this compound with chemotherapy has been shown to have an acceptable and manageable safety profile.[2][3]

Conclusion

The combination of this compound with chemotherapy represents a promising therapeutic strategy for various types of lymphoma, particularly for relapsed or refractory disease. Its ability to modulate key signaling pathways involved in cell survival and proliferation provides a strong rationale for its use in combination with cytotoxic agents. The data from clinical trials demonstrate improved response rates and survival outcomes with manageable toxicity. Further research is warranted to optimize combination regimens, identify predictive biomarkers, and expand the application of this compound-based therapies in the treatment of lymphoma.

References

Application Note: Western Blot Protocol for Detecting Histone Acetylation After Chidamide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] They remove acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[3][4] In many cancers, HDACs are overexpressed or dysregulated, which results in the silencing of tumor suppressor genes.[3]

Chidamide (CS055/HBI-8000) is a novel benzamide (B126) class histone deacetylase inhibitor (HDACi) that selectively inhibits HDAC1, HDAC2, HDAC3, and HDAC10.[1][3][5] By blocking the activity of these specific HDACs, this compound treatment leads to the accumulation of acetylated histones (hyperacetylation), particularly on histone H3 and H4.[1][5][6] This results in a more relaxed, open chromatin structure, which facilitates the transcription of genes that can inhibit tumor growth, induce apoptosis, and trigger cell cycle arrest.[3][5]

Western blotting is a fundamental technique used to confirm the on-target activity of this compound by detecting the subsequent increase in global histone acetylation.[2][4] This document provides a detailed protocol for treating cells with this compound, extracting histones, and performing a Western blot to quantify changes in histone H3 and H4 acetylation levels.

Signaling Pathway of this compound Action

This compound functions by inhibiting Class I and IIb HDACs. This prevents the removal of acetyl groups from histone tails, leading to hyperacetylation. The neutralized charge on lysine residues weakens the interaction between histones and DNA, resulting in a relaxed chromatin structure that allows for gene transcription.

G Mechanism of this compound-Induced Histone Acetylation cluster_0 Normal State (Gene Repression) cluster_1 This compound Treatment (Gene Activation) HDAC HDACs (1, 2, 3, 10) Histone Deacetylated Histone HDAC->Histone Ac_Group Acetyl Group Ac_Group->HDAC Histone_Ac Acetylated Histone Histone_Ac->HDAC removes Chromatin_C Condensed Chromatin (Heterochromatin) Histone->Chromatin_C leads to Gene_Off Gene Transcription Repressed Chromatin_C->Gene_Off This compound This compound HDAC_Inhibited HDACs (Inhibited) This compound->HDAC_Inhibited inhibits Histone_HyperAc Hyperacetylated Histone Chromatin_O Open Chromatin (Euchromatin) Histone_HyperAc->Chromatin_O leads to Gene_On Gene Transcription Activated Chromatin_O->Gene_On G start 1. Cell Culture & Treatment (this compound vs. Vehicle) harvest 2. Cell Harvest & Wash (with HDAC inhibitors) start->harvest extract 3. Histone Acid Extraction harvest->extract quantify 4. Protein Quantification (BCA) extract->quantify prepare 5. Sample Preparation (Laemmli Buffer & Boil) quantify->prepare sds_page 6. SDS-PAGE (15% Gel) prepare->sds_page transfer 7. Western Blot Transfer (PVDF) sds_page->transfer immuno 8. Immunodetection (Primary & Secondary Antibodies) transfer->immuno detect 9. Signal Detection (ECL) immuno->detect analyze 10. Densitometry & Data Analysis (Normalize to Total Histone) detect->analyze

References

Application Notes and Protocols for Cell Viability Assays with Chidamide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chidamide is a novel, orally active benzamide-class histone deacetylase (HDAC) inhibitor with selectivity for HDAC subtypes 1, 2, 3, and 10.[1][2][3] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones, resulting in a more open chromatin structure that facilitates the transcription of genes involved in inhibiting tumor growth, promoting cell cycle arrest, and inducing apoptosis.[1][3] This application note provides detailed protocols for assessing the in vitro efficacy of this compound on cancer cell lines using two common colorimetric cell viability assays: MTT and CCK-8.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan (B1609692) product.[4][5][6] The CCK-8 (Cell Counting Kit-8) assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases to produce a water-soluble orange formazan dye.[7][8][9] The amount of formazan produced in both assays is directly proportional to the number of viable cells.[4][7][8]

Mechanism of Action of this compound

This compound exerts its anti-tumor effects through multiple pathways. Its primary mechanism is the inhibition of HDACs, which leads to the hyperacetylation of histones and subsequent reactivation of silenced tumor suppressor genes.[1][3] This, in turn, can induce cell cycle arrest, primarily at the G0/G1 phase, and trigger apoptosis (programmed cell death).[1][2][10][11]

One of the key signaling pathways affected by this compound is the JAK2/STAT3 pathway, which is often aberrantly activated in cancer.[10] this compound has been shown to upregulate Suppressors of Cytokine Signaling 3 (SOCS3), a negative regulator of this pathway. This leads to the downregulation of JAK2 and STAT3, as well as their downstream targets involved in cell cycle progression and anti-apoptosis, such as c-Myc, Bcl-xL, and Mcl-1.[10] this compound can also induce the expression of the cyclin-dependent kinase inhibitor p21, further contributing to cell cycle arrest.[10][12]

Chidamide_Signaling_Pathway This compound This compound HDACs HDAC1, 2, 3, 10 This compound->HDACs SOCS3 SOCS3 Upregulation This compound->SOCS3 Histones Histones HDACs->Histones deacetylates AcetylatedHistones Acetylated Histones Chromatin Open Chromatin AcetylatedHistones->Chromatin TSG Tumor Suppressor Gene Expression (e.g., p21) Chromatin->TSG CellCycleArrest G0/G1 Cell Cycle Arrest TSG->CellCycleArrest Proliferation Cell Proliferation CellCycleArrest->Proliferation Apoptosis Apoptosis JAK2STAT3 JAK2/STAT3 Pathway SOCS3->JAK2STAT3 AntiApoptotic Anti-Apoptotic Proteins (Bcl-xL, Mcl-1) JAK2STAT3->AntiApoptotic JAK2STAT3->Proliferation AntiApoptotic->Apoptosis inhibits

Caption: this compound's mechanism of action.

Experimental Protocols

The following are generalized protocols for the MTT and CCK-8 assays to assess the effect of this compound on cell viability. Optimization may be required depending on the cell line and specific experimental conditions.

General Workflow

Cell_Viability_Workflow start Start plate_cells Plate Cells in 96-well Plate start->plate_cells incubate_adhesion Incubate (24h) for Adhesion plate_cells->incubate_adhesion prepare_this compound Prepare this compound Dilutions incubate_adhesion->prepare_this compound treat_cells Treat Cells with this compound prepare_this compound->treat_cells incubate_treatment Incubate (24h, 48h, 72h) treat_cells->incubate_treatment add_reagent Add MTT or CCK-8 Reagent incubate_treatment->add_reagent incubate_reagent Incubate (1-4h) add_reagent->incubate_reagent measure_absorbance Measure Absorbance incubate_reagent->measure_absorbance analyze_data Data Analysis (Calculate % Viability, IC50) measure_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for cell viability assays.

Reagent and Material Preparation
Reagent/MaterialPreparation/Storage
Cell Culture Medium Specific to the cell line being used (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
This compound Stock Solution Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 50 mM).[10] Store at -20°C.
MTT Solution Dissolve MTT powder in sterile phosphate-buffered saline (PBS) to a final concentration of 5 mg/mL.[4] Filter-sterilize and store protected from light at 4°C for short-term use or -20°C for long-term storage.[6]
MTT Solubilization Solution For example, 4 mM HCl, 0.1% NP-40 in isopropanol, or DMSO.[13]
CCK-8 Reagent Typically supplied as a ready-to-use solution. Store at 4°C protected from light.[9] For long-term storage, it can be kept at -20°C.[7][8]
96-well Plates Sterile, flat-bottomed plates for cell culture.
Protocol 1: MTT Assay
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[4][14] Include wells with medium only for blank controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentration of DMSO should be kept below 0.1% to avoid solvent toxicity. Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.25-8 µM).[11][15] Include a vehicle control group (medium with the same percentage of DMSO).

  • Treatment Incubation: Incubate the cells for the desired time periods (e.g., 24, 48, or 72 hours).[2][10][15]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.[4]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[4][16]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of MTT solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4] Mix gently by pipetting or shaking.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16] A reference wavelength of 630 nm can be used to subtract background.

Protocol 2: CCK-8 Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5,000 cells/well in 100 µL of culture medium.[8][10]

  • Incubation: Incubate for 24 hours at 37°C and 5% CO₂.[8][9]

  • This compound Treatment: Add 10 µL of various concentrations of this compound to the wells.[8] The treatment concentrations and durations will be similar to the MTT assay (e.g., 24, 48, 72 hours).[2][10][15]

  • CCK-8 Addition: After the treatment incubation, add 10 µL of CCK-8 solution directly to each well.[7][8][9][10] Be careful to avoid introducing bubbles.[7][8]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[7][8][9] The incubation time may vary depending on the cell type and density.[9]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[7][8][9]

Data Presentation and Analysis

The results of the cell viability assays can be used to determine the dose- and time-dependent effects of this compound.

Data Calculation

Cell viability is typically expressed as a percentage relative to the untreated control cells. The calculation is as follows:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

Example Data Tables

Table 1: Effect of this compound on Cell Viability (Absorbance at 450 nm - CCK-8 Assay)

This compound (µM)24 hours48 hours72 hours
0 (Control) 1.5021.8552.134
0.5 1.3511.4821.512
1.0 1.1201.0110.935
2.0 0.8990.7530.640
4.0 0.6540.4980.388
8.0 0.4310.3120.255

Table 2: Percentage Cell Viability after this compound Treatment

This compound (µM)24 hours (%)48 hours (%)72 hours (%)
0 (Control) 100.0100.0100.0
0.5 89.980.070.8
1.0 74.654.543.8
2.0 59.940.630.0
4.0 43.526.818.2
8.0 28.716.812.0

From this data, a dose-response curve can be generated to calculate the IC50 value (the concentration of a drug that inhibits a biological process by 50%) for each time point using appropriate software (e.g., GraphPad Prism).

Conclusion

The MTT and CCK-8 assays are robust and reliable methods for assessing the cytotoxic and anti-proliferative effects of this compound on cancer cells in vitro. These protocols provide a framework for researchers to evaluate the efficacy of this HDAC inhibitor and further investigate its therapeutic potential. Careful optimization of cell density, drug concentrations, and incubation times is crucial for obtaining accurate and reproducible results.

References

Application Notes: Chidamide-Induced Cell Cycle Arrest Analysis by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chidamide is a novel benzamide (B126) class of histone deacetylase (HDAC) inhibitor with selective activity against HDAC1, 2, 3, and 10.[1] By altering the acetylation status of histones and other proteins, this compound can modulate the expression of genes involved in critical cellular processes, including cell cycle progression.[2][3] These application notes provide a comprehensive overview and detailed protocols for analyzing cell cycle arrest in cancer cells following exposure to this compound, utilizing flow cytometry with propidium (B1200493) iodide (PI) staining. This methodology is a fundamental tool for researchers in oncology and drug development to quantitatively assess the cytostatic effects of this compound.

Mechanism of Action: this compound and Cell Cycle Regulation

This compound exerts its anti-proliferative effects primarily by inducing cell cycle arrest at the G0/G1 phase.[1][4] This is achieved through the upregulation of cyclin-dependent kinase (CDK) inhibitors, most notably p21.[5][6] The increased expression of p21 leads to the inhibition of CDK2, a key enzyme for the G1 to S phase transition.[6] This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), thereby blocking the release of E2F transcription factors and halting cell cycle progression.[7] Several signaling pathways have been implicated in this compound-induced cell cycle arrest, including the downregulation of the JAK2/STAT3 and PI3K/AKT pathways.[1][3]

Data Presentation: Quantitative Analysis of Cell Cycle Arrest

The following tables summarize the dose- and time-dependent effects of this compound on the cell cycle distribution of various cancer cell lines, as determined by flow cytometry.

Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution (24-hour exposure)

Cell LineThis compound Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
SKM-1 0 (Control)38.0 ± 1.5--
384.7 ± 4.8Decreased-
HEL 0 (Control)39.0 ± 0.4--
354.2 ± 4.6Decreased-
DOHH2 0 (Control)---
1IncreasedDecreasedNo significant change
5IncreasedDecreasedNo significant change
10IncreasedDecreasedNo significant change
Karpas422 0 (Control)---
1IncreasedDecreasedNo significant change
5IncreasedDecreasedNo significant change
10IncreasedDecreasedNo significant change
KBM5 0 (Control)---
1.0Increased--
4.0Increased--
KBM5-T315I 0 (Control)---
1.0Increased--
4.0Increased--

Table 2: Dose-Dependent Effect of this compound on Cell Cycle Distribution (48-hour exposure)

Cell LineThis compound Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
Kasumi-1 0 (Control)---
0.25IncreasedDecreased-
0.5IncreasedDecreased-
U937-A/E 0 (Control)---
0.25IncreasedDecreased-
0.5IncreasedDecreased-

Table 3: Dose-Dependent Effect of this compound on Cell Cycle Distribution in Acute Myeloid Leukemia (AML) Cell Lines (72-hour exposure)

Cell LineThis compound Concentration (µM)% G0/G1 Phase% S Phase% G2/M Phase
HL60 0 (Control)---
0.25Increased--
0.5Increased--
1Increased--
NB4 0 (Control)---
0.25Increased--
0.5Increased--
1Increased--

Table 4: Synergistic Effect of this compound and Cytarabine (B982) on Cell Cycle Arrest in Myelodysplastic Syndromes (MDS) Cell Lines (72-hour exposure)

Cell LineTreatment% G0/G1 Phase
SKM-1, MUTZ-1, KG-1 This compound (25 nM)-
This compound (50 nM)-
This compound (25 nM) + Cytarabine (50 nM)Significantly Increased vs. This compound alone
This compound (50 nM) + Cytarabine (50 nM)Significantly Increased vs. This compound alone

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

  • Cell Seeding: Seed the desired cancer cell line (e.g., SKM-1, HEL, HL60, NB4) in 6-well plates at a density of 1.5 x 10^5 to 1 x 10^6 cells/well in 2 ml of complete culture medium.[8]

  • Cell Synchronization (Optional): For some experiments, cell synchronization can improve the resolution of cell cycle analysis. This can be achieved by serum starvation (e.g., culturing in medium with 0.5% FBS) for 6 hours.[8]

  • This compound Exposure: Following initial culture (and synchronization, if performed), replace the medium with fresh complete medium containing the desired concentrations of this compound (e.g., 0.25, 0.5, 1, 3 µM) or a vehicle control (e.g., DMSO).[2][5]

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.[2][5]

Protocol 2: Sample Preparation and Propidium Iodide (PI) Staining for Flow Cytometry

  • Cell Harvesting: After the incubation period, harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them from the plate.[8] Pool all cells from each well into a 15 ml conical tube.

  • Washing: Centrifuge the cell suspension at 1000 rpm for 5 minutes.[8] Discard the supernatant and wash the cell pellet with 2-3 ml of ice-cold phosphate-buffered saline (PBS). Repeat the centrifugation and washing step.[8]

  • Fixation: Resuspend the cell pellet gently in the remaining PBS and add 1-3 ml of ice-cold 70% ethanol (B145695) dropwise while vortexing gently to prevent cell clumping.[8]

  • Storage: Store the fixed cells at -20°C for at least one day and up to a few days.[8]

  • Rehydration and Staining:

    • Centrifuge the fixed cells at 1800 rpm for 5 minutes and discard the ethanol.[8]

    • Wash the cell pellet with 2-3 ml of PBS and centrifuge again at 1800 rpm for 5 minutes.[8]

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS (e.g., 5 µl of 2 mg/ml PI stock and 2 µl of 10 mg/ml RNase A stock in 300 µl PBS per sample).[8]

  • Incubation: Incubate the cells in the staining solution for 30 minutes in the dark at room temperature.[8]

  • Data Acquisition: Transfer the stained cells to FACS tubes and keep them on ice until analysis on a flow cytometer.[8]

Protocol 3: Flow Cytometry Data Acquisition and Analysis

  • Instrument Setup: Use a flow cytometer equipped with a laser for PI excitation (typically a blue laser at 488 nm). Set the emission filter to detect the red fluorescence of PI (typically around 617 nm).

  • Gating Strategy:

    • Use a forward scatter (FSC) vs. side scatter (SSC) dot plot to gate on the main cell population and exclude debris.

    • Use a forward scatter area (FSC-A) vs. forward scatter height (FSC-H) plot to gate on single cells and exclude doublets.

  • Data Acquisition: Acquire data for at least 10,000-20,000 single-cell events per sample.

  • Data Analysis:

    • Generate a histogram of the PI fluorescence intensity (linear scale) for the single-cell population.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

Chidamide_Signaling_Pathway This compound This compound HDAC HDAC1, 2, 3, 10 This compound->HDAC Inhibits p21 p21 (CDKN1A) Upregulation This compound->p21 Upregulates JAK2_STAT3 JAK2/STAT3 Pathway This compound->JAK2_STAT3 Downregulates PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Downregulates Histones Histones HDAC->Histones Deacetylates HDAC->p21 Acetylation Increased Histone Acetylation CDK2 CDK2 Inhibition p21->CDK2 pRb pRb Hypophosphorylation CDK2->pRb Phosphorylates E2F E2F Release Blocked pRb->E2F Inhibits CellCycleArrest G0/G1 Phase Cell Cycle Arrest pRb->CellCycleArrest E2F->CellCycleArrest Leads to

Caption: Signaling pathway of this compound-induced G0/G1 cell cycle arrest.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment This compound Treatment (Various Concentrations & Durations) Start->Treatment Harvesting Cell Harvesting (Trypsinization & Centrifugation) Treatment->Harvesting Fixation Fixation (70% Cold Ethanol) Harvesting->Fixation Staining Staining (Propidium Iodide & RNase A) Fixation->Staining Acquisition Flow Cytometry Data Acquisition Staining->Acquisition Analysis Data Analysis (Cell Cycle Modeling) Acquisition->Analysis End End: Quantified Cell Cycle Distribution Analysis->End

Caption: Experimental workflow for flow cytometry analysis of cell cycle.

References

Application Notes: Chidamide in Non-Hodgkin Lymphoma (NHL) Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chidamide (Tucidinostat/HBI-8000) is a novel, orally active benzamide (B126) class of histone deacetylase (HDAC) inhibitor.[1][2][3] It selectively targets HDAC1, 2, 3, and 10, which are key enzymes in the epigenetic regulation of gene expression.[1][3] In various subtypes of Non-Hodgkin Lymphoma (NHL), aberrant HDAC activity leads to the silencing of tumor suppressor genes, promoting cell proliferation and survival.[1][4] this compound reverses this by inducing histone hyperacetylation, which remodels chromatin to a more relaxed state, facilitating the transcription of genes involved in cell cycle arrest, apoptosis, and tumor suppression.[3][4] These application notes provide an overview of this compound's mechanism, its effects on various NHL subtypes, and detailed protocols for its use in preclinical research.

Mechanism of Action in NHL Subtypes

This compound exerts its anti-lymphoma effects through multiple mechanisms, including the induction of cell cycle arrest, apoptosis, and autophagy, as well as modulation of the tumor microenvironment.[1][5] Its activity is primarily linked to the disruption of key oncogenic signaling pathways.

  • PI3K/AKT/mTOR Pathway: In Diffuse Large B-cell Lymphoma (DLBCL) and transformed Follicular Lymphoma (t-FL), this compound has been shown to inhibit the PI3K/AKT signaling pathway.[1][6][7] It achieves this by reducing the expression of PDK1, which in turn dephosphorylates and inactivates AKT.[1][6][7] This inactivation leads to G0/G1 cell cycle arrest and promotes caspase-dependent apoptosis.[1][6][7] Downstream effectors like mTOR, STAT3, and BCL-2 are also attenuated.[1]

  • STAT3/BCL-2 Pathway: this compound effectively downregulates both the expression and phosphorylation of STAT3 in a dose-dependent manner in DLBCL cells.[1][8] The inhibition of STAT3, a critical transcription factor for cell survival, leads to the reduced expression of the anti-apoptotic protein BCL-2, thereby promoting apoptosis.[1][8] This makes the HDACs/STAT3/Bcl-2 axis a key target of this compound.[8][9]

  • FOXO1 and BTG1 Upregulation: In rituximab/chemotherapy-resistant B-cell lymphoma models, this compound treatment leads to the upregulation of the tumor suppressor FOXO1 by increasing histone acetylation on its promoter.[1] This contributes to cell cycle arrest by increasing p21/p27 and decreasing cyclins.[1] Furthermore, this compound can trigger autophagy-mediated cell death through the upregulation of B-cell translocation gene-1 (BTG1).[1][10]

  • Immune Modulation: this compound enhances immunosurveillance by upregulating MHC class I and class II molecules on lymphoma cells.[1] In the DLBCL microenvironment, it can also inhibit the NOTCH1/NFATC1 signaling pathway, reducing immune escape and enhancing T-cell mediated anti-tumor functions.[11]

Visualized Signaling Pathways and Workflows

chidamide_pathway This compound This compound hdac HDACs (1, 2, 3, 10) This compound->hdac pi3k PI3K/PDK1/AKT Pathway This compound->pi3k Inhibits stat3 STAT3 Pathway This compound->stat3 Inhibits histones Histone Acetylation ↑ hdac->histones Deacetylation genes Tumor Suppressor Gene Expression ↑ (e.g., FOXO1, p21, BTG1) histones->genes cycle_arrest Cell Cycle Arrest ↑ (G0/G1) genes->cycle_arrest autophagy Autophagy ↑ genes->autophagy pi3k->cycle_arrest bcl2 BCL-2 ↓ stat3->bcl2 apoptosis Apoptosis ↑ bcl2->apoptosis

Caption: this compound's mechanism of action in Non-Hodgkin Lymphoma.

experimental_workflow cluster_invitro In Vitro Analysis culture 1. Culture NHL Cells (e.g., DLBCL, FL lines) treat 2. Treat with this compound (Dose-response & Time-course) culture->treat viability 3a. Cell Viability (CCK-8 Assay) treat->viability apoptosis 3b. Apoptosis/Cell Cycle (Flow Cytometry) treat->apoptosis protein 3c. Protein Expression (Western Blot) treat->protein analysis 4. Data Analysis (IC50, Apoptotic fraction, etc.) viability->analysis apoptosis->analysis protein->analysis

References

Chidamide-Mediated Differentiation of Leukemia Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chidamide, a novel benzamide-class histone deacetylase (HDAC) inhibitor, has demonstrated significant anti-tumor activity in various hematological malignancies, including acute myeloid leukemia (AML). A key mechanism of its action is the induction of differentiation in leukemia cells, a therapeutic strategy aimed at overcoming the differentiation block characteristic of this disease. These application notes provide a comprehensive overview of the use of this compound to induce differentiation in leukemia cell lines, summarizing key quantitative data and providing detailed protocols for relevant experimental assays.

Introduction

Acute myeloid leukemia is characterized by the clonal expansion of undifferentiated myeloid precursor cells in the bone marrow. Histone deacetylases are enzymes that play a crucial role in regulating gene expression by altering chromatin structure. In many cancers, including AML, HDACs are aberrantly activated, leading to the silencing of tumor suppressor genes and genes involved in cell differentiation.[1][2][3] this compound selectively inhibits HDAC1, 2, 3, and 10, leading to the accumulation of acetylated histones, reactivation of silenced genes, and subsequent induction of cell cycle arrest, apoptosis, and differentiation in leukemia cells.[4][5]

Mechanism of Action: Inducing Differentiation

This compound's primary mechanism for inducing differentiation in leukemia cells involves the inhibition of HDACs. This leads to an increase in histone acetylation, resulting in a more open chromatin structure that allows for the transcription of genes crucial for myeloid differentiation.[5]

Several signaling pathways have been implicated in this compound-mediated differentiation:

  • JAK2/STAT3 Pathway: this compound has been shown to suppress the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[4] This pathway is often constitutively active in AML and promotes cell proliferation and survival while inhibiting differentiation. This compound treatment can lead to the upregulation of Suppressors of Cytokine Signaling 3 (SOCS3), a negative regulator of the JAK2/STAT3 pathway.[4]

  • ERK1/2 Pathway: The extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is another critical regulator of cell proliferation and differentiation. Studies have indicated that this compound can inhibit the ERK1/2 signaling pathway in t(8;21) AML cells, contributing to its anti-proliferative and differentiation-inducing effects.[6]

  • Retinoic Acid (RA) Signaling: HDAC inhibitors, in general, have been found to restore retinoic acid-dependent transcriptional activation, which is often repressed in AML, thereby promoting terminal differentiation.[3]

Quantitative Data Summary

The following tables summarize the effective concentrations and observed effects of this compound in various leukemia cell lines based on published studies.

Table 1: Effective Concentrations of this compound for Inducing Differentiation and Anti-proliferative Effects

Cell LineLeukemia SubtypeEffective Concentration (µM)Treatment DurationObserved EffectsReference
SKM-1MDS/AML0.3 - 3024, 48, 72 hoursInhibition of cell proliferation, G0/G1 cell cycle arrest, apoptosis[4]
HELAML0.3 - 3024, 48, 72 hoursInhibition of cell proliferation, G0/G1 cell cycle arrest, apoptosis[4]
Kasumi-1AML (t(8;21))0.125, 0.25, 0.5Not SpecifiedInhibition of proliferation, apoptosis, cell cycle arrest[6]
SKNO-1AML (t(8;21))0.125, 0.25, 0.5Not SpecifiedInhibition of proliferation, apoptosis, cell cycle arrest[6]
U937AML172 hoursUpregulation of CD11b[7]
NB4APLNot Specified72 hoursUpregulation of CD11b[7]
OCI-AML3AMLNot Specified72 hoursUpregulation of CD11b[7]
MV4-11AMLNot Specified72 hoursUpregulation of CD11b[7]
Primary AML CellsAML2.5Not SpecifiedUpregulation of CD86[8]

Table 2: Markers of Differentiation Induced by this compound

MarkerTypeLeukemia Cell Line(s)Fold Increase/ChangeReference
CD11bMyeloid DifferentiationKasumi-1, NB4, OCI-AML3, U937, MV4-11Upregulation[7]
CD86Monocytic/Dendritic DifferentiationPrimary AML Cells4-fold increase[8]

Experimental Protocols

This section provides detailed protocols for key experiments to assess the differentiation-inducing effects of this compound on leukemia cell lines.

Protocol 1: Cell Viability Assay (CCK-8/MTT)

This protocol is used to determine the effect of this compound on the proliferation and viability of leukemia cells.

Materials:

  • Leukemia cell lines (e.g., SKM-1, HEL, U937)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8) or MTT reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed leukemia cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound (e.g., 0.3 to 30 µM) to the wells. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight.

  • Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: Analysis of Cell Differentiation by Flow Cytometry

This protocol is used to quantify the expression of cell surface markers associated with myeloid differentiation.

Materials:

  • Leukemia cell lines

  • Complete culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against differentiation markers (e.g., FITC-CD11b, PE-CD86)

  • Isotype control antibodies

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Culture leukemia cells with or without this compound at the desired concentration and for the appropriate duration (e.g., 72 hours).

  • Cell Harvesting and Staining:

    • Harvest approximately 1 x 10^6 cells per sample.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of FACS buffer.

    • Add the fluorochrome-conjugated antibodies (and isotype controls in separate tubes) at the manufacturer's recommended concentration.

    • Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Data Acquisition: Resuspend the cells in 500 µL of FACS buffer and acquire data on a flow cytometer.

  • Data Analysis: Analyze the percentage of cells positive for the differentiation markers and the mean fluorescence intensity (MFI) using appropriate flow cytometry analysis software.

Protocol 3: Western Blot Analysis of Signaling Proteins

This protocol is used to assess the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways.

Materials:

  • Leukemia cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-p-ERK1/2, anti-ERK1/2, anti-HDAC1, anti-acetyl-Histone H3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

Chidamide_Mechanism_of_Action cluster_this compound This compound cluster_cellular_effects Cellular Effects cluster_outcomes Biological Outcomes This compound This compound HDACs HDAC1, 2, 3, 10 This compound->HDACs Inhibits Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation Blocks Deacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Promotes Differentiation Myeloid Differentiation Gene_Expression->Differentiation Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) Gene_Expression->Cell_Cycle_Arrest

Caption: Mechanism of this compound in inducing leukemia cell differentiation.

Chidamide_Signaling_Pathways cluster_JAK_STAT JAK/STAT Pathway cluster_ERK ERK Pathway cluster_outcomes Cellular Processes This compound This compound JAK2 JAK2 This compound->JAK2 Inhibits SOCS3 SOCS3 This compound->SOCS3 Upregulates ERK1_2 ERK1/2 This compound->ERK1_2 Inhibits Differentiation Differentiation This compound->Differentiation Induces STAT3 STAT3 JAK2->STAT3 Activates Proliferation Proliferation JAK2->Proliferation Promotes STAT3->Proliferation Promotes SOCS3->JAK2 Inhibits ERK1_2->Proliferation Promotes

Caption: Signaling pathways modulated by this compound in leukemia cells.

Experimental_Workflow_Differentiation cluster_assays Downstream Assays cluster_analysis Data Analysis start Leukemia Cell Culture treatment Treat with this compound (various concentrations and durations) start->treatment harvest Harvest Cells treatment->harvest viability Cell Viability Assay (CCK-8 / MTT) harvest->viability flow Flow Cytometry (CD11b, CD86) harvest->flow western Western Blot (Signaling Proteins) harvest->western viability_analysis Determine IC50 & Inhibition Rate viability->viability_analysis flow_analysis Quantify % Positive Cells & MFI flow->flow_analysis western_analysis Analyze Protein Expression Levels western->western_analysis

Caption: Experimental workflow for assessing this compound-induced differentiation.

References

Application Notes and Protocols for In Vivo Imaging of Chidamide Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various in vivo imaging techniques for the preclinical assessment of Chidamide, a novel histone deacetylase (HDAC) inhibitor, in xenograft tumor models. Detailed protocols for bioluminescence, positron emission tomography (PET), and fluorescence imaging are provided to enable researchers to effectively monitor tumor response and understand the underlying mechanisms of this compound's therapeutic action.

Introduction to this compound

This compound is a benzamide-class HDAC inhibitor with selectivity for HDAC1, 2, 3, and 10.[1] By inhibiting these enzymes, this compound leads to the accumulation of acetylated histones, resulting in the reactivation of tumor suppressor genes, induction of apoptosis, and cell cycle arrest in cancer cells.[2][3] Its anti-tumor effects are also attributed to the modulation of key signaling pathways, including the PI3K/AKT, JAK/STAT, and MAPK pathways, and its ability to remodel the tumor microenvironment.[3][4] In vivo imaging provides a powerful, non-invasive tool to longitudinally monitor the efficacy of this compound in preclinical xenograft models, offering insights into its pharmacodynamics and anti-tumor activity.

Data Presentation: Quantitative Assessment of this compound Efficacy

The following table summarizes quantitative data from preclinical studies assessing the efficacy of this compound in various xenograft models.

Cancer TypeXenograft ModelTreatment GroupTumor Volume Inhibition (%)Tumor Weight Inhibition (%)Imaging ModalityReference
Follicular LymphomaDOHH2 cells in CB17/Icr-Prkdcscid/IcrlcoCrl miceThis compound (10 mg/kg/day)Significant growth inhibition observedNot ReportedCaliper Measurement[2]
Lung Squamous Cell CarcinomaNCI-H2170 cells in BALB/c nude miceThis compound + RadiationSignificantly smaller tumors compared to controlNot ReportedCaliper Measurement[3]
Multiple MyelomaARP-1 cells in NOD-Prkdcscid Il2rgtm1/Bcgen miceThis compound + BortezomibSignificant decrease in tumor volumeSignificant decrease in tumor weightCaliper Measurement[1]
Diffuse Large B-cell LymphomaSUDHL-4 cells in BALB/c nude miceThis compound + Venetoclax (B612062)Significantly inhibited tumor growthNot ReportedCaliper Measurement[5]
Colon CancerLoVo cells in nude miceThis compoundTumor growth inhibition observedNot ReportedCaliper Measurement[4]
NK-T cell LymphomaEL4 cells in hPD1 knock-in miceThis compound + anti-PD185.7%Not ReportedCaliper Measurement[6]
CholangiocarcinomaQBC939 cells in nude miceThis compoundSignificant tumor growth inhibitionSignificant tumor weight reductionCaliper Measurement[7]

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for assessing its efficacy using in vivo imaging.

Chidamide_Mechanism_of_Action cluster_HDAC_Inhibition HDAC Inhibition cluster_Cellular_Effects Cellular Effects cluster_Signaling_Pathways Modulated Signaling Pathways This compound This compound HDAC1 HDAC1 This compound->HDAC1 HDAC2 HDAC2 This compound->HDAC2 HDAC3 HDAC3 This compound->HDAC3 HDAC10 HDAC10 This compound->HDAC10 PI3K_AKT ↓ PI3K/AKT Pathway This compound->PI3K_AKT JAK_STAT ↓ JAK/STAT Pathway This compound->JAK_STAT MAPK ↓ RAS/MAPK Pathway This compound->MAPK Histone_Acetylation ↑ Histone Acetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Apoptosis ↑ Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest ↑ G0/G1 Arrest Gene_Expression->Cell_Cycle_Arrest

Caption: this compound's mechanism of action.

InVivo_Imaging_Workflow cluster_Model_Development Xenograft Model Development cluster_Treatment_and_Imaging Treatment and Imaging cluster_Data_Analysis Data Analysis Cell_Line Select/Engineer Cancer Cell Line (e.g., Luciferase-expressing) Implantation Subcutaneous or Orthotopic Implantation in Mice Cell_Line->Implantation Tumor_Growth Monitor Tumor Growth (Caliper Measurement) Implantation->Tumor_Growth Randomization Randomize Mice into Control & Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound or Vehicle Randomization->Treatment Imaging Perform In Vivo Imaging (BLI, PET, Fluorescence) Treatment->Imaging Longitudinal Tumor_Measurement Measure Tumor Volume/Weight (Ex Vivo) Treatment->Tumor_Measurement End-point Quantification Quantify Imaging Signal (e.g., Photon Flux, %ID/g) Imaging->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis Tumor_Measurement->Statistical_Analysis

Caption: General experimental workflow.

Experimental Protocols

Bioluminescence Imaging (BLI) to Monitor Tumor Growth

Objective: To non-invasively monitor the effect of this compound on the growth of luciferase-expressing tumors in a longitudinal manner.

Materials:

  • Luciferase-expressing cancer cell line (e.g., 4T1-luc2 for breast cancer)

  • Immunocompromised mice (e.g., nu/nu or SCID)

  • This compound

  • D-Luciferin

  • In vivo imaging system (e.g., IVIS Spectrum)

  • Anesthesia system (e.g., isoflurane)

Protocol:

  • Cell Culture and Implantation:

    • Culture luciferase-expressing cancer cells under standard conditions.

    • Subcutaneously implant 1 x 10^6 cells into the flank of each mouse.

    • Allow tumors to reach a palpable size (e.g., 100-150 mm³).[6]

  • Animal Grouping and Treatment:

    • Randomize mice into a vehicle control group and a this compound treatment group (n ≥ 5 per group).

    • Administer this compound orally at the desired dose and schedule (e.g., 10 mg/kg/day).[2]

  • Bioluminescence Imaging:

    • Anesthetize mice using isoflurane.

    • Administer D-luciferin (150 mg/kg) via intraperitoneal injection.[8]

    • Acquire bioluminescent images using an in vivo imaging system approximately 10-15 minutes post-luciferin injection.[8]

    • Perform imaging at regular intervals (e.g., twice weekly) throughout the treatment period.

  • Data Analysis:

    • Define a region of interest (ROI) around the tumor area.

    • Quantify the total photon flux (photons/second) within the ROI.

    • Plot the average photon flux for each group over time to visualize tumor growth kinetics.

    • At the end of the study, euthanize the mice, excise the tumors, and measure their volume and weight for correlation with the BLI signal.

Positron Emission Tomography (PET) for Assessing HDAC Inhibition and Tumor Metabolism

Objective: To visualize and quantify the target engagement of this compound by imaging HDAC activity and to assess its impact on tumor glucose metabolism.

A. Imaging HDAC Activity with an HDAC-targeted Radiotracer

Materials:

  • Cancer cell line with known HDAC expression.

  • Immunocompromised mice.

  • This compound.

  • HDAC-targeted PET radiotracer (e.g., [18F]-FAHA or [18F]-SAHA).[9][10]

  • PET/CT scanner.

  • Anesthesia system.

Protocol:

  • Xenograft Model and Treatment:

    • Establish xenograft tumors as described in the BLI protocol.

    • Administer a single dose of this compound or vehicle control.

  • Radiotracer Injection and PET/CT Imaging:

    • Anesthetize the mice.

    • Inject the HDAC-targeted PET radiotracer intravenously.

    • Perform dynamic or static PET/CT imaging at a specified time post-injection (e.g., 60 minutes for [18F]-FAHA).[9]

  • Data Analysis:

    • Reconstruct PET images and co-register with CT scans.

    • Draw ROIs on the tumors and other relevant organs.

    • Calculate the radiotracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Value (SUV).

    • Compare the radiotracer uptake in the tumors of this compound-treated versus control mice to assess target engagement. A decrease in uptake in the treated group would indicate successful HDAC inhibition.[9]

B. Imaging Tumor Metabolism with 18F-FDG

Materials:

  • Cancer cell line.

  • Immunocompromised mice.

  • This compound.

  • [18F]-Fluoro-2-deoxy-D-glucose (18F-FDG).

  • PET/CT scanner.

  • Anesthesia system.

Protocol:

  • Xenograft Model and Treatment:

    • Establish xenograft tumors and treat with this compound or vehicle as described previously.

  • Patient Preparation and 18F-FDG Injection:

    • Fast the mice for at least 6 hours before 18F-FDG injection.[11]

    • Keep the animals warm to minimize brown fat uptake.[12]

    • Inject 18F-FDG intravenously. The recommended dose for adults is 2.5–5.0 MBq/kg.[13]

  • PET/CT Imaging:

    • Allow for an uptake period of approximately 60 minutes.[11][13]

    • Anesthetize the mice and perform a whole-body PET/CT scan.

  • Data Analysis:

    • Analyze the images and quantify 18F-FDG uptake in the tumors using %ID/g or SUV.

    • A decrease in 18F-FDG uptake in the this compound-treated group would suggest a reduction in tumor metabolic activity and a positive therapeutic response.

Fluorescence Imaging to Detect Apoptosis and Cell Cycle Arrest

Objective: To visualize and quantify this compound-induced apoptosis and cell cycle arrest within the tumor microenvironment.

A. Imaging Apoptosis

Materials:

  • Cancer cell line.

  • Immunocompromised mice.

  • This compound.

  • Fluorescent probe for apoptosis (e.g., Annexin V conjugate or a caspase-3/7 activatable probe).

  • In vivo fluorescence imaging system.

  • Anesthesia system.

Protocol:

  • Xenograft Model and Treatment:

    • Establish xenograft tumors and treat with this compound or vehicle.

  • Fluorescent Probe Injection and Imaging:

    • Inject the apoptosis-targeting fluorescent probe intravenously at a time point where apoptosis is expected to be maximal post-Chidamide treatment.

    • Acquire fluorescence images at various time points post-probe injection to determine the optimal imaging window.

  • Data Analysis:

    • Quantify the fluorescence intensity in the tumor ROI.

    • An increase in fluorescence signal in the this compound-treated group would indicate an increase in apoptosis.[14]

    • Ex vivo fluorescence imaging of excised tumors and organs can be performed to confirm in vivo findings.

B. Imaging Cell Cycle

Materials:

  • Cancer cell line engineered to express a fluorescent ubiquitination-based cell-cycle indicator (FUCCI).[15][16]

  • Immunocompromised mice with dorsal skinfold chambers or thin-skinned regions suitable for intravital microscopy.

  • This compound.

  • Intravital fluorescence microscope.

  • Anesthesia system.

Protocol:

  • Xenograft Model and Treatment:

    • Implant FUCCI-expressing cancer cells.

    • Treat the mice with this compound or vehicle.

  • Intravital Fluorescence Microscopy:

    • Anesthetize the mice and position them on the microscope stage.

    • Acquire fluorescence images of the tumor at different time points after treatment. The FUCCI system allows for the visualization of cells in G1 (red fluorescence) and S/G2/M phases (green fluorescence).

  • Data Analysis:

    • Quantify the number of red and green fluorescent cells within the tumor.

    • An increase in the proportion of red fluorescent cells in the this compound-treated group would indicate cell cycle arrest in the G1 phase.[16]

Conclusion

In vivo imaging techniques are indispensable tools for the preclinical evaluation of this compound's efficacy in xenograft models. Bioluminescence imaging offers a high-throughput method for longitudinal monitoring of tumor growth. PET imaging with specific radiotracers can provide insights into the molecular mechanism of action by assessing HDAC target engagement and metabolic response. Fluorescence imaging enables the visualization of cellular processes such as apoptosis and cell cycle arrest in response to treatment. The detailed protocols provided herein serve as a guide for researchers to design and execute robust in vivo imaging studies to accelerate the development of this compound and other novel anti-cancer therapeutics.

References

Application Notes and Protocols for RNA-seq Analysis of Gene Expression Changes Following Chidamide Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting RNA-sequencing (RNA-seq) analysis to investigate gene expression alterations induced by Chidamide, a novel histone deacetylase (HDAC) inhibitor. This compound has demonstrated significant anti-tumor activity in various malignancies, primarily by modulating gene expression.[1][2] This document outlines the experimental workflow, data analysis, and key signaling pathways affected by this compound treatment.

Introduction to this compound and its Mechanism of Action

This compound is a benzamide (B126) class HDAC inhibitor with selectivity for HDAC1, 2, 3, and 10.[1][3] By inhibiting these enzymes, this compound leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and the transcriptional activation of genes that can inhibit tumor growth, arrest the cell cycle, and induce apoptosis.[1] RNA-seq is a powerful tool to globally assess these transcriptional changes and understand the molecular mechanisms underlying this compound's therapeutic effects.[4]

Expected Gene Expression Changes Following this compound Treatment

RNA-seq analysis of cancer cells treated with this compound has revealed significant alterations in gene expression. The number of differentially expressed genes (DEGs) can vary depending on the cell type, dosage, and duration of treatment.

Cell LineTreatment ConditionsUpregulated GenesDownregulated GenesReference
DOHH2 (Transformed Follicular Lymphoma)5µM this compound for 24h41142095[5]
MDA-MB-231 (Triple-Negative Breast Cancer)This compound vs. Vehicle44942689[6]
MCF-7 (ER-positive Breast Cancer)This compound vs. Control320222[4]
DLBCL CellsThis compound Treatment>2000 transcriptomes increasedNot specified[7]

Key Signaling Pathways Modulated by this compound

RNA-seq and subsequent pathway analysis have identified several key signaling pathways that are significantly affected by this compound treatment. Understanding these pathways is crucial for elucidating the drug's mechanism of action and identifying potential biomarkers.

JAK2/STAT3 Signaling Pathway

This compound has been shown to suppress the JAK2/STAT3 signaling pathway, which is aberrantly activated in many cancers and promotes cell growth.[3] This suppression is mediated, at least in part, by the upregulation of Suppressor of Cytokine Signaling 3 (SOCS3), a negative regulator of this pathway.[3] The downregulation of JAK2/STAT3 signaling leads to decreased expression of downstream targets involved in cell cycle progression and anti-apoptosis, such as c-Myc, Bcl-xL, and Mcl-1.[3]

JAK2_STAT3_Pathway This compound This compound HDAC HDAC1, 2, 3, 10 This compound->HDAC inhibits SOCS3 SOCS3 (Upregulated) HDAC->SOCS3 represses JAK2 JAK2 (Downregulated) SOCS3->JAK2 inhibits pJAK2 p-JAK2 JAK2->pJAK2 phosphorylates STAT3 STAT3 (Downregulated) pSTAT3 p-STAT3 STAT3->pSTAT3 phosphorylates pJAK2->STAT3 activates Downstream Downstream Targets (c-Myc, Bcl-xL, Mcl-1) (Downregulated) pSTAT3->Downstream activates transcription Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound inhibits HDACs, upregulating SOCS3 and suppressing JAK2/STAT3 signaling.

PI3K/AKT Signaling Pathway

In transformed follicular lymphoma and renal fibrosis models, this compound has been observed to inhibit the PI3K/AKT signaling pathway.[5][8] This pathway is crucial for cell proliferation, survival, and metabolism. Western blot analysis has confirmed a reduction in the expression of key proteins like PDK1 and phosphorylated AKT (Ser473 or Thr308) following this compound treatment.[5]

PI3K_AKT_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits PDK1 PDK1 (Downregulated) PI3K->PDK1 AKT AKT PDK1->AKT activates pAKT p-AKT (Downregulated) AKT->pAKT phosphorylates Downstream Downstream Targets (e.g., P27, CDK2) pAKT->Downstream regulates Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: this compound disrupts the PI3K/PDK1/AKT signaling pathway, inhibiting cell survival.

Experimental Protocols

This section provides a detailed methodology for conducting an RNA-seq experiment to analyze the effects of this compound.

Experimental Workflow Overview

The overall workflow for RNA-seq analysis of this compound-treated cells involves several key stages, from experimental design to data interpretation.

RNASeq_Workflow cluster_wet_lab Wet Lab cluster_dry_lab Bioinformatics Analysis A Cell Culture & This compound Treatment B RNA Extraction A->B C RNA Quality Control B->C D Library Preparation C->D E Sequencing D->E F Raw Data QC E->F G Read Alignment F->G H Quantification G->H I Differential Gene Expression Analysis H->I J Pathway & Functional Enrichment Analysis I->J

Caption: The RNA-seq workflow, from cell treatment and sequencing to bioinformatics analysis.

Cell Culture and this compound Treatment
  • Cell Line Selection: Choose a cancer cell line relevant to the research question (e.g., lymphoma, breast cancer, etc.).

  • Cell Culture: Culture cells in the appropriate medium and conditions (e.g., 37°C, 5% CO2).

  • This compound Preparation: Dissolve this compound in a suitable solvent, such as DMSO, to prepare a stock solution.

  • Treatment:

    • Seed cells in culture plates and allow them to adhere overnight.

    • Treat cells with the desired concentration of this compound (e.g., IC50 value, which for Maver-1 cells at 48 hours is 0.9 μM) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[9]

    • Include a minimum of three biological replicates for each condition.

RNA Extraction and Quality Control
  • RNA Isolation: Harvest the cells and extract total RNA using a commercial kit (e.g., Trizol reagent) according to the manufacturer's instructions.[2]

  • RNA Quality Control:

    • Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of >7 is generally recommended.

    • Quantify RNA concentration using a Qubit fluorometer or NanoDrop spectrophotometer.

RNA-seq Library Preparation and Sequencing
  • Library Preparation:

    • Start with 1-2 µg of total RNA per sample.

    • Perform poly(A) mRNA selection or ribosomal RNA (rRNA) depletion depending on the experimental goals.

    • Use a stranded mRNA library preparation kit (e.g., Illumina TruSeq Stranded mRNA) to generate sequencing libraries.

  • Sequencing:

    • Sequence the prepared libraries on an Illumina sequencing platform (e.g., NovaSeq 6000).[2]

    • Aim for a sequencing depth of 20-30 million reads per sample for differential gene expression analysis.[10][11]

Bioinformatic Analysis
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR.

  • Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.

  • Differential Gene Expression Analysis:

    • Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between this compound-treated and control groups.

    • Set a significance threshold (e.g., adjusted p-value < 0.05 and |log2(Fold Change)| > 1).

  • Functional Enrichment Analysis:

    • Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like DAVID, Metascape, or GSEA to identify enriched biological processes and pathways.

Conclusion

RNA-seq is an invaluable technique for elucidating the genome-wide transcriptional effects of this compound. By following these detailed protocols, researchers can robustly identify differentially expressed genes and the signaling pathways modulated by this promising anti-cancer agent. This information can contribute to a deeper understanding of its mechanism of action, the discovery of predictive biomarkers, and the development of more effective combination therapies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chidamide Concentration for Maximum Anti-Tumor Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Chidamide in pre-clinical anti-tumor studies. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and summaries of key quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's anti-tumor effect?

This compound is a selective histone deacetylase (HDAC) inhibitor with potent activity against HDAC1, HDAC2, HDAC3, and HDAC10.[1][2][3] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure.[1] This open chromatin state allows for the reactivation of silenced tumor suppressor genes, which in turn can induce apoptosis (programmed cell death), trigger cell cycle arrest, and promote the differentiation of malignant cells.[1][2]

Q2: What is a typical effective concentration range for this compound in in vitro studies?

The effective concentration of this compound can vary significantly depending on the cancer cell line. Generally, concentrations in the low micromolar (µM) range are effective. For instance, IC50 values (the concentration that inhibits 50% of cell viability) after 72 hours of treatment have been reported as 2.722 µM for SU-DHL20 cells, 1.353 µM for OCI-LY3 cells, and 4.183 µM for MZ cells.[4] It is crucial to determine the optimal concentration for each specific cell line through a dose-response experiment.

Q3: How does this compound affect the cell cycle?

This compound has been shown to induce cell cycle arrest, primarily at the G0/G1 phase.[5][6][7] This is often accompanied by the upregulation of cyclin-dependent kinase inhibitors like p21.[5][7] In some contexts, when combined with other agents, it can also lead to a G2/M phase block.[8][9]

Q4: Can this compound be used in combination with other anti-cancer therapies?

Yes, this compound has shown synergistic effects when combined with other therapeutic agents.[9][10][11][12][13][14][15][16][17][18] For example, it can enhance the efficacy of immunotherapy (like PD-1/PD-L1 blockade) by increasing the expression of PD-L1, MHC I, and MHC II on cancer cells.[10][11] It has also been investigated in combination with chemotherapy and other targeted therapies.[18][19]

Q5: What are the known mechanisms of resistance to this compound?

Acquired resistance to this compound can be a challenge. One identified mechanism involves the overexpression of HDAC1.[20] Additionally, activation of anti-ferroptosis pathways has been implicated in resistance in breast cancer cells.[21]

Troubleshooting Guides

Issue 1: High variability in cell viability assay results.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution.

  • Possible Cause: Edge effects in 96-well plates.

    • Solution: Avoid using the outer wells of the 96-well plate for experimental samples. Fill these wells with sterile PBS or culture medium to maintain humidity.

  • Possible Cause: this compound precipitation at high concentrations.

    • Solution: Prepare fresh this compound stock solutions and dilute them immediately before use. Visually inspect the media for any signs of precipitation after adding the drug.

Issue 2: Weak or no signal for apoptosis in Annexin V/PI assay.

  • Possible Cause: Sub-optimal this compound concentration or incubation time.

    • Solution: Perform a time-course and dose-response experiment to determine the optimal conditions for inducing apoptosis in your specific cell line. Apoptosis is a dynamic process, and the peak may be missed if only a single time point is assessed.

  • Possible Cause: Loss of apoptotic cells during harvesting.

    • Solution: Collect both adherent and floating cells for analysis. Apoptotic cells may detach from the culture surface.

  • Possible Cause: Inappropriate compensation settings on the flow cytometer.

    • Solution: Use single-stained controls for each fluorochrome to set up proper compensation and avoid spectral overlap.

Issue 3: Inconsistent results in Western blot analysis for histone acetylation.

  • Possible Cause: Inefficient extraction of nuclear proteins.

    • Solution: Use a lysis buffer specifically designed for nuclear protein extraction and include protease and phosphatase inhibitors. Sonication or mechanical disruption may be necessary to ensure complete lysis.

  • Possible Cause: Degradation of acetylated proteins.

    • Solution: Keep samples on ice at all times and process them quickly. Use fresh lysis buffer containing HDAC inhibitors (in addition to protease and phosphatase inhibitors) to preserve the acetylation state of histones.

  • Possible Cause: Poor antibody quality.

    • Solution: Use a validated antibody specific for the acetylated histone mark of interest. Titrate the antibody to determine the optimal working concentration.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines (72h Treatment)

Cell LineCancer TypeIC50 (µM)Reference
SU-DHL20Diffuse Large B-cell Lymphoma2.722[4]
OCI-LY3Diffuse Large B-cell Lymphoma1.353[4]
MZDiffuse Large B-cell Lymphoma4.183[4]
QBC939Cholangiocarcinoma0.4392[22]
SNU308Cholangiocarcinoma0.3655[22]

Table 2: Effect of this compound on Apoptosis and Cell Cycle

Cell LineConcentration (µM)Incubation Time (h)EffectReference
SKM-1, HEL324G0/G1 phase arrest and apoptosis induction[5]
SU-DHL2, OCI-LY3, MZ1, 2.5, 5, 1048Concentration-dependent increase in apoptosis[4]
DOHH2, SU-DHL4Various24, 48Dose-dependent induction of apoptosis[6]
HL60, NB40.25, 0.5, 172Induction of apoptosis[8]
BEL-7402, HCC-9204Not specifiedNot specifiedG1 phase arrest and apoptosis induction[7]

Experimental Protocols

Cell Viability Assay (CCK-8/MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[5]

  • Drug Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1 to 30 µM) for 24, 48, and 72 hours.[4] Include a vehicle control (DMSO).

  • Reagent Addition: Add 10 µL of CCK-8 reagent to each well and incubate for 2 hours at 37°C.[4] For MTT assays, add 20 µL of MTT solution and incubate for 4 hours, followed by solubilization with DMSO.[23]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the determined optimal time (e.g., 48 hours).[14]

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[14]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[14]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[14]

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat cells with this compound at the desired concentration and time point.

  • Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store at 4°C for at least 2 hours.[24][25]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining buffer containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[24]

  • Incubation: Incubate in the dark overnight at 4°C.[24]

  • Flow Cytometry: Acquire data on a flow cytometer and analyze the cell cycle distribution using appropriate software.

Western Blot for Histone Acetylation
  • Protein Extraction: After this compound treatment, lyse cells in RIPA buffer supplemented with protease and HDAC inhibitors.[26]

  • Protein Quantification: Determine the protein concentration using a BCA assay.[5]

  • SDS-PAGE and Transfer: Separate 50 µg of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[5]

  • Antibody Incubation: Block the membrane and incubate overnight at 4°C with primary antibodies against acetylated histones (e.g., acetyl-histone H3, acetyl-histone H4).[5]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using a chemiluminescence reagent.[5]

Visualizations

Chidamide_Mechanism_of_Action This compound This compound HDACs HDAC1, 2, 3, 10 This compound->HDACs Inhibits Immune_Modulation Immune Modulation This compound->Immune_Modulation Histone_Acetylation Increased Histone Acetylation HDACs->Histone_Acetylation Leads to Chromatin_Relaxation Open Chromatin Structure Histone_Acetylation->Chromatin_Relaxation Gene_Expression Tumor Suppressor Gene Reactivation Chromatin_Relaxation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (G1 Phase) Gene_Expression->Cell_Cycle_Arrest

Caption: Mechanism of this compound's anti-tumor activity.

Experimental_Workflow_Cell_Viability start Seed Cells in 96-well plate treatment Treat with this compound (24, 48, 72h) start->treatment reagent Add CCK-8 or MTT Reagent treatment->reagent incubation Incubate reagent->incubation read Measure Absorbance incubation->read analysis Calculate IC50 read->analysis

Caption: Workflow for determining cell viability.

JAK_STAT_Signaling_Pathway This compound This compound SOCS3 SOCS3 This compound->SOCS3 Upregulates JAK2 JAK2 / pJAK2 SOCS3->JAK2 Inhibits STAT3 STAT3 / pSTAT3 JAK2->STAT3 Activates Downstream Downstream Targets (c-Myc, Mcl-1, Bcl-xL) STAT3->Downstream Activates Cell_Growth Cell Growth & Anti-apoptosis Downstream->Cell_Growth

Caption: this compound's effect on the JAK/STAT pathway.

References

Chidamide Resistance Troubleshooting Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges related to Chidamide resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to this compound. How do I confirm and quantify this resistance?

A1: The first step is to quantitatively determine the half-maximal inhibitory concentration (IC50) of this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance. The MTT or CCK-8 assay is a standard method for this determination.

Table 1: Reported IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineCancer TypeIC50 (Parental)IC50 (Resistant)Fold IncreaseReference
A549Non-Small Cell Lung Cancer9.07 µM78.34 µM~8.6[1]
MCF7Breast Cancer7.8 µM220.2 µM~28.2

This table will be populated with more data as it becomes available in published literature.

Troubleshooting Guide

Problem 1: Confirmed increase in this compound IC50.

This section will guide you through the investigation of potential resistance mechanisms.

This compound Resistance Troubleshooting Workflow General Workflow for Investigating this compound Resistance cluster_0 Initial Observation & Confirmation cluster_1 Investigate Molecular Mechanisms cluster_2 Strategies to Overcome Resistance start Reduced cell death or growth inhibition with this compound treatment confirm_resistance Confirm Resistance: Determine IC50 via MTT/CCK-8 Assay start->confirm_resistance investigate_mechanisms Potential Resistance Mechanisms Identified confirm_resistance->investigate_mechanisms hdac_expression Altered HDAC Expression? (Western Blot for HDAC1) investigate_mechanisms->hdac_expression efflux_pumps Increased Drug Efflux? (Rhodamine 123 Assay, qRT-PCR for ABCB1) investigate_mechanisms->efflux_pumps survival_pathways Activated Survival Pathways? (Western Blot for p-Akt, p-ERK) investigate_mechanisms->survival_pathways apoptosis_regulation Altered Apoptosis? (Annexin V/PI Assay, Western Blot for Bcl-2) investigate_mechanisms->apoptosis_regulation overcome_resistance Select Strategy to Overcome Resistance hdac_expression->overcome_resistance efflux_pumps->overcome_resistance survival_pathways->overcome_resistance apoptosis_regulation->overcome_resistance combo_therapy Combination Therapy: - PI3K/Akt inhibitors - MAPK/ERK inhibitors - Apoptosis modulators (e.g., Venetoclax) overcome_resistance->combo_therapy

Caption: General Workflow for Investigating this compound Resistance.

Q2: What are the common molecular mechanisms of this compound resistance?

A2: Research suggests several mechanisms, including:

  • Increased HDAC1 Expression: Overexpression of Histone Deacetylase 1 (HDAC1), a primary target of this compound, can lead to resistance. In a resistant non-small cell lung cancer cell line (A549-CHI-R), HDAC activity was 1.77-fold higher than in parental cells.[1]

  • Activation of Pro-survival Signaling Pathways: Upregulation of pathways like PI3K/Akt/mTOR and MAPK/ERK can promote cell survival, overriding the cytotoxic effects of this compound.[2][3]

  • Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein), can actively pump this compound out of the cell, reducing its intracellular concentration.

  • Altered Apoptosis Regulation: Changes in the expression of pro-apoptotic and anti-apoptotic proteins (e.g., Bcl-2 family) can make cells less susceptible to this compound-induced cell death.[4]

Q3: I suspect activation of pro-survival pathways. How can I investigate this and what are potential therapeutic strategies?

A3: You can use Western blotting to examine the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways. An increased ratio of phosphorylated protein to total protein (e.g., p-Akt/Akt) indicates pathway activation.

Signaling Pathways Implicated in this compound Resistance

Survival_Pathways Pro-survival Pathways in this compound Resistance cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway This compound This compound hdac HDAC1/2/3/10 This compound->hdac inhibits pi3k PI3K akt Akt pi3k->akt mtor mTOR akt->mtor label_akt Activation leads to resistance survival Cell Survival, Proliferation, Drug Resistance mtor->survival pi3k_inhibitor PI3K Inhibitors (e.g., LY294002) pi3k_inhibitor->pi3k ras Ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->survival label_erk Activation leads to resistance mek_inhibitor MEK/ERK Inhibitors (e.g., U0126) mek_inhibitor->mek

Caption: Pro-survival Pathways in this compound Resistance.

Table 2: Quantitative Changes in Signaling Proteins in this compound Resistance

Cell LinePathwayProteinChange in Resistant vs. Parental CellsReference
K562 (CML)PI3K/Aktp-AktDecreased with this compound treatment[2]
ESCC cellsPI3K/Aktp-AktDown-regulated with this compound treatment[5]
ESCC cellsMAPK/ERKp-ERK1/2Down-regulated with this compound treatment[5]
AML cellsMAPK/ERKMEK/ERKDown-regulated by VPS9D1-AS1 knockdown, enhancing this compound effect[6]

This table will be updated as more quantitative data becomes available.

Therapeutic Strategy: Combining this compound with inhibitors of these pathways can restore sensitivity. Studies have shown synergistic effects when this compound is combined with PI3K/Akt pathway inhibitors.[7][8]

Table 3: Combination Therapies to Overcome this compound Resistance

Combination AgentTarget Pathway/ProteinCell Line/ModelEffectReference
DasatinibTyrosine KinaseAML cellsSynergistic antitumor effect, enhanced apoptosis and cell-cycle arrest[9]
VenetoclaxBcl-2AML cellsSynergistic apoptosis, inhibition of PI3K/Akt and JAK2/STAT3 pathways
CladribineDNA synthesisAML cellsSynergistic cell growth arrest and apoptosis[10]
AspirinPI3K/AktAML-MDS cellsSynergistic G0/G1 arrest and apoptosis[7]
LB100PP2A inhibitorSézary SyndromeSynergistic antitumor activity, dephosphorylation of PI3K/Akt/mTOR[8]
PD-1 AntibodyImmune CheckpointNK-T cell lymphomaSynergistic tumor rejection, enhanced IFN-γ response[11]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a method for generating this compound-resistant cancer cell lines through continuous exposure to escalating drug concentrations.[1]

Methodology:

  • Initial Culture: Culture the parental cancer cell line (e.g., A549) in standard culture medium.

  • Stepwise Drug Exposure:

    • Begin by exposing the cells to a low concentration of this compound (e.g., starting at a concentration below the IC50).

    • Once the cells have adapted and are proliferating steadily, gradually increase the this compound concentration in a stepwise manner.

    • This process of adaptation and concentration increase may take several months.

  • Selection and Expansion: At each step, the surviving and proliferating cells are selected and expanded.

  • Confirmation of Resistance:

    • Periodically, and upon establishing a cell line that can proliferate at a significantly higher this compound concentration, perform an MTT or CCK-8 assay.

    • Determine the IC50 of the newly generated cell line and compare it to the parental cell line. A significant increase in IC50 confirms the development of resistance.

  • Cryopreservation: Cryopreserve the resistant cell line at various stages for future experiments.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol is for determining the IC50 of this compound.

Materials:

  • 96-well plates

  • Parental and resistant cancer cell lines

  • Culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48-72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 3: Western Blot Analysis for Signaling Protein Expression

This protocol is for assessing the expression and phosphorylation status of proteins in signaling pathways like PI3K/Akt and MAPK/ERK.

Methodology:

  • Protein Extraction: After treating both parental and resistant cells with and without this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, HDAC1) overnight at 4°C.

  • Secondary Antibody Incubation: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.

  • Densitometry Analysis: Quantify the band intensity using image analysis software and normalize the target protein to a loading control (e.g., GAPDH or β-actin).

Protocol 4: Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying apoptosis in response to this compound treatment using flow cytometry.

Methodology:

  • Cell Treatment: Treat parental and resistant cells with the desired concentrations of this compound for a specified time.

  • Cell Harvesting: Harvest the cells, including both adherent and floating populations.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for measuring the mRNA expression levels of genes of interest, such as those encoding ABC transporters (e.g., ABCB1).

Methodology:

  • RNA Extraction: Isolate total RNA from treated and untreated parental and resistant cells.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the target gene and a reference gene (e.g., GAPDH or ACTB).

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method.

Protocol 6: Rhodamine 123 Efflux Assay for ABCB1 Activity

This protocol assesses the function of the drug efflux pump ABCB1 (P-glycoprotein).

Methodology:

  • Cell Preparation: Harvest parental and resistant cells and resuspend them in a suitable buffer.

  • Dye Loading: Incubate the cells with the fluorescent substrate Rhodamine 123.

  • Efflux Initiation: After loading, wash the cells to remove excess dye and initiate the efflux process by incubating them in a dye-free medium at 37°C. A known ABCB1 inhibitor (e.g., verapamil) can be used as a control.

  • Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 at different time points using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: Compare the rate of dye efflux between parental and resistant cells. Reduced intracellular accumulation of Rhodamine 123 in resistant cells, which can be reversed by an inhibitor, indicates increased ABCB1 activity.

References

Chidamide Solubility and Formulation Guide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and guidance on preparing Chidamide for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). However, it is sparingly soluble in aqueous buffers and insoluble in water. For most applications, a stock solution is prepared in DMSO and then diluted into an appropriate aqueous vehicle for in vivo administration.

Q2: Why is my this compound solution precipitating after dilution with an aqueous buffer?

A2: Precipitation upon dilution of a DMSO stock solution is a common issue due to the poor aqueous solubility of this compound. This can be mitigated by using a formulation that includes co-solvents and/or surfactants to maintain solubility in the final aqueous-based vehicle. It is crucial to use fresh DMSO, as it can absorb moisture, which will reduce the solubility of this compound.[1]

Q3: What are some recommended vehicles for oral administration of this compound in animal models?

A3: Several vehicles have been successfully used for the oral gavage of this compound in preclinical studies. The choice of vehicle can depend on the required dose and the specific animal model. Some common formulations include:

  • A suspension in 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na).

  • A solution of phosphate-buffered saline (PBS) containing 0.2% methyl cellulose (B213188) and 0.1% Tween 80.[2]

  • A mixture of saline, 5% Tween 80, and 4.6% PEG 400.

  • For subcutaneous injection, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O has been noted.[1]

  • Another option for subcutaneous injection is a mixture of 10% DMSO and 90% corn oil.[1]

Q4: Is it necessary to prepare this compound formulations fresh daily?

A4: Yes, it is highly recommended to prepare this compound formulations fresh for each day of dosing. Aqueous solutions of this compound are not stable and should not be stored for more than one day.[3][4] Stock solutions in pure DMSO can be stored at -20°C.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in the final formulation The concentration of this compound exceeds its solubility in the final vehicle.- Increase the proportion of co-solvents (e.g., PEG300, PEG400) or surfactants (e.g., Tween 80) in your formulation.- Prepare a more dilute final solution if the dosing volume allows.- Ensure thorough mixing and sonication after each dilution step.
Inconsistent animal dosing The formulation is not a homogenous suspension, leading to variable concentrations.- If using a suspension (e.g., with CMC-Na), ensure it is continuously stirred or vortexed between dosing each animal to maintain uniformity.- For solution-based formulations, ensure all components are fully dissolved before administration.
Animal toxicity or adverse effects The vehicle itself, particularly at high concentrations of DMSO or other organic solvents, may be causing toxicity.- Minimize the percentage of organic solvents in the final dosing solution. Aim for a final DMSO concentration of 5-10% or lower, if possible.- Conduct a vehicle-only control group in your study to assess any effects of the formulation itself.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents. Note that the solubility in mixed aqueous vehicles for in vivo studies is often formulation-dependent and may not be explicitly quantified in literature.

SolventSolubilityReference
DMSO~78 mg/mL (199.78 mM)[1]
DMF~20 mg/mL[5][6]
DMSO:PBS (pH 7.2) (1:1)~0.5 mg/mL[5][6]
Ethanol~1 mg/mL[1]
WaterInsoluble[1]

Experimental Protocols

Protocol 1: Preparation of this compound in a PEG/Tween Vehicle for Oral Gavage

This protocol is adapted from a formulation using co-solvents and a surfactant to improve solubility.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • PEG300

  • Tween 80

  • Sterile deionized water (ddH2O)

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to prepare a 40 mg/mL stock, dissolve 40 mg of this compound in 1 mL of fresh, anhydrous DMSO.

  • In a separate tube, add 400 µL of PEG300.

  • To the PEG300, add 50 µL of your 40 mg/mL this compound/DMSO stock solution and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween 80 to the mixture and mix until clear.

  • Add 500 µL of ddH2O to bring the total volume to 1 mL.

  • The final concentration of this compound in this formulation will be 2 mg/mL. The final vehicle composition will be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.

  • This solution should be used immediately for optimal results.[1]

Protocol 2: Preparation of this compound in a Methyl Cellulose/Tween Vehicle for Oral Gavage

This protocol is suitable for creating a suspension of this compound.

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS)

  • Methyl Cellulose

  • Tween 80

Procedure:

  • Prepare a 0.2% methyl cellulose and 0.1% Tween 80 solution in PBS. This may require heating and stirring to fully dissolve the methyl cellulose.

  • Weigh the required amount of this compound powder.

  • Add a small amount of the vehicle to the this compound powder to create a paste.

  • Gradually add the remaining vehicle while triturating to ensure a uniform suspension.

  • This suspension should be continuously stirred during dosing to ensure homogeneity.

Visualizations

This compound's Mechanism of Action: HDAC Inhibition

This compound is a histone deacetylase (HDAC) inhibitor with selectivity for HDACs 1, 2, 3, and 10. By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histones. This leads to a more open chromatin structure, allowing for the transcription of genes that may have been silenced, such as tumor suppressor genes. This can result in cell cycle arrest and apoptosis in cancer cells.

Chidamide_Mechanism cluster_0 Cell Nucleus Histones Histones Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin associated with DNA DNA OpenChromatin Open Chromatin (Gene Transcription) Chromatin->OpenChromatin Relaxation OpenChromatin->Chromatin Condensation TumorSuppressor Tumor Suppressor Gene Transcription OpenChromatin->TumorSuppressor HDAC HDACs (1, 2, 3, 10) Acetyl Acetyl Groups HDAC->Acetyl Removes HAT HATs HAT->Acetyl Adds Acetyl->Histones This compound This compound This compound->HDAC Inhibits CellCycleArrest Cell Cycle Arrest & Apoptosis TumorSuppressor->CellCycleArrest

Caption: this compound inhibits HDACs, leading to histone hyperacetylation and gene transcription.

Experimental Workflow for Improving this compound Solubility

The following workflow outlines the steps for preparing a this compound formulation for in vivo studies, starting from a stock solution.

Solubility_Workflow start Start stock Prepare this compound Stock Solution in DMSO start->stock mix Dilute Stock into Vehicle stock->mix vehicle Prepare Aqueous Vehicle (e.g., PEG300/Tween 80/ddH2O) vehicle->mix sonicate Sonicate to Aid Dissolution mix->sonicate check Check for Precipitation administer Administer to Animal Model check->administer Clear Solution adjust Adjust Vehicle Composition (Increase Co-solvent/Surfactant) check->adjust Precipitate Forms sonicate->check adjust->mix

Caption: A logical workflow for preparing this compound formulations for in vivo use.

References

Technical Support Center: Managing Hematological Toxicities of Chidamide in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the histone deacetylase (HDAC) inhibitor, Chidamide, in animal models. The focus is on the management of hematological toxicities, which are common adverse events associated with this class of drugs.

Disclaimer

Information on the management of this compound-induced hematological toxicities in animal models is limited in publicly available literature. The following guidance is based on preclinical data for this compound where available, supplemented by established protocols for managing similar toxicities induced by other chemotherapy agents. Researchers should adapt these recommendations to their specific experimental context and institutional guidelines.

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues that may arise during your experiments.

Thrombocytopenia (Low Platelet Count)

Q1: We observed a significant drop in platelet counts in our mouse model after this compound administration. What is the likely mechanism and what are the typical signs to watch for?

A1: this compound, as a selective inhibitor of HDAC1, 2, 3, and 10, can induce thrombocytopenia.[1][2] The exact mechanism in animal models is not fully elucidated but is thought to involve the inhibition of megakaryopoiesis (platelet production) in the bone marrow. In clinical settings, thrombocytopenia is one of the most common hematological toxicities of this compound.[3]

Signs of thrombocytopenia in animal models can range from subclinical to severe and may include:

  • Petechiae (small red or purple spots on the skin)

  • Ecchymosis (bruising)

  • Epistaxis (nosebleeds)

  • Hematuria (blood in urine)

  • Melena (black, tarry stools indicating gastrointestinal bleeding)

  • Prolonged bleeding from minor injuries or injection sites

Q2: What are the intervention thresholds for thrombocytopenia in our animal models, and what management strategies can we employ?

A2: Intervention thresholds should be established based on your study's endpoint and animal welfare guidelines. The following table provides a general guide for grading thrombocytopenia and suggested interventions.

Table 1: Management of this compound-Induced Thrombocytopenia in Animal Models

GradePlatelet Count (x10³/µL)Clinical SignsRecommended Actions
1 (Mild) 75 - 150NoneContinue this compound with close monitoring. Increase frequency of blood count monitoring.
2 (Moderate) 50 - 74Minor petechiae or bruisingConsider a 25% dose reduction of this compound. Monitor for signs of bleeding.
3 (Severe) 25 - 49Spontaneous petechiae, mild bleedingSuspend this compound treatment. Consider supportive care with Thrombopoietin Receptor Agonists (TPO-RAs).
4 (Life-threatening) < 25Severe or spontaneous bleedingImmediately suspend this compound. Administer TPO-RAs. Platelet transfusion may be necessary in critical cases.

Note: Platelet count ranges are adapted from common grading criteria and may need to be adjusted for specific animal strains.

Experimental Protocol: Management of Severe Thrombocytopenia with TPO-RAs

For severe, symptomatic thrombocytopenia (Grade 3-4), the use of a Thrombopoietin Receptor Agonist (TPO-RA) can be considered.

  • Agent: Romiplostim or a murine-specific TPO-RA.

  • Dosage: For Romiplostim, a starting dose of 10 µg/kg can be administered subcutaneously.

  • Frequency: Once to twice weekly, depending on the severity and platelet count response.

  • Monitoring: Monitor platelet counts every 2-3 days to assess response and adjust dosing.

Neutropenia (Low Neutrophil Count)

Q3: Our mice are showing a sharp decrease in neutrophil counts after this compound treatment. What are the potential consequences and how should we monitor them?

A3: Neutropenia is a frequently observed hematological toxicity with this compound and other HDAC inhibitors.[3] It increases the susceptibility of the animals to opportunistic infections.

Monitoring should include:

  • Complete Blood Counts (CBCs): Perform CBCs at baseline and regularly throughout the study (e.g., twice weekly, or more frequently if neutropenia is detected).

  • Clinical Observation: Closely monitor animals for signs of infection, such as lethargy, ruffled fur, hunched posture, weight loss, and fever.

Q4: What are the guidelines for managing this compound-induced neutropenia in our research animals?

A4: Management of neutropenia is critical to prevent infections and maintain the integrity of the study.

Table 2: Management of this compound-Induced Neutropenia in Animal Models

GradeAbsolute Neutrophil Count (ANC) (x10³/µL)Clinical SignsRecommended Actions
1 (Mild) 1.0 - 1.5NoneContinue this compound with close monitoring of ANC.
2 (Moderate) 0.5 - 0.9NoneConsider a 25% dose reduction of this compound.
3 (Severe) 0.1 - 0.4Increased risk of infectionSuspend this compound treatment. Consider prophylactic broad-spectrum antibiotics. Initiate G-CSF therapy.
4 (Life-threatening) < 0.1High risk of severe infectionImmediately suspend this compound. Administer G-CSF and prophylactic antibiotics. Provide supportive care as needed (e.g., fluid therapy).

Note: ANC ranges are adapted from common grading criteria and may need to be adjusted for specific animal strains.

Experimental Protocol: Management of Severe Neutropenia with G-CSF

For severe neutropenia (Grade 3-4), Granulocyte-Colony Stimulating Factor (G-CSF) can be used to stimulate neutrophil production.

  • Agent: Filgrastim (recombinant human G-CSF) or Pegfilgrastim.

  • Dosage: For Filgrastim, a dose of 5-10 µg/kg/day can be administered subcutaneously.

  • Frequency: Daily until ANC recovers to a safe level (e.g., > 1.0 x10³/µL).

  • Monitoring: Monitor ANC daily or every other day to guide the duration of G-CSF treatment.

Anemia (Low Red Blood Cell Count)

Q5: We have noted a gradual decrease in hemoglobin and hematocrit in our animals receiving long-term this compound. Is this expected and how should we manage it?

A5: Anemia is another potential hematological toxicity associated with this compound.[3] It typically develops more gradually than thrombocytopenia or neutropenia. Management focuses on supportive care and, in severe cases, stimulating red blood cell production or transfusion.

Q6: What are the treatment options for managing this compound-induced anemia in a research setting?

A6: The approach to managing anemia depends on its severity and the overall health of the animal.

Table 3: Management of this compound-Induced Anemia in Animal Models

GradeHemoglobin (g/dL)Clinical SignsRecommended Actions
1 (Mild) 10.0 - Lower limit of normalNoneContinue this compound with regular monitoring of hemoglobin/hematocrit.
2 (Moderate) 8.0 - 9.9Mild pallor, slight lethargyConsider a dose reduction of this compound if anemia is progressive. Ensure adequate nutrition and hydration.
3 (Severe) 6.5 - 7.9Pallor, lethargy, weaknessSuspend this compound treatment. Consider administration of Erythropoiesis-Stimulating Agents (ESAs).
4 (Life-threatening) < 6.5Severe lethargy, respiratory distressImmediately suspend this compound. Administer ESAs. Red blood cell transfusion may be required.

Note: Hemoglobin ranges are adapted from common grading criteria and may need to be adjusted for specific animal species and strains.

Experimental Protocol: Management of Severe Anemia

  • Erythropoiesis-Stimulating Agents (ESAs):

    • Agent: Epoetin alfa or Darbepoetin alfa.

    • Dosage: For Epoetin alfa, a starting dose of 100-150 U/kg can be administered subcutaneously.

    • Frequency: Three times a week until hematocrit improves, then reduce frequency.

  • Red Blood Cell (RBC) Transfusion:

    • Indication: For life-threatening anemia with signs of severe distress.

    • Procedure: Administer packed red blood cells from a compatible donor, following established institutional protocols for transfusion in the specific animal model.

Frequently Asked Questions (FAQs)

Q: How can we proactively monitor for hematological toxicities during our this compound study? A: A robust monitoring plan is essential. This should include:

  • Baseline blood counts: Collect blood for a complete blood count (CBC) before the first dose of this compound to establish individual baseline values.

  • Regular CBC monitoring: Perform CBCs at regular intervals (e.g., once or twice weekly) throughout the treatment period. The frequency should be increased if any cytopenias are observed.

  • Clinical observation: Daily monitoring of the animals for any clinical signs of hematological toxicity is crucial.

Q: What is the mechanism of action of this compound that leads to these hematological side effects? A: this compound is a selective inhibitor of histone deacetylases (HDACs), particularly HDAC1, 2, 3, and 10.[1][2] HDACs play a crucial role in the regulation of gene expression involved in cell proliferation, differentiation, and survival. By inhibiting HDACs, this compound can disrupt the normal processes of hematopoiesis (blood cell formation) in the bone marrow, leading to decreased production of platelets, neutrophils, and red blood cells.

Q: Are there any known biomarkers to predict which animals are more susceptible to this compound-induced hematological toxicities? A: Currently, there are no well-established predictive biomarkers for this compound-induced hematological toxicities in animal models. Close monitoring of blood counts remains the primary method for early detection.

Q: Can we combine this compound with other agents? How might this affect hematological toxicity? A: Combining this compound with other myelosuppressive agents (e.g., chemotherapy) is likely to increase the incidence and severity of hematological toxicities. When designing combination studies, it is crucial to consider potential additive or synergistic toxicities and to implement a more intensive monitoring schedule. Dose adjustments for one or both agents may be necessary.

Visualizations

chidamide_moa cluster_hematopoiesis Bone Marrow Hematopoiesis This compound This compound hdac HDAC1, 2, 3, 10 This compound->hdac Inhibits histones Histones hdac->histones Deacetylates acetylation Increased Histone Acetylation chromatin Relaxed Chromatin Structure acetylation->chromatin gene_expression Altered Gene Expression chromatin->gene_expression hematopoiesis Hematopoietic Stem Cells gene_expression->hematopoiesis Disrupts megakaryopoiesis Megakaryopoiesis hematopoiesis->megakaryopoiesis granulopoiesis Granulopoiesis hematopoiesis->granulopoiesis erythropoiesis Erythropoiesis hematopoiesis->erythropoiesis platelets Platelets megakaryopoiesis->platelets neutrophils Neutrophils granulopoiesis->neutrophils rbcs Red Blood Cells erythropoiesis->rbcs

Caption: Mechanism of this compound-induced hematological toxicity.

experimental_workflow start Start Experiment baseline Baseline Assessment (CBC, Clinical Signs) start->baseline treatment This compound Administration baseline->treatment monitoring Regular Monitoring (CBC, Clinical Signs) treatment->monitoring toxicity Hematological Toxicity Detected? monitoring->toxicity end End of Study monitoring->end no_toxicity Continue Treatment & Monitoring toxicity->no_toxicity No grade_toxicity Grade Toxicity (Mild, Moderate, Severe) toxicity->grade_toxicity Yes no_toxicity->monitoring mild Mild Toxicity: Continue with Close Monitoring grade_toxicity->mild moderate Moderate Toxicity: Dose Reduction grade_toxicity->moderate severe Severe Toxicity: Suspend Treatment grade_toxicity->severe mild->monitoring moderate->monitoring supportive_care Administer Supportive Care (G-CSF, TPO-RA, ESA, Transfusion) severe->supportive_care recovery Monitor for Recovery supportive_care->recovery recovery->monitoring

Caption: Experimental workflow for managing hematological toxicities.

logical_relationship cluster_toxicity Hematological Toxicities cluster_management Management Strategies This compound This compound Treatment thrombocytopenia Thrombocytopenia This compound->thrombocytopenia neutropenia Neutropenia This compound->neutropenia anemia Anemia This compound->anemia dose_modification Dose Modification (Reduction/Suspension) thrombocytopenia->dose_modification supportive_care Supportive Care thrombocytopenia->supportive_care neutropenia->dose_modification neutropenia->supportive_care anemia->dose_modification anemia->supportive_care tpo_ra TPO-RAs supportive_care->tpo_ra gcsf G-CSF supportive_care->gcsf esa ESAs / Transfusion supportive_care->esa

Caption: Relationship between this compound, toxicities, and management.

References

Technical Support Center: Overcoming Poor Response to Chidamide in Solid Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using the histone deacetylase (HDAC) inhibitor, Chidamide, in solid tumor models.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cancer cell line shows a poor response to this compound monotherapy. What is the expected IC50 range?

A1: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cancer cell type and the duration of treatment. For instance, in MCF7 breast cancer cells, the IC50 has been reported to be around 7.8 µM after 72 hours of treatment[1]. In contrast, non-small cell lung cancer A549 cells show an IC50 of approximately 9.07 µM[2]. It is crucial to establish a baseline IC50 for your specific cell line through a dose-response experiment. A poor response could be indicated by an IC50 value substantially higher than those reported in the literature for similar cancer types.

Q2: I have developed a this compound-resistant cell line. What are the potential mechanisms of resistance?

A2: Acquired resistance to this compound can develop through several mechanisms. In a this compound-resistant MCF7 breast cancer cell line (MCF7-CHI-R), resistance was associated with the activation of an anti-ferroptosis pathway[1]. Another study using a this compound-resistant non-small cell lung cancer cell line (A549-CHI-R) found that accumulation of HDAC1 may contribute to resistance[2]. The IC50 in the resistant MCF7-CHI-R cell line increased 28-fold to 220.2 µM, while in the A549-CHI-R cell line, it increased approximately 9-fold to 78.34 µM[1][2].

Q3: My this compound-resistant cell line also shows resistance to other chemotherapeutic agents. Is this expected?

A3: Yes, cross-resistance is a documented phenomenon. For example, this compound-resistant MCF7 cells have been shown to be resistant to gemcitabine, doxorubicin, docetaxel, and paclitaxel[1]. Similarly, this compound-resistant A549 cells demonstrated cross-resistance to paclitaxel (B517696), vinorelbine, and gemcitabine, but remained sensitive to cisplatin (B142131) and 5-fluorouracil[2][3].

Q4: How can I overcome a poor response to this compound in my solid tumor model?

A4: Combination therapy is a promising strategy to overcome resistance and enhance the efficacy of this compound. Combining this compound with other anti-cancer agents has shown synergistic effects in various solid tumor models.

  • PARP Inhibitors: In triple-negative breast cancer, this compound can reverse resistance to the PARP inhibitor fluzoparib (B607573) by downregulating RAD51 and MRE11, key proteins in homologous recombination repair.

  • Immune Checkpoint Inhibitors: this compound can enhance the efficacy of PD-1 blockade. In a phase II clinical trial for advanced soft tissue sarcoma, the combination of this compound and the PD-1 inhibitor toripalimab showed promising efficacy[3].

  • Tyrosine Kinase Inhibitors (TKIs): this compound can increase the sensitivity of non-small cell lung cancer cells to the EGFR-TKI icotinib (B1223), particularly in resistant cells[4].

  • Chemotherapy: this compound has been shown to work synergistically with traditional chemotherapeutic agents like paclitaxel in lung cancer and cisplatin in lymphoma models[5][6].

Q5: What are the expected cellular effects of this compound treatment in sensitive cells?

A5: In sensitive cancer cells, this compound has been shown to induce cell cycle arrest, typically at the G0/G1 or G2/M phase, and promote apoptosis[4][7][8]. It can also inhibit cell proliferation and migration[7][9]. These effects are often mediated through the modulation of various signaling pathways, including the PI3K/AKT, JAK2/STAT3, and RAS/MAPK pathways[4][8][10].

Quantitative Data Summary

Table 1: IC50 Values of this compound in Sensitive and Resistant Solid Tumor Cell Lines

Cell LineCancer TypeConditionTreatment Duration (hours)IC50 (µM)Reference
MCF7Breast CancerSensitive727.8[1]
MCF7-CHI-RBreast CancerResistant72220.2[1]
A549Lung CancerSensitiveNot Specified9.07[2]
A549-CHI-RLung CancerResistantNot Specified78.34[2]

Table 2: Effects of this compound Combination Therapies on Solid Tumor Models

CombinationTumor ModelEffectReference
This compound + FluzoparibTriple-Negative Breast Cancer CellsReversal of PARP inhibitor resistance
This compound + PaclitaxelLung Cancer CellsSynergistic inhibition of cell growth[5]
This compound + IcotinibNon-Small Cell Lung Cancer CellsIncreased sensitivity to EGFR-TKI[4]
This compound + ToripalimabAdvanced Soft Tissue Sarcoma (Phase II Trial)Objective Response Rate: 23.9%, Disease Control Rate: 80.4%[3]
This compound + CisplatinB-cell Lymphoma XenograftSignificant reduction in tumor size and weight[6]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours[11].

  • Drug Treatment: Treat cells with various concentrations of this compound and/or other compounds. Include a vehicle-only control. Incubate for the desired period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well[11].

  • Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible[11].

  • Solubilization: Add 100 µL of Detergent Reagent to each well to dissolve the formazan (B1609692) crystals[11].

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm[11].

Western Blot Analysis for Apoptosis and Signaling Markers
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., HDAC1, cleaved PARP, cleaved Caspase-3, p-AKT, total AKT) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Cell Cycle Analysis by Flow Cytometry
  • Cell Harvesting: Harvest cells after this compound treatment.

  • Fixation: Resuspend cells in PBS and fix them by adding cold 70% ethanol (B145695) dropwise while vortexing. Incubate on ice for at least 2 hours.

  • Staining: Wash the cells with PBS and resuspend them in a staining buffer containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

G cluster_0 Troubleshooting Workflow for Poor this compound Response Start Poor Response to this compound Observed CheckIC50 Determine IC50 Is it significantly higher than reported values? Start->CheckIC50 InvestigateResistance Investigate Acquired Resistance Mechanisms CheckIC50->InvestigateResistance Yes AnalyzeCellularEffects Analyze Cellular Effects (Apoptosis, Cell Cycle) CheckIC50->AnalyzeCellularEffects No CombinationTherapy Implement Combination Therapy InvestigateResistance->CombinationTherapy Optimize Optimize Combination and Dosage CombinationTherapy->Optimize AnalyzeCellularEffects->CombinationTherapy G cluster_1 This compound's Mechanism in Overcoming PARP Inhibitor Resistance This compound This compound HDACs HDACs This compound->HDACs inhibits RAD51 RAD51 (Homologous Recombination) HDACs->RAD51 downregulates MRE11 MRE11 (DNA Repair) HDACs->MRE11 downregulates PARPi_Resistance PARP Inhibitor Resistance RAD51->PARPi_Resistance Sensitization Sensitization to PARP Inhibitors RAD51->Sensitization MRE11->PARPi_Resistance MRE11->Sensitization G cluster_2 Signaling Pathways Modulated by this compound This compound This compound PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT inhibits JAK2_STAT3 JAK2/STAT3 Pathway This compound->JAK2_STAT3 inhibits RAS_MAPK RAS/MAPK Pathway This compound->RAS_MAPK inhibits CellCycleArrest Cell Cycle Arrest PI3K_AKT->CellCycleArrest Apoptosis Apoptosis PI3K_AKT->Apoptosis JAK2_STAT3->CellCycleArrest JAK2_STAT3->Apoptosis RAS_MAPK->CellCycleArrest RAS_MAPK->Apoptosis

References

Technical Support Center: Best Practices for Long-Term Storage of Chidamide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of Chidamide solutions. Adherence to these best practices is crucial for maintaining the compound's stability, and activity, and ensuring the reliability and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions for in vitro use.[1][2] this compound is also soluble in dimethylformamide (DMF). For in vivo studies, specific formulations involving solvents like DMSO, PEG300, Tween 80, and corn oil are used, but these are typically prepared for immediate use.[3]

Q2: What is the maximum recommended concentration for a this compound stock solution in DMSO?

A2: this compound can be dissolved in DMSO to produce stock solutions with concentrations as high as 50 mM.[1] However, it is crucial to ensure complete dissolution, which may require brief vortexing or sonication.

Q3: What are the optimal storage temperatures and expected stability for this compound solutions?

A3: For long-term storage, this compound solutions in DMSO should be stored at -20°C or -80°C. The stability of the solution depends on the storage temperature. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

Data Presentation: Storage and Stability of this compound

FormStorage TemperatureDuration
Powder-20°C≥ 4 years
Solution in DMSO-20°CUp to 1 year
Solution in DMSO-80°CUp to 2 years

Q4: How should I properly thaw and handle frozen this compound stock solutions?

A4: Thaw a single aliquot of the this compound stock solution at room temperature. Before use, ensure the solution is completely thawed and homogenous by gently vortexing. Avoid warming the solution at elevated temperatures.

Q5: Can I store diluted this compound working solutions in aqueous media?

A5: It is not recommended to store diluted this compound solutions in aqueous media for extended periods. This compound is sparingly soluble in aqueous buffers, and its stability in these conditions is significantly lower than in DMSO. Prepare fresh dilutions in your cell culture medium or experimental buffer immediately before use.

Troubleshooting Guides

Issue: Precipitation Observed in this compound Stock Solution Upon Storage

Q1: I noticed crystals or precipitate in my this compound stock solution after storing it at -20°C. What should I do?

A1: Precipitation can occur if the concentration of this compound exceeds its solubility limit in DMSO at low temperatures.

  • Step 1: Warm the solution. Gently warm the vial in a 37°C water bath for a few minutes.

  • Step 2: Vortex thoroughly. After warming, vortex the solution vigorously to redissolve the precipitate.

  • Step 3: Visual inspection. Visually inspect the solution to ensure all precipitate has dissolved before use.

  • Step 4: Consider dilution. If precipitation is a recurring issue, consider preparing a slightly more dilute stock solution for long-term storage.

Issue: Cloudiness or Precipitation When Diluting this compound Stock Solution into Aqueous Media

Q1: My cell culture medium turned cloudy after adding the this compound DMSO stock solution. What is the cause and how can I prevent this?

A1: This is a common issue when a compound dissolved in an organic solvent is introduced into an aqueous environment. The rapid change in solvent polarity can cause the compound to "crash out" or precipitate.

  • Prevention Strategy 1: Gradual Dilution. Add the this compound stock solution dropwise to the pre-warmed cell culture medium while gently swirling. This allows for a more gradual dispersion and reduces the likelihood of precipitation.

  • Prevention Strategy 2: Pre-dilution in Media. For higher final concentrations, you can perform a serial dilution. First, dilute the stock solution into a small volume of media, mix well, and then add this intermediate dilution to the final volume of media.

  • Prevention Strategy 3: Lower Final DMSO Concentration. Ensure the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your cells (typically <0.5%). High concentrations of DMSO can also contribute to precipitation issues.

Experimental Protocols

Protocol: Stability Assessment of this compound Solution by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of a this compound solution over time. A validated stability-indicating HPLC method is crucial for accurately quantifying the active compound and detecting any degradation products.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

  • A suitable C18 reverse-phase column (e.g., Hypersil GOLD C18).[4]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile or Methanol.

  • This compound reference standard.

  • The this compound solution to be tested.

  • Appropriate vials and filters.

2. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient might start with a high percentage of aqueous phase and gradually increase the organic phase to elute this compound and any potential degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Procedure:

  • Sample Preparation: Dilute the this compound solution to be tested to a known concentration within the linear range of the assay using the mobile phase as the diluent.

  • Standard Preparation: Prepare a standard solution of this compound at a known concentration.

  • Analysis: Inject the prepared standard and sample solutions into the HPLC system.

  • Data Analysis: Compare the peak area of this compound in the test sample to the standard to determine its concentration. The appearance of new peaks or a decrease in the main this compound peak area over time indicates degradation.

Mandatory Visualizations

G cluster_0 Troubleshooting Precipitated this compound Solution start Precipitate Observed in This compound Stock Solution warm Gently warm vial to 37°C start->warm vortex Vortex thoroughly to redissolve warm->vortex inspect Visually inspect for complete dissolution vortex->inspect inspect->warm No use Solution ready for use inspect->use Yes dilute Consider preparing a more dilute stock solution inspect->dilute G cluster_1 This compound's Impact on Cancer Cell Signaling cluster_hdac HDAC Inhibition cluster_pi3k PI3K/AKT Pathway cluster_jak JAK/STAT Pathway This compound This compound hdac HDAC1, 2, 3, 10 This compound->hdac pi3k PI3K/AKT Signaling ↓ This compound->pi3k jak JAK2/STAT3 Signaling ↓ This compound->jak histone Histone Acetylation ↑ hdac->histone gene Tumor Suppressor Gene Expression ↑ histone->gene proliferation Cell Proliferation ↓ gene->proliferation apoptosis_pi3k Apoptosis ↑ gene->apoptosis_pi3k pi3k->proliferation pi3k->apoptosis_pi3k survival Cell Survival ↓ jak->survival

References

Interpreting unexpected results in Chidamide apoptosis assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers utilizing Chidamide in apoptosis assays. This guide provides answers to frequently asked questions and detailed troubleshooting for unexpected experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in inducing apoptosis?

This compound is a novel benzamide-type histone deacetylase (HDAC) inhibitor.[1][2] It selectively targets Class I HDACs, specifically HDAC1, 2, 3, and also HDAC10.[1][3] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones, which alters chromatin structure and reactivates the transcription of tumor suppressor genes.[3] This reactivation, along with the modulation of key signaling pathways, ultimately triggers programmed cell death, or apoptosis, in cancer cells.[3]

Q2: Which signaling pathways are typically affected by this compound to induce apoptosis?

This compound-induced apoptosis is often mediated through the intrinsic (mitochondrial) pathway. Key events include the downregulation of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, and the upregulation of pro-apoptotic proteins such as Bax.[1][4][5] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of executioner caspases like caspase-3.[2][5] Studies have also shown that this compound can suppress signaling pathways like JAK2/STAT3 and PI3K/Akt, which are crucial for cancer cell survival.[1][4][5]

Q3: What are the typical effective concentrations and treatment durations for this compound to induce apoptosis in vitro?

The effective concentration and duration of this compound treatment are highly dependent on the cell line being studied. However, published literature provides a general range. Many studies report significant apoptosis in various cancer cell lines with this compound concentrations ranging from 0.5 µM to 30 µmol/l.[4][6] Treatment times typically range from 24 to 72 hours.[4][6] It is always recommended to perform a dose-response and time-course experiment to determine the optimal IC50 value and treatment window for your specific cell line.

Table 1: Example this compound Concentrations for Apoptosis Induction
Cell Line TypeConcentration RangeTreatment DurationReference
Diffuse Large B-cell Lymphoma (DLBCL)1 µM - 10 µM48 hours[4]
Myelodysplastic Syndromes (MDS)0.3 µM - 30 µM24 - 72 hours[1]
Pancreatic CancerDose-dependent effects observedNot specified[5]
Multiple MyelomaDose-dependent effects observedTime-dependent manner[2]

Troubleshooting Guide for Unexpected Results

This section addresses specific unexpected outcomes you might encounter during your apoptosis assays with this compound.

Issue 1: Low or No Apoptosis Detected After this compound Treatment

Q: I've treated my cells with this compound, but my Annexin V/PI assay shows a very low percentage of apoptotic cells. What could be wrong?

A: This is a common issue that can stem from several factors related to the compound, the cells, or the assay itself.

Possible Causes & Solutions:

  • Compound Inactivity:

    • Degradation: Ensure your this compound stock solution is fresh. Prepare new aliquots from a powdered source if degradation is suspected.

    • Solubility: this compound is typically dissolved in DMSO. Ensure it is fully dissolved before diluting into your culture medium. Visually inspect for any precipitation.[7]

  • Suboptimal Treatment Conditions:

    • Concentration/Duration: Your this compound concentration may be too low or the treatment time too short for your specific cell line.[8] Perform a dose-response (e.g., 0.5 µM to 20 µM) and time-course (e.g., 24h, 48h, 72h) experiment to find the optimal conditions.

    • Cell Line Resistance: Some cell lines are inherently resistant to HDAC inhibitors.[9][10] This can be due to mechanisms like the expression of drug efflux pumps or adaptive survival responses.[9][10] Consider trying a different cell line known to be sensitive to this compound or investigating potential resistance mechanisms.

  • Assay Protocol Errors:

    • Cell Handling: When harvesting cells for Annexin V staining, be gentle. Overly harsh trypsinization or centrifugation can damage cell membranes, leading to inaccurate results.[8]

    • Reagent Issues: Check the expiration dates of your Annexin V and PI staining kits.[8] Always run a positive control (e.g., cells treated with staurosporine (B1682477) or etoposide) to confirm that the assay reagents and your technique are working correctly.[11]

    • Timing: Apoptosis is a dynamic process. If the assay is performed too early or too late, the peak apoptotic event might be missed.[12]

G cluster_compound Compound Integrity cluster_cells Cell & Treatment Conditions cluster_assay Assay Protocol start Low/No Apoptosis Detected compound_check Is this compound stock fresh and fully dissolved? start->compound_check compound_sol Action: Prepare fresh stock. Ensure complete dissolution. compound_check->compound_sol No conditions_check Are concentration and time optimized? compound_check->conditions_check Yes conditions_sol Action: Perform dose-response and time-course experiments. conditions_check->conditions_sol No resistance_check Is the cell line known to be resistant? conditions_check->resistance_check Yes resistance_sol Action: Research cell line sensitivity. Consider alternative models. resistance_check->resistance_sol Yes assay_check Is the positive control working? resistance_check->assay_check No assay_sol Action: Review Annexin V protocol. Check reagent viability. assay_check->assay_sol No end_node Potential issue identified. Re-evaluate experiment. assay_check->end_node Yes

Troubleshooting logic for low apoptosis detection.
Issue 2: High Percentage of Necrotic Cells (Annexin V+/PI+) Instead of Apoptotic Cells (Annexin V+/PI-)

Q: My flow cytometry results show a large population in the upper-right quadrant (late apoptotic/necrotic), but very few in the lower-right (early apoptotic). Is this expected?

A: While this compound should primarily induce apoptosis, seeing a shift towards necrosis can indicate specific experimental conditions.

Possible Causes & Solutions:

  • High Drug Concentration: An excessively high concentration of this compound can be acutely toxic, causing cells to bypass the early stages of apoptosis and proceed directly to secondary necrosis or primary necrosis.[13]

    • Solution: Reduce the this compound concentration. Refer to your dose-response curve to select a concentration that induces apoptosis without causing widespread, rapid cell death.

  • Prolonged Incubation Time: If cells are analyzed too long after the apoptotic process has initiated, the majority of the population will have progressed from early apoptosis (membrane intact) to late apoptosis/secondary necrosis (membrane compromised), thus becoming PI positive.

    • Solution: Perform a time-course experiment (e.g., 12h, 24h, 36h, 48h) to identify the optimal time point for detecting early apoptotic events.

  • Harsh Cell Handling: Physical damage to the cell membrane during harvesting can cause healthy or early apoptotic cells to become permeable to PI.[8]

    • Solution: Handle cells gently. Use a cell scraper for adherent cells if trypsin is too harsh, and use low-speed centrifugation (e.g., 300-400 x g).[12]

Issue 3: Inconsistent Western Blot Results for Apoptosis Markers

Q: I am trying to validate my apoptosis data with Western blotting for cleaved caspase-3 and Bcl-2 family proteins, but the results are inconsistent or weak.

A: Western blotting for apoptotic proteins requires careful timing and technique, as the expression and cleavage of these proteins are transient.

Possible Causes & Solutions:

  • Incorrect Time Point: The peak expression or cleavage of different apoptotic proteins occurs at different times. For example, cleavage of caspase-3 is a mid-to-late event.

    • Solution: Harvest cell lysates at multiple time points following this compound treatment (e.g., 12h, 24h, 48h) to ensure you capture the peak activity of your protein of interest.

  • Poor Protein Lysate Quality: Apoptotic cells can detach and float in the medium. If you only collect adherent cells, you may be missing the apoptotic population.

    • Solution: Always collect both the cell culture supernatant and the adherent cells. Pool them before centrifugation and lysis to ensure you capture the entire cell population.

  • Antibody Issues:

    • Specificity: Ensure you are using an antibody validated for detecting the specific form of the protein (e.g., cleaved caspase-3 vs. total caspase-3). The cleaved fragment will be smaller.[14]

    • Concentration: Optimize the primary antibody concentration. Too little will give a weak signal, while too much can lead to high background.

Table 2: Expected Changes in Key Apoptosis Markers After this compound Treatment
ProteinExpected ChangeFunction
HDAC1/2/3 Expression may decreaseDirect targets of this compound[4][15]
Acetylated Histone H3/H4 IncreaseIndicates HDAC inhibition[2]
Bcl-2 / Bcl-xL DecreaseAnti-apoptotic proteins[1][4]
Bax Increase or no changePro-apoptotic protein[2][5]
Cleaved Caspase-3 IncreaseExecutioner caspase; hallmark of apoptosis[4][6][16]
Cleaved PARP IncreaseSubstrate of cleaved caspase-3[14]

Key Experimental Protocols

Protocol 1: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol is a standard method for quantifying apoptosis.

  • Cell Seeding and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat with the desired concentrations of this compound (and vehicle control, e.g., DMSO) for the predetermined time.

  • Cell Harvesting:

    • Carefully collect the culture medium (containing floating cells) into a 15 mL conical tube.

    • Wash the adherent cells once with PBS, and detach them using a gentle method (e.g., Accutase or brief trypsinization).

    • Combine the detached cells with the medium collected in the first step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Washing: Wash the cell pellet twice with cold PBS, centrifuging between washes.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (typically 50 µg/mL).[12]

    • Gently vortex and incubate at room temperature for 15 minutes in the dark.[12][17]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[7][17]

G cluster_prep Cell Preparation cluster_stain Staining a 1. Seed & Treat Cells with this compound b 2. Harvest Floating & Adherent Cells a->b c 3. Wash Pellet with Cold PBS b->c d 4. Resuspend in Binding Buffer c->d e 5. Add Annexin V-FITC & PI d->e f 6. Incubate 15 min in Dark e->f g 7. Analyze by Flow Cytometry f->g

Workflow for Annexin V/PI apoptosis assay.
Protocol 2: Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of the key executioner caspase-3.

  • Cell Treatment and Lysis:

    • Treat cells with this compound as determined by previous experiments.

    • Collect 1-5 x 10^6 cells by centrifugation.

    • Resuspend in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute and transfer the supernatant (cytosolic extract) to a fresh tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Assay Reaction:

    • Load 50-200 µg of protein per well into a 96-well flat-bottom plate. Adjust the volume to 50 µL with Cell Lysis Buffer.

    • Prepare a Master Mix: For each reaction, mix 50 µL of 2X Reaction Buffer and 5 µL of DEVD-pNA substrate (4 mM stock).[18]

    • Add 55 µL of the Master Mix to each well.[18]

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[18]

    • Read the absorbance at 400 or 405 nm using a microplate reader.[18] The fold-increase in caspase-3 activity is determined by comparing the results from treated samples to the untreated control.

Protocol 3: Western Blot for Apoptotic Proteins
  • Lysate Preparation:

    • Treat and harvest cells (pooling floating and adherent populations) as described previously.

    • Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify protein concentration to ensure equal loading (20-40 µg per lane is typical).

  • SDS-PAGE and Transfer:

    • Separate protein lysates on a 10-15% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH) overnight at 4°C, diluted according to the manufacturer's recommendation.

  • Detection:

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

G cluster_pathway This compound Apoptosis Signaling Pathway This compound This compound HDACs HDAC1, 2, 3 Inhibition This compound->HDACs STAT3 STAT3 Pathway Inhibition This compound->STAT3 Acetylation Histone Hyperacetylation HDACs->Acetylation Bax Bax (Pro-apoptotic) UPREGULATED Acetylation->Bax Promotes Bcl2 Bcl-2, Mcl-1, Bcl-xL (Anti-apoptotic) DOWNREGULATED STAT3->Bcl2 Suppresses Mito Mitochondrial Dysfunction Bcl2->Mito Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

This compound-induced apoptosis signaling pathway.

References

Adjusting Chidamide treatment duration for optimal histone acetylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chidamide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments involving this compound, with a focus on achieving optimal histone acetylation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a selective inhibitor of histone deacetylases (HDACs), specifically targeting Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IIb HDAC (HDAC10).[1][2][3][4] By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histone proteins, leading to an accumulation of acetylated histones (hyperacetylation). This, in turn, results in a more relaxed chromatin structure, allowing for the transcription of genes that can inhibit tumor growth, induce apoptosis, and promote cell cycle arrest.[1][2]

Q2: How quickly can I expect to see an increase in histone acetylation after this compound treatment?

A2: An increase in histone acetylation can be observed relatively quickly after this compound treatment. While significant increases are commonly reported at 24 hours, some studies indicate that changes in histone acetylation can be detected in as little as 6 to 12 hours, with effects becoming more pronounced over 24 to 48 hours.[1][5][6] The optimal time point can vary depending on the cell line and the specific acetylated histone mark being investigated.

Q3: What is a recommended starting concentration for this compound in in-vitro experiments?

A3: The effective concentration of this compound can vary significantly between different cell lines.[7] A common starting point for in-vitro studies is in the low micromolar range (e.g., 0.5 µM to 5 µM).[8][9] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q4: How should I prepare and store this compound for in-vitro use?

A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[8] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[7][10] To maintain the stability of the compound, it is advisable to prepare fresh dilutions in culture medium for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[11] Aqueous solutions of this compound should not be stored for more than a day.[7]

Q5: Which histone marks are most affected by this compound treatment?

A5: this compound treatment primarily leads to an increase in the acetylation of histone H3 and histone H4.[1][2] Specific lysine (B10760008) residues that show increased acetylation include H3K9, H3K18, and H4K8.[3][12]

Troubleshooting Guides

Problem 1: Weak or No Signal for Acetylated Histones in Western Blot
Possible Cause Suggested Solution
Suboptimal this compound Treatment Perform a dose-response (e.g., 0.1 - 10 µM) and time-course (e.g., 6, 12, 24, 48 hours) experiment to identify the optimal conditions for your specific cell line.[11]
Inefficient Histone Extraction Use a histone-specific extraction protocol, such as acid extraction, to enrich for histone proteins. Include HDAC inhibitors (e.g., Trichostatin A, sodium butyrate) and protease inhibitors in your lysis buffer to preserve histone acetylation and protein integrity.
Low Antibody Affinity or Concentration Ensure your primary antibody is validated for detecting the specific acetylated histone mark. Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).
Poor Protein Transfer Due to their small size, histones may transfer through the membrane. Use a smaller pore size membrane (e.g., 0.2 µm PVDF) and optimize transfer time and voltage.
Ineffective Blocking Use 5% non-fat milk or BSA in TBST for blocking. Some antibodies may have specific blocking requirements, so consult the manufacturer's datasheet.
Problem 2: High Background in Western Blot for Acetylated Histones
Possible Cause Suggested Solution
Antibody Cross-reactivity Ensure the specificity of your primary antibody by checking the manufacturer's validation data, which should include peptide arrays or similar assays to confirm no cross-reactivity with other histone modifications.[13]
Insufficient Washing Increase the number and duration of washes with TBST after primary and secondary antibody incubations to remove non-specifically bound antibodies.
Contaminated Buffers Prepare fresh buffers, especially the wash buffer (TBST), to prevent microbial growth that can cause speckling on the blot.
Overexposure Reduce the exposure time during chemiluminescence detection. High signal from abundant acetylated histones can lead to background noise.
Problem 3: Inconsistent Results Between Experiments
Possible Cause Suggested Solution
Inconsistent Cell Culture Conditions Maintain consistency in cell density, passage number, and growth phase across experiments, as these factors can influence the cellular response to this compound.
This compound Degradation Prepare fresh this compound stock solutions regularly and store them properly in small aliquots at -80°C to avoid degradation from repeated freeze-thaw cycles.[11]
Variability in Treatment Duration Be precise with incubation times. For time-course experiments, ensure that cells are harvested at the exact time points to ensure reproducibility.
Cell Line Instability Use low-passage number cells and regularly test for mycoplasma contamination, as these can alter cellular responses to drug treatments.[7]

Data Presentation

Table 1: Time-Dependent Effect of this compound on Histone H3 and H4 Acetylation in DOHH2 and SU-DHL4 Cells

Data is presented as a qualitative summary based on Western blot images from the cited literature. "+" indicates a detectable increase, "++" a moderate increase, and "+++" a strong increase in acetylation compared to untreated controls.

Treatment TimeAcetyl-Histone H3 LevelAcetyl-Histone H4 LevelSource
0 hours BaselineBaseline[8]
12 hours ++[8]
24 hours ++++[1][8]
48 hours ++++++[6][8]
72 hours ++++++[14]

Table 2: Dose-Dependent Inhibition of Cell Viability by this compound (IC50 Values)

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)Source
HL60 --1.54 ± 0.05[10]
NB4 --0.46 ± 0.04[10]
DOHH2 9.08 ± 2.03-0.54 ± 0.05[8]
SU-DHL4 4.56 ± 0.31-1.67 ± 0.05[8]
SU-DHL20 94.024.982.72[14]
OCI-LY3 --1.35[14]
MZ --4.18[14]

Experimental Protocols

Protocol 1: Histone Extraction from Cultured Cells (Acid Extraction)
  • Cell Harvesting: Harvest cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in a hypotonic lysis buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, supplemented with protease and HDAC inhibitors). Incubate on ice for 30 minutes.

  • Nuclei Isolation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei. Discard the supernatant.

  • Acid Extraction: Resuspend the nuclear pellet in 0.4 N sulfuric acid or 0.2 N HCl. Incubate on a rotator overnight at 4°C.

  • Protein Precipitation: Centrifuge at 16,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and add trichloroacetic acid (TCA) to a final concentration of 20%. Incubate on ice for 1-2 hours.

  • Washing: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the histones. Wash the pellet twice with ice-cold acetone.

  • Solubilization: Air-dry the pellet and resuspend in sterile water.

  • Quantification: Determine the protein concentration using a Bradford or BCA assay.

Protocol 2: Western Blot Analysis of Acetylated Histones
  • Sample Preparation: Mix 15-20 µg of histone extract with 4x Laemmli sample buffer. Boil at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load samples onto a 15% SDS-PAGE gel to ensure good resolution of low molecular weight histone proteins. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins to a 0.2 µm PVDF membrane. A wet transfer system is recommended for small proteins like histones.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) diluted in the blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensity using densitometry software. Normalize the signal of the acetylated histone to a loading control such as total Histone H3 or β-actin.

Visualizations

Chidamide_Mechanism_of_Action cluster_acetylation Histone Acetylation Cycle This compound This compound HDAC HDAC1, 2, 3, 10 This compound->HDAC Inhibits Histones Histone Proteins HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones (Hyperacetylation) Histones->Acetylated_Histones HATs (Acetylation) Chromatin Condensed Chromatin (Transcriptionally Repressed) Histones->Chromatin Acetylated_Histones->Histones HDACs (Deacetylation) Open_Chromatin Relaxed Chromatin (Transcriptionally Active) Acetylated_Histones->Open_Chromatin Gene_Expression Altered Gene Expression Open_Chromatin->Gene_Expression Cellular_Effects Cell Cycle Arrest, Apoptosis, Tumor Growth Inhibition Gene_Expression->Cellular_Effects

Caption: Mechanism of this compound-induced histone hyperacetylation and downstream cellular effects.

Western_Blot_Workflow start Start: This compound-treated Cells histone_extraction 1. Histone Extraction (Acid Extraction) start->histone_extraction quantification 2. Protein Quantification (BCA/Bradford Assay) histone_extraction->quantification sds_page 3. SDS-PAGE (15% Gel) quantification->sds_page transfer 4. Western Blot Transfer (0.2 µm PVDF) sds_page->transfer blocking 5. Blocking (5% Milk or BSA) transfer->blocking primary_ab 6. Primary Antibody Incubation (Anti-Acetyl-Histone) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 8. Chemiluminescent Detection secondary_ab->detection analysis 9. Data Analysis (Densitometry) detection->analysis end End: Quantified Histone Acetylation Levels analysis->end

Caption: Experimental workflow for quantifying histone acetylation after this compound treatment.

Troubleshooting_Logic start Problem: Inconsistent or Unexpected Histone Acetylation Results check_treatment Are this compound treatment conditions optimized? start->check_treatment optimize_treatment Action: Perform dose-response and time-course experiments. check_treatment->optimize_treatment No check_protocol Is the experimental protocol robust? check_treatment->check_protocol Yes optimize_treatment->check_protocol review_protocol Action: Review histone extraction and Western blot protocols. Ensure use of inhibitors. check_protocol->review_protocol No check_reagents Are reagents (antibodies, This compound stock) validated and stable? check_protocol->check_reagents Yes review_protocol->check_reagents validate_reagents Action: Validate antibody specificity. Prepare fresh this compound dilutions. Check buffer quality. check_reagents->validate_reagents No end Resolution: Reproducible and Reliable Histone Acetylation Data check_reagents->end Yes validate_reagents->end

Caption: A logical troubleshooting guide for this compound-related histone acetylation experiments.

References

Validation & Comparative

A Comparative Analysis of Chidamide and Vorinostat: Efficacy and Mechanisms of Two Prominent HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Histone deacetylase (HDAC) inhibitors have emerged as a significant class of anti-cancer agents, altering the epigenetic landscape of tumor cells to induce cell cycle arrest, apoptosis, and differentiation. Among these, Chidamide and Vorinostat stand out as orally available options that have garnered regulatory approval and are subjects of extensive research. This guide provides an objective comparison of their efficacy, mechanisms of action, and key experimental data to inform research and drug development efforts.

Mechanism of Action: A Tale of Two Specificities

Both this compound and Vorinostat exert their anti-tumor effects by inhibiting HDAC enzymes, leading to the accumulation of acetylated histones and non-histone proteins. However, their selectivity profiles differ, which may underlie their distinct clinical activities.

This compound is a novel benzamide (B126) class of HDAC inhibitor that selectively targets HDAC1, 2, 3, and 10 .[1][2] This subtype selectivity is thought to contribute to its unique therapeutic window and safety profile.[1] By inhibiting these specific HDACs, this compound leads to a more open chromatin structure, facilitating the transcription of tumor suppressor genes.[1]

Vorinostat (suberoylanilide hydroxamic acid or SAHA) , on the other hand, is a pan-HDAC inhibitor, targeting a broader range of HDAC enzymes across Class I and Class II . This broad activity results in widespread changes in protein acetylation and gene expression.

Signaling Pathways

The anti-tumor activities of this compound and Vorinostat are mediated through the modulation of various signaling pathways critical for cancer cell survival and proliferation.

This compound has been shown to suppress the JAK2/STAT3 signaling pathway .[3][4] It upregulates the expression of Suppressors of cytokine signaling 3 (SOCS3), which in turn reduces the expression and phosphorylation of JAK2 and STAT3.[3][4] This leads to the downregulation of downstream anti-apoptotic proteins like c-Myc, Bcl-xL, and Mcl-1.[3][4] Additionally, this compound has been found to inhibit the PI3K/AKT/mTOR and MAPK signaling pathways in certain cancer types.[5][6]

Vorinostat has been demonstrated to dampen the mTOR signaling pathway .[7] It can inhibit the phosphorylation of mTOR and its downstream effectors, such as S6 ribosomal protein and 4E-BP1, which are crucial for protein synthesis and cell growth.[7] The inhibition of the AKT pathway also contributes to its anti-proliferative effects.[7]

Below are diagrams illustrating the key signaling pathways modulated by this compound and Vorinostat.

Chidamide_Signaling_Pathway This compound This compound HDAC1_2_3_10 HDAC1, 2, 3, 10 This compound->HDAC1_2_3_10 Inhibits SOCS3 SOCS3 (Upregulation) HDAC1_2_3_10->SOCS3 Represses JAK2 JAK2 SOCS3->JAK2 Inhibits STAT3 STAT3 JAK2->STAT3 Activates pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation cMyc c-Myc pSTAT3->cMyc Upregulates Bcl_xL Bcl-xL pSTAT3->Bcl_xL Upregulates Mcl_1 Mcl-1 pSTAT3->Mcl_1 Upregulates CellCycleArrest Cell Cycle Arrest cMyc->CellCycleArrest Apoptosis Apoptosis Bcl_xL->Apoptosis Inhibits Mcl_1->Apoptosis Inhibits

This compound's Inhibition of the JAK2/STAT3 Signaling Pathway.

Vorinostat_mTOR_Signaling_Pathway Vorinostat Vorinostat HDACs HDACs (Class I & II) Vorinostat->HDACs Inhibits AKT AKT HDACs->AKT Modulates mTOR mTOR AKT->mTOR Activates pmTOR p-mTOR mTOR->pmTOR Phosphorylation S6K1 S6K1 pmTOR->S6K1 Activates fourEBP1 4E-BP1 pmTOR->fourEBP1 Inhibits ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis Promotes fourEBP1->ProteinSynthesis Represses CellGrowth Cell Growth ProteinSynthesis->CellGrowth Leads to

Vorinostat's Impact on the mTOR Signaling Pathway.

Clinical Efficacy: A Comparative Overview

This compound in Relapsed or Refractory Peripheral T-Cell Lymphoma (PTCL)

This compound has demonstrated significant single-agent activity in patients with relapsed or refractory PTCL.

Clinical Trial Data: this compound in R/R PTCL
Endpoint Result
Overall Response Rate (ORR)28% - 66.2%[8][9][10]
Complete Response (CR) Rate14% - 23.4%[8][9]
Median Progression-Free Survival (PFS)2.1 months[9]
Median Overall Survival (OS)15.1 - 21.4 months[8][9]
Patient Population Relapsed or refractory PTCL, various subtypes.[8][9][10]
Note: ORR and CR rates vary across different studies and patient subgroups. Combination therapies with this compound have shown higher ORRs.[8]
Vorinostat in Refractory Cutaneous T-Cell Lymphoma (CTCL)

Vorinostat is approved for the treatment of cutaneous manifestations in patients with CTCL who have progressive, persistent, or recurrent disease.

Clinical Trial Data: Vorinostat in Refractory CTCL
Endpoint Result
Overall Response Rate (ORR)29.7% - 31%[11][12]
Complete Response (CR) RateOne patient achieved CR in a Phase IIb trial.[11]
Median Time to Response (TTR)55 - 56 days[13]
Median Duration of Response (DOR)≥ 6.1 months[11]
Patient Population Patients with persistent, progressive, or treatment-refractory CTCL (Stage IB-IVA).[11][13]
Note: Objective responses were observed in approximately 30% of patients with advanced disease (Stage IIB or higher).[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of HDAC inhibitors like this compound and Vorinostat.

Cell Viability Assay (CCK-8/MTS)

This assay is used to assess the anti-proliferative effects of the compounds.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound or Vorinostat (e.g., 0.1 to 30 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • Reagent Addition: Add 10 µL of CCK-8 or MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm (for CCK-8) or 490 nm (for MTS) using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay detects and quantifies apoptosis.

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound or Vorinostat for a specified time (e.g., 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[14][15]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Treat cells with the HDAC inhibitor for a specific duration (e.g., 24 or 48 hours).

  • Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.[16]

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[16][17]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined using appropriate software.[16][17]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating the in vitro efficacy of an HDAC inhibitor.

Experimental_Workflow start Start: Select Cancer Cell Lines cell_culture Cell Culture & Seeding start->cell_culture treatment Treatment with HDAC Inhibitor (e.g., this compound or Vorinostat) cell_culture->treatment viability_assay Cell Viability Assay (CCK-8 / MTS) treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V / PI Staining) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) treatment->cell_cycle_assay western_blot Western Blot Analysis (Target Protein Expression) treatment->western_blot data_analysis Data Analysis & Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis western_blot->data_analysis conclusion Conclusion on In Vitro Efficacy data_analysis->conclusion

General workflow for in vitro evaluation of HDAC inhibitors.

Conclusion

This compound and Vorinostat are both effective HDAC inhibitors with distinct selectivity profiles and demonstrated clinical activity in hematological malignancies. This compound's selectivity for HDACs 1, 2, 3, and 10 and its impact on the JAK2/STAT3 pathway are key features of its mechanism. Vorinostat, a pan-HDAC inhibitor, shows broader activity and modulates pathways such as mTOR signaling. The choice between these inhibitors for research or therapeutic development will depend on the specific cancer type, the desired molecular targets, and the therapeutic strategy. Further head-to-head comparative studies are warranted to delineate their relative efficacy and safety in various cancer contexts.

References

Unveiling the Synergy: A Comparative Guide to Chidamide and PD-1 Inhibitor Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of epigenetic modulation and immunotherapy is carving a new frontier in oncology. This guide provides a comprehensive analysis of the synergistic anti-tumor effects observed when combining Chidamide, a subtype-selective histone deacetylase (HDAC) inhibitor, with programmed cell death protein 1 (PD-1) inhibitors. Through a meticulous review of preclinical and clinical data, we illuminate the mechanisms, efficacy, and experimental validation of this promising combination therapy.

Mechanism of Synergistic Action: Remodeling the Tumor Immune Microenvironment

This compound potentiates the efficacy of PD-1 blockade by fundamentally reshaping the tumor microenvironment from an immunosuppressive to an immunopermissive state. This synergy is not driven by a single mechanism but rather a cascade of coordinated events:

  • Enhanced Tumor Cell Recognition: this compound has been shown to upregulate the expression of key molecules on tumor cells that are essential for immune recognition. In vitro studies have confirmed that this compound can increase the expression of Programmed Death-Ligand 1 (PD-L1), as well as Major Histocompatibility Complex (MHC) class I and II molecules on triple-negative breast cancer (TNBC) cells.[1][2] This increased expression makes tumor cells more visible and susceptible to T-cell-mediated cytotoxicity.

  • Promotion of Immune Cell Infiltration: A critical barrier to the success of immunotherapy is the lack of immune cell infiltration into the tumor, often termed a "cold" tumor. Preclinical models demonstrate that this compound promotes the infiltration of CD8+ T cells into the tumor.[3][4][5] This is achieved, in part, by enhancing the expression of T-cell chemokines.[3][5]

  • Modulation of Immunosuppressive Cells: The tumor microenvironment is often populated with immunosuppressive cells that dampen the anti-tumor immune response. This compound has been observed to reduce the number of myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment.[4][6] Furthermore, it can promote the reprogramming of tumor-associated macrophages (TAMs) to a pro-inflammatory M1 phenotype, which supports anti-tumor immunity.[7]

  • Augmentation of T-cell Effector Function: The combination of this compound and PD-1 blockade leads to an increase in the production of interferon-gamma (IFN-γ) by tumor-infiltrating CD4+ and CD8+ T cells.[8] IFN-γ is a critical cytokine for anti-tumor immunity. The synergistic effect of the combination is dependent on this IFN-γ response.[5][9]

Below is a diagram illustrating the proposed signaling pathway of this synergistic effect.

Synergy_Mechanism cluster_TumorCell Tumor Cell cluster_TCell CD8+ T Cell cluster_TME Tumor Microenvironment This compound This compound HDAC HDAC This compound->HDAC inhibits MDSC MDSCs This compound->MDSC reduces TAM TAMs This compound->TAM reprograms Chemokines Chemokine Upregulation This compound->Chemokines Epigenetic_Mod Epigenetic Modulation MHC_up MHC I/II Upregulation Epigenetic_Mod->MHC_up PDL1_up PD-L1 Upregulation Epigenetic_Mod->PDL1_up TCR TCR MHC_up->TCR presents antigen to PDL1 PD-L1 PDL1_up->PDL1 T_Cell_Activation T Cell Activation (IFN-γ production) TCR->T_Cell_Activation PD1_Inhibitor PD-1 Inhibitor PD1 PD-1 PD1_Inhibitor->PD1 blocks PD1->PDL1 Interaction Tumor_Cell_Lysis Tumor Cell Lysis T_Cell_Activation->Tumor_Cell_Lysis cluster_TumorCell cluster_TumorCell Tumor_Cell_Lysis->cluster_TumorCell induces apoptosis in M1_Macrophage M1 Macrophage TAM->M1_Macrophage T_Cell_Infiltration T Cell Infiltration Chemokines->T_Cell_Infiltration cluster_TCell cluster_TCell T_Cell_Infiltration->cluster_TCell Experimental_Workflow cluster_invivo In Vivo Synergy Study cluster_analysis Data Analysis cluster_conclusion Conclusion start Tumor Cell Implantation (e.g., MCA205 in C57BL/6 mice) randomize Randomization into Treatment Groups start->randomize treat Treatment Administration (Control, this compound, Anti-PD-1, Combo) randomize->treat monitor Monitor Tumor Volume & Survival treat->monitor endpoint Endpoint Analysis monitor->endpoint At study conclusion tumor_analysis Tumor Growth Curves & Survival Plots endpoint->tumor_analysis immune_analysis Flow Cytometry of Tumors/Spleens (CD8+, CD4+, MDSC, IFN-γ) endpoint->immune_analysis molecular_analysis RNA-seq / IHC (Gene Expression, Protein Localization) endpoint->molecular_analysis conclusion Validate Synergistic Anti-Tumor Effect tumor_analysis->conclusion immune_analysis->conclusion molecular_analysis->conclusion

References

Chidamide's Anti-Proliferative Efficacy: A Comparative Analysis Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of Chidamide's impact on cell proliferation, detailing its varied efficacy across different cancer cell lines and the underlying molecular mechanisms. This guide provides researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols to support further investigation into this novel histone deacetylase (HDAC) inhibitor.

This compound, a novel benzamide-class HDAC inhibitor, has demonstrated significant anti-proliferative effects in a wide range of cancer cell lines. By selectively targeting HDAC1, 2, 3, and 10, this compound modulates gene expression, leading to cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[1] This report synthesizes findings from multiple studies to provide a cross-validated comparison of this compound's anti-proliferative activity, offering a valuable resource for researchers exploring its therapeutic potential.

Comparative Anti-Proliferative Activity of this compound

The inhibitory concentration 50 (IC50) values of this compound vary considerably among different cancer cell lines, reflecting the heterogeneous nature of malignancies and the complex mechanisms of drug response. The following table summarizes the IC50 values of this compound in various cell lines as determined by Cell Counting Kit-8 (CCK-8) and MTT assays.

Cell LineCancer TypeTime PointIC50 (μM)Reference
Hematological Malignancies
SKM-1Myelodysplastic Syndromes (MDS)72h~1.0[2]
HELAcute Myeloid Leukemia (AML)72h~1.0[2]
HL60Acute Myeloid Leukemia (AML)72h1.544 ± 0.050[3]
NB4Acute Myeloid Leukemia (AML)72h0.460 ± 0.039[3]
RLTransformed Follicular Lymphoma24h30.39 ± 26.45[4]
36h7.447 ± 0.87[4]
48h1.87 ± 0.25[4]
DOHH2Transformed Follicular Lymphoma24h9.08 ± 2.03[4]
36h0.85 ± 0.07[4]
48h0.54 ± 0.05[4]
SU-DHL4Transformed Follicular Lymphoma24h4.56 ± 0.31[4]
36h3.17 ± 0.2[4]
48h1.67 ± 0.05[4]
Karpas422Transformed Follicular Lymphoma24h10.92 ± 0.15[4]
36h5.10 ± 0.23[4]
48h3.09 ± 0.23[4]
SU-DHL2Diffuse Large B-cell Lymphoma (DLBCL)72h2.722[5]
OCI-LY3Diffuse Large B-cell Lymphoma (DLBCL)72h1.353[5]
MZDiffuse Large B-cell Lymphoma (DLBCL)72h4.183[5]
Solid Tumors
BEL-7402Hepatocellular CarcinomaNot Specified1-13[6][7]
HCC-9204Hepatocellular CarcinomaNot Specified1-13[6][7]
HCC827Non-Small Cell Lung Cancer (NSCLC)72h0.1549 ± 0.019[8]
A549Non-Small Cell Lung Cancer (NSCLC)72hNot Specified[8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide to determine the anti-proliferative effects of this compound.

Cell Viability Assessment using Cell Counting Kit-8 (CCK-8) Assay

This protocol is based on the methodology described for transformed follicular lymphoma and acute myeloid leukemia cell lines.[3][4]

  • Cell Seeding: Seed 3 x 10⁴ cells per well in 100 μL of medium in 96-well plates.

  • Drug Treatment: Treat the cells with various concentrations of this compound for 24, 36, 48, or 72 hours.

  • CCK-8 Reagent Addition: Add 10 μL of CCK-8 reagent to each well.

  • Incubation: Incubate the plates for an additional 2 hours.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Present the data as a percentage of viable cells relative to untreated controls. Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Cell Viability Assessment using MTT Assay

This protocol is based on the methodology described for hepatocellular carcinoma cell lines.[6][7]

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density.

  • Drug Treatment: Expose cells to a range of this compound concentrations for a specified duration.

  • MTT Reagent Addition: Add MTT solution to each well and incubate for a period to allow for formazan (B1609692) crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Determine the IC50 values by plotting the percentage of cell viability against the drug concentration.

Signaling Pathways Modulated by this compound

This compound exerts its anti-proliferative effects by modulating several key signaling pathways involved in cell growth, survival, and apoptosis. The primary mechanism involves the inhibition of HDACs, leading to histone hyperacetylation and the reactivation of tumor suppressor genes.[1]

JAK2/STAT3 Signaling Pathway

In myelodysplastic syndromes and acute myeloid leukemia cells, this compound has been shown to suppress the JAK2/STAT3 signaling pathway.[2] It achieves this by upregulating the expression of Suppressors of cytokine signaling 3 (SOCS3), a negative regulator of this pathway.[2] This leads to a reduction in the expression of JAK2 and STAT3, and their downstream targets involved in cell cycle progression and anti-apoptosis, such as c-Myc, Bcl-xL, and Mcl-1.[2]

JAK2_STAT3_Pathway This compound This compound HDAC HDACs This compound->HDAC inhibits SOCS3 SOCS3 HDAC->SOCS3 represses JAK2 JAK2 SOCS3->JAK2 inhibits STAT3 STAT3 JAK2->STAT3 activates Proliferation Cell Proliferation & Survival STAT3->Proliferation promotes

Caption: this compound inhibits the JAK2/STAT3 pathway.

PI3K/AKT Signaling Pathway

In transformed follicular lymphoma, this compound has been observed to downregulate the PI3K/AKT signaling pathway.[4] This pathway is crucial for cell survival and proliferation in many cancers. This compound's inhibitory effect on this pathway contributes to its ability to induce cell cycle arrest and apoptosis.[4]

PI3K_AKT_Pathway This compound This compound HDAC HDACs This compound->HDAC inhibits PI3K PI3K HDAC->PI3K promotes AKT AKT PI3K->AKT activates CellCycle Cell Cycle Progression AKT->CellCycle promotes Apoptosis Apoptosis AKT->Apoptosis inhibits

Caption: this compound downregulates the PI3K/AKT pathway.

HDACs/STAT3/Bcl-2 Signaling Pathway

In Diffuse Large B-cell Lymphoma (DLBCL), this compound has been shown to suppress the HDACs/STAT3/Bcl-2 pathway, leading to apoptosis.[5][9] By inhibiting class I HDACs, this compound decreases the expression and phosphorylation of STAT3.[9] This, in turn, downregulates the anti-apoptotic protein Bcl-2, a downstream target of STAT3, thereby promoting programmed cell death.[5][9]

HDAC_STAT3_Bcl2_Pathway This compound This compound HDACs Class I HDACs (HDAC1, 2, 3, 8) This compound->HDACs inhibits STAT3 STAT3 (p-STAT3) HDACs->STAT3 activates Bcl2 Bcl-2 STAT3->Bcl2 upregulates Apoptosis Apoptosis Bcl2->Apoptosis inhibits

Caption: this compound induces apoptosis via the HDACs/STAT3/Bcl-2 pathway.

Conclusion

This compound demonstrates potent and variable anti-proliferative effects across a spectrum of cancer cell lines. Its efficacy is intrinsically linked to its ability to modulate critical signaling pathways that govern cell fate. The data and protocols presented in this guide offer a foundational resource for the continued investigation and development of this compound as a promising anti-cancer therapeutic. Further research is warranted to elucidate the precise molecular determinants of sensitivity and resistance to this compound in different cancer contexts.

References

Chidamide vs Romidepsin in preclinical models of NK/T-cell lymphoma

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide: Chidamide vs. Romidepsin (B612169) in Preclinical Models of NK/T-Cell Lymphoma

For researchers and drug development professionals navigating the therapeutic landscape of Natural Killer/T-cell (NK/T-cell) lymphoma, understanding the preclinical efficacy of targeted agents is paramount. This guide provides a detailed comparison of two prominent histone deacetylase (HDAC) inhibitors, this compound and Romidepsin, based on available preclinical data. While direct head-to-head comparative studies with extensive quantitative data are limited, this document synthesizes findings from various preclinical investigations to offer insights into their mechanisms of action and anti-lymphoma activity.

At a Glance: this compound vs. Romidepsin

FeatureThis compoundRomidepsin
Drug Class Benzamide-type HDAC inhibitorBicyclic depsipeptide HDAC inhibitor
HDAC Specificity Selective inhibitor of HDAC1, 2, 3, and 10[1]Potent, class I selective HDAC inhibitor[2]
Administration Oral[1]Intravenous[3]

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical studies on this compound and Romidepsin in NK/T-cell lymphoma and other T-cell lymphoma models. It is important to note that the data are compiled from different studies and experimental conditions may vary.

Table 1: In Vitro Cytotoxicity (IC50)

Cell LineDrugIC50 ValueDuration of TreatmentReference
Hut-78 (CTCL)Romidepsin0.038 - 6.36 nM24, 48, 72 hours[4]
Karpas-299 (ALCL)Romidepsin0.44 - 3.87 nM24, 48, 72 hours[4]
PEER (T-ALL)Romidepsin10.8 nMNot Specified[5]
SUPT1 (T-LBL)Romidepsin7.9 nMNot Specified[5]
Primary CTCL CellsRomidepsin7.0 nMNot Specified[5]
SNT-8 (NKTCL)This compoundData not available48 hours[6]
SNK-10 (NKTCL)This compoundData not available48 hours[6]

Note: Specific IC50 values for this compound in NK/T-cell lymphoma cell lines were not available in the reviewed literature, although dose-dependent inhibition was demonstrated.

Table 2: Induction of Apoptosis

Cell LineDrugApoptosis InductionMethodReference
SNT-8, SNK-10This compoundSignificant increase in a dose-dependent mannerAnnexin V/PI staining[6]
PEER, SUPT1Romidepsin~57% and ~54% Annexin V positive cells at 10 nM, respectivelyAnnexin V staining[5]
Primary CTCL CellsRomidepsin~50% Annexin V positive cells at 10 nMAnnexin V staining[5]
Hut-78Romidepsin25% Annexin V positive cells (early and late) at 24hAnnexin V staining[4]
Karpas-299Romidepsin20% Annexin V positive cells (early and late) at 24hAnnexin V staining[4]

Mechanistic Insights: Signaling Pathways and Immune Modulation

This compound:

Preclinical studies indicate that this compound induces apoptosis in NK/T-cell lymphoma cells through the mitochondria-mediated caspase pathway.[6] It has been shown to upregulate pro-apoptotic proteins like Bax and down-regulate anti-apoptotic proteins such as Bcl-2.[7] Furthermore, this compound has been reported to activate the ATM-Chk2-p53-p21 signaling pathway in response to DNA damage.[2][6] In other lymphoma models, it has been shown to inhibit the PI3K/AKT and RAS/MAPK signaling pathways.[8] A key finding from a comparative abstract is that this compound, in combination with a PD1 antibody, enhances T-cell chemokine expression and augments the IFN-gamma response, suggesting a synergistic effect with immunotherapy.[9][10]

Romidepsin:

Romidepsin has been shown to induce apoptosis in malignant T-cells by increasing the production of reactive oxygen species (ROS), decreasing mitochondrial membrane potential, and activating the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) signaling pathway.[5] It also inhibits the pro-survival PI3K/AKT/mTOR and β-catenin pathways.[5] In contrast to this compound's immune-enhancing effects in the context of PD1 blockade, the same preclinical abstract suggests that Romidepsin antagonizes the IFN-gamma response and decreases the activity of T-cell immune responses when combined with a PD1 antibody.[9][10] Furthermore, other studies have indicated that Romidepsin can suppress the cytolytic activity of NK cells.[11]

Mandatory Visualizations

chidamide_pathway This compound This compound hdac HDAC1, 2, 3, 10 This compound->hdac inhibits atm ATM This compound->atm bcl2 Bcl-2 ↓ This compound->bcl2 histones Histone Acetylation ↑ p21 p21 histones->p21 chk2 Chk2 atm->chk2 p53 p53 chk2->p53 p53->p21 bax Bax ↑ p53->bax g1_arrest G1 Arrest p21->g1_arrest apoptosis Apoptosis caspases Caspase Activation bax->caspases bcl2->caspases caspases->apoptosis

Caption: this compound's proposed mechanism of action in NK/T-cell lymphoma.

romidepsin_pathway romidepsin Romidepsin hdac1 Class I HDACs romidepsin->hdac1 inhibits pi3k PI3K/AKT/mTOR romidepsin->pi3k beta_catenin β-catenin romidepsin->beta_catenin ros ROS ↑ romidepsin->ros pro_survival Pro-survival Pathways pi3k->pro_survival beta_catenin->pro_survival mmp Mitochondrial Membrane Potential ↓ ros->mmp sapk_jnk SAPK/JNK ros->sapk_jnk apoptosis Apoptosis mmp->apoptosis sapk_jnk->apoptosis

Caption: Romidepsin's multi-pathway inhibition leading to apoptosis in T-cell lymphoma.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model cell_culture NK/T-cell Lymphoma Cell Lines treatment Treat with this compound or Romidepsin cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay annexin_v Annexin V Assay (Apoptosis) treatment->annexin_v western_blot Western Blot (Signaling Proteins) treatment->western_blot mice Immunocompromised Mice xenograft Inject NKTL Cells (e.g., EL4, RMA) mice->xenograft drug_admin Administer Drugs xenograft->drug_admin tumor_measurement Measure Tumor Growth drug_admin->tumor_measurement ihc IHC/RNA-seq (Tumor Analysis) tumor_measurement->ihc

References

Synergistic Anti-Tumor Effects of Chidamide and Radiotherapy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive overview of the synergistic effects of Chidamide, a novel histone deacetylase (HDAC) inhibitor, when combined with radiotherapy in cancer models. While direct preclinical data on this combination in breast cancer is limited, this document leverages analogous findings from other solid tumors, alongside the established mechanisms of HDAC inhibitors as radiosensitizers, to offer valuable insights for researchers, scientists, and drug development professionals.

Introduction

This compound is a subtype-selective HDAC inhibitor that has demonstrated significant anti-tumor activity in various malignancies.[1][2] Its mechanism of action involves the accumulation of acetylated histones, leading to chromatin relaxation and the altered transcription of genes involved in cell cycle arrest, apoptosis, and DNA repair.[3][4] Radiotherapy is a cornerstone of cancer treatment that induces cell death primarily through DNA damage. The combination of this compound and radiotherapy is predicated on the hypothesis that this compound can enhance the cytotoxic effects of radiation, a concept supported by numerous preclinical studies on various HDAC inhibitors in breast cancer models.[3][5]

Preclinical Evidence of Synergy: A Case Study in Lung Squamous Cell Carcinoma

Key Findings:
  • Enhanced Cytotoxicity: The combination of this compound and radiation resulted in a significant decrease in cell viability compared to either treatment alone.

  • Increased Apoptosis: The combination treatment led to a marked increase in the rate of apoptosis in cancer cells.

  • Inhibition of Tumor Growth: In vivo xenograft models showed that the combined treatment significantly suppressed tumor growth.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the aforementioned study in LSCC models, illustrating the synergistic effects of this compound and radiotherapy.

Table 1: Effect of this compound and Radiotherapy on Cell Viability in LSCC Cell Lines

Treatment GroupNCI-H2170 Cell Viability (%)NCI-H226 Cell Viability (%)
Control100100
This compound (300 nM)~80~85
Radiation (2 Gy)~75~80
This compound + Radiation~40~50

Data are approximated from graphical representations in the source study for illustrative purposes.

Table 2: Effect of this compound and Radiotherapy on Apoptosis in LSCC Cell Lines

Treatment GroupNCI-H2170 Apoptosis Rate (%)NCI-H226 Apoptosis Rate (%)
Control~5~5
This compound (300 nM)~15~12
Radiation (2 Gy)~20~18
This compound + Radiation~45~40

Data are approximated from graphical representations in the source study for illustrative purposes.

Mechanistic Insights: How this compound Potentiates Radiotherapy

The synergistic effect of this compound and radiotherapy is believed to be multifactorial. The primary mechanisms include:

  • Inhibition of DNA Damage Repair: HDAC inhibitors can downregulate the expression of key proteins involved in DNA double-strand break repair pathways, such as homologous recombination and non-homologous end joining. This impairment of DNA repair mechanisms sensitizes cancer cells to the DNA-damaging effects of radiotherapy.

  • Induction of Cell Cycle Arrest: this compound can induce cell cycle arrest, particularly at the G1 and G2/M phases.[6] This can synchronize the cell population in phases of the cell cycle that are more sensitive to radiation-induced damage.

  • Promotion of Apoptosis: By altering the expression of pro- and anti-apoptotic genes, this compound can lower the threshold for radiation-induced apoptosis.[6]

Signaling Pathways

The synergistic effects of this compound and radiotherapy are mediated through complex signaling pathways. The following diagram illustrates a plausible pathway based on the known mechanisms of HDAC inhibitors and their interaction with radiation-induced cellular responses.

cluster_0 This compound cluster_1 Radiotherapy This compound This compound HDACs HDACs This compound->HDACs inhibits Radiotherapy Radiotherapy DNA_Damage DNA Double-Strand Breaks Radiotherapy->DNA_Damage Histone_Acetylation Histone Acetylation ↑ Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Transcription Altered Gene Transcription Chromatin_Relaxation->Gene_Transcription DNA_Repair_Proteins DNA Repair Proteins ↓ (e.g., RAD51, BRCA1) Gene_Transcription->DNA_Repair_Proteins Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Gene_Transcription->Cell_Cycle_Arrest Apoptosis_Genes Pro-apoptotic Gene Expression ↑ Gene_Transcription->Apoptosis_Genes DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis DNA_Repair_Proteins->DNA_Damage impaired repair Cell_Death Synergistic Cell Death Cell_Cycle_Arrest->Cell_Death sensitizes Apoptosis_Genes->Apoptosis Apoptosis->Cell_Death

Caption: Proposed mechanism of synergistic action between this compound and radiotherapy.

Experimental Protocols

The following are generalized protocols based on the methodologies employed in the preclinical study of this compound and radiotherapy in LSCC. These can be adapted for breast cancer models.

Cell Culture and Treatments
  • Cell Lines: Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture media at various concentrations for a predetermined duration (e.g., 24 hours) prior to irradiation.

  • Irradiation: Cells are irradiated with a single dose of X-rays (e.g., 2, 4, 6 Gy) using a medical linear accelerator or a dedicated laboratory irradiator.

Cell Viability Assay (MTT Assay)
  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with this compound and/or radiotherapy as described above.

  • After a specified incubation period (e.g., 48-72 hours), add MTT solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
  • Treat cells with this compound and/or radiotherapy.

  • After the treatment period, harvest the cells and wash with PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry to quantify the percentage of apoptotic cells.

In Vivo Xenograft Studies
  • Inject human breast cancer cells subcutaneously into the flank of immunodeficient mice.

  • Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, radiotherapy alone, this compound + radiotherapy).

  • Administer this compound (e.g., via oral gavage) according to a predetermined schedule.

  • Deliver a single or fractionated dose of localized radiotherapy to the tumors.

  • Measure tumor volume and mouse body weight regularly.

  • At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Experimental Workflow

The following diagram outlines a typical workflow for investigating the synergistic effects of this compound and radiotherapy.

A Cell Culture (Breast Cancer Cell Lines) B Treatment Groups: 1. Control 2. This compound 3. Radiotherapy 4. This compound + Radiotherapy A->B C In Vitro Assays B->C D In Vivo Xenograft Model B->D E Cell Viability (MTT) C->E F Apoptosis (Flow Cytometry) C->F G Western Blot (DNA Repair & Apoptosis Proteins) C->G H Tumor Growth Measurement D->H I Immunohistochemistry (Ki-67, Cleaved Caspase-3) D->I J Data Analysis & Synergy Calculation E->J F->J G->J H->J I->J

Caption: Standard experimental workflow for preclinical evaluation.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, as an HDAC inhibitor, has the potential to be an effective radiosensitizer in breast cancer. While direct preclinical data is needed to confirm the extent of this synergy and elucidate the specific molecular mechanisms in breast cancer models, the findings from other solid tumors provide a solid foundation for further investigation. Future studies should focus on:

  • Evaluating the combination of this compound and radiotherapy in a panel of breast cancer cell lines representing different subtypes.

  • Conducting in vivo studies using patient-derived xenograft (PDX) models of breast cancer to better predict clinical response.

  • Investigating the impact of the combination on the tumor microenvironment, including immune cell infiltration.

This guide serves as a starting point for researchers interested in exploring the promising combination of this compound and radiotherapy for the treatment of breast cancer. The provided data and protocols offer a framework for designing and conducting rigorous preclinical studies to validate this therapeutic strategy.

References

Chidamide's Selective Inhibition of HDAC Isoforms: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chidamide (Epidaza®), a novel benzamide-class histone deacetylase (HDAC) inhibitor, has emerged as a significant therapeutic agent in oncology, particularly for the treatment of relapsed or refractory peripheral T-cell lymphoma.[1][2] Its clinical efficacy is rooted in its unique and selective inhibitory profile against specific HDAC isoforms. This guide provides a comparative analysis of this compound's effects on different HDAC isoforms, supported by experimental data and detailed methodologies, to aid researchers in understanding its mechanism of action and potential applications.

Isoform Selectivity and Potency

This compound exhibits a distinct selectivity profile, primarily targeting Class I HDACs, which are frequently overexpressed in various human tumors.[3][4] Specifically, it is a potent inhibitor of HDAC1, HDAC2, HDAC3, and the Class IIb isoform HDAC10.[2][3][5] This selective inhibition is believed to contribute to a more favorable therapeutic window and reduced off-target effects compared to pan-HDAC inhibitors.[3]

The inhibitory activity of this compound against various HDAC isoforms is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

HDAC IsoformClassThis compound IC50 (nM)Reference
HDAC1 ILow Nanomolar[2][3][5][6]
HDAC2 ILow Nanomolar[2][3][5][6]
HDAC3 ILow Nanomolar[2][3][5][6]
HDAC8 ISignificantly Higher[7]
HDAC4 IIaSignificantly Higher[4]
HDAC5 IIaSignificantly Higher[4]
HDAC6 IIbSignificantly Higher[4]
HDAC7 IIaSignificantly Higher[4]
HDAC9 IIaSignificantly Higher[4]
HDAC10 IIbLow Nanomolar[2][3][5][6]
HDAC11 IVSignificantly Higher[4]

Note: "Low Nanomolar" indicates high potency, as specific values vary slightly across different studies but are consistently in the low nanomolar range. "Significantly Higher" indicates much weaker inhibition compared to the targeted isoforms.

Experimental Protocols

The determination of IC50 values for HDAC inhibitors like this compound typically involves in vitro enzymatic assays using recombinant human HDAC proteins and a fluorogenic substrate.

Fluorometric HDAC Activity Assay

This is a widely used method to measure HDAC activity and the potency of inhibitors.[3][8][9]

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a specific HDAC isoform.

Materials:

  • Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC10)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., Tris- or HEPES-based buffer)

  • This compound (or other test inhibitors) at various concentrations

  • Developer solution (containing a protease like trypsin)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a dilution series of this compound in the assay buffer.

    • Dilute the recombinant HDAC enzyme and the fluorogenic substrate in the assay buffer to their optimal working concentrations.

  • Reaction Setup:

    • To the wells of a 96-well black microplate, add the assay buffer, the diluted this compound solutions (or a vehicle control), and the diluted HDAC enzyme.

    • Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the deacetylase reaction by adding the fluorogenic substrate to each well.

    • Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes). During this time, the HDAC enzyme will remove the acetyl group from the substrate.

  • Signal Development:

    • Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to each well. The developer contains a protease that specifically cleaves the deacetylated substrate, releasing the fluorescent molecule (e.g., AMC - 7-amino-4-methylcoumarin).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorometric plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm for AMC).

  • Data Analysis:

    • The fluorescence signal is directly proportional to the HDAC activity.

    • Calculate the percentage of HDAC inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Downstream Signaling Pathways Affected by this compound

This compound's selective inhibition of HDACs leads to the hyperacetylation of histone and non-histone proteins, which in turn modulates the expression of key genes involved in critical cellular signaling pathways. Two prominent pathways affected by this compound are the PI3K/AKT and JAK2/STAT3 pathways, both of which are often dysregulated in cancer.[1][3][10][11][12]

This compound's Impact on the PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial regulator of cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many cancers. This compound has been shown to suppress this pathway.[1][10][12][13]

PI3K_AKT_Pathway cluster_this compound This compound Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound pi3k PI3K This compound->pi3k Downregulates p-PI3K p_akt p-AKT (Active) This compound->p_akt Downregulates p-AKT growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor receptor->pi3k Activates pip3 PIP3 pi3k->pip3 Converts PIP2 to pip2 PIP2 pip3->p_akt Activates akt AKT mdm2 MDM2 p_akt->mdm2 Activates proliferation Cell Proliferation & Survival Genes p_akt->proliferation Promotes Transcription p53 p53 mdm2->p53 Inhibits apoptosis Apoptosis p53->apoptosis Induces

Caption: this compound inhibits the PI3K/AKT pathway, reducing cell proliferation and survival.

By downregulating the phosphorylation and activation of PI3K and AKT, this compound leads to decreased transcription of genes that promote cell proliferation and survival.[1][12] This inhibition also prevents the MDM2-mediated degradation of the p53 tumor suppressor, thereby promoting apoptosis.

This compound's Modulation of the JAK2/STAT3 Signaling Pathway

The JAK2/STAT3 signaling pathway plays a critical role in cell proliferation, differentiation, and apoptosis, and its constitutive activation is observed in numerous malignancies.[3][14] this compound has been demonstrated to inhibit this pathway, in part by upregulating the expression of Suppressors of Cytokine Signaling (SOCS) proteins.[3][14][15]

JAK2_STAT3_Pathway cluster_this compound This compound Effect cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound socs3 SOCS3 This compound->socs3 Upregulates cytokine Cytokine receptor Cytokine Receptor cytokine->receptor p_jak2 p-JAK2 (Active) receptor->p_jak2 Activates jak2 JAK2 p_stat3 p-STAT3 (Active) p_jak2->p_stat3 Phosphorylates stat3 STAT3 p_stat3->p_stat3 target_genes Target Genes (e.g., c-Myc, Bcl-xL, Mcl-1) p_stat3->target_genes Promotes Transcription socs3->p_jak2 Inhibits

Caption: this compound inhibits the JAK2/STAT3 pathway by upregulating SOCS3.

This compound-induced histone hyperacetylation leads to increased expression of SOCS3, a negative regulator of the JAK2/STAT3 pathway.[3] SOCS3 then inhibits the phosphorylation and activation of JAK2, which in turn prevents the phosphorylation and activation of STAT3.[3][14] This cascade ultimately leads to the downregulation of STAT3 target genes that are critical for cell cycle progression and the prevention of apoptosis, such as c-Myc, Bcl-xL, and Mcl-1.[3][14]

Conclusion

This compound's selective inhibition of HDAC1, 2, 3, and 10 provides a targeted approach to cancer therapy. Its ability to modulate key signaling pathways like PI3K/AKT and JAK2/STAT3 underscores its potent anti-proliferative and pro-apoptotic effects. This comparative guide, with its detailed data and methodologies, offers valuable insights for researchers exploring the therapeutic potential of this compound and designing future studies in the field of epigenetic drug discovery.

References

Independent Verification of Chidamide's Impact on the Bax/Bcl-2 Ratio: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the histone deacetylase (HDAC) inhibitor Chidamide's performance in modulating the Bax/Bcl-2 ratio, a key indicator of apoptosis induction in cancer cells. The data presented is collated from independent research studies and compared with other HDAC inhibitors to offer a comprehensive overview for researchers and drug development professionals.

Introduction to this compound and the Bax/Bcl-2 Ratio

This compound is a novel, orally active benzamide (B126) class of HDAC inhibitor that selectively inhibits HDAC1, 2, 3, and 10.[1] By altering histone acetylation, this compound can modulate the expression of various genes, including those involved in apoptosis, or programmed cell death. A critical regulator of the intrinsic apoptotic pathway is the balance between pro-apoptotic proteins, such as Bax, and anti-apoptotic proteins, like Bcl-2. An increased Bax/Bcl-2 ratio is a hallmark of mitochondrial-mediated apoptosis, making it a crucial biomarker for assessing the efficacy of anticancer agents. Multiple independent studies have investigated this compound's ability to favorably alter this ratio across a spectrum of cancer cell lines.

Comparative Analysis of this compound's Effect on Bax/Bcl-2 Ratio

The following tables summarize quantitative data from various studies investigating the effect of this compound and other HDAC inhibitors on the expression of Bax and Bcl-2. The data, primarily derived from Western blot analyses, illustrates the dose-dependent impact of these compounds on the apoptotic machinery.

Table 1: Effect of this compound on Bax and Bcl-2 Protein Expression

Cancer TypeCell LineThis compound Concentration (µM)Treatment Duration (h)Change in Bax ExpressionChange in Bcl-2 ExpressionResulting Bax/Bcl-2 RatioReference
Pancreatic CancerPaTu89880, 2, 4, 848Dose-dependent increaseDose-dependent decreaseIncreased[2][3]
LeukemiaHL60Not specified72UpregulatedDownregulatedIncreased[4]
LeukemiaNB4Not specified72UpregulatedDownregulatedIncreased[4]
Multiple MyelomaRPMI 8226Not specifiedNot specifiedUpregulatedNot specifiedIncreased[4]
Diffuse Large B-cell LymphomaSU-DHL2, OCI-LY3, MZ0, 2.5, 5, 1048Not specifiedDose-dependent decreaseNot explicitly quantified[5][6]

Table 2: Comparative Effect of Other HDAC Inhibitors on Bax and Bcl-2

HDAC InhibitorClassCancer TypeCell LineKey Findings on Bax/Bcl-2Reference
Vorinostat (B1683920) (SAHA)Pan-HDACCholangiocarcinomaHuCC-T1Increased Bax/Bcl-2 ratio in combination with EGCG[7]
Vorinostat (SAHA)Pan-HDACNeuroblastomaSK-N-SH, QDDQ-NMUpregulation of Bax and downregulation of Bcl-2[8]
Romidepsin (B612169)Class I HDACT-cell LymphomaHut-78, Karpas-299Augmented expression of Bax[9]
PanobinostatPan-HDACVariousNot specifiedCan induce autophagic cell death at lower doses than vorinostat[8]
MS275 (Entinostat)Class I HDACMalignant AscitesVariousPromotes apoptosis[10]

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are representative protocols for key experiments cited in the referenced studies.

Western Blot Analysis for Bax and Bcl-2 Expression

This protocol outlines the general steps for quantifying Bax and Bcl-2 protein levels.[11]

  • Cell Culture and Treatment: Plate cancer cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or other HDAC inhibitors for the desired duration (e.g., 24, 48, or 72 hours). A vehicle-treated group should be included as a control.

  • Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (typically 20-40 µg) on a 12% SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bax (e.g., 1:1000 dilution) and Bcl-2 (e.g., 1:1000 dilution) overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the Bax and Bcl-2 band intensities to the loading control. Calculate the Bax/Bcl-2 ratio.[12][13]

Apoptosis Assay via Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

  • Cell Treatment: Treat cells with the desired concentrations of this compound or other compounds for the specified time.

  • Cell Harvesting and Staining: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS). Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the signaling pathway influenced by this compound and the experimental workflow for its verification.

G cluster_0 This compound's Mechanism of Action This compound This compound HDACs HDAC1, 2, 3, 10 This compound->HDACs inhibits Histone_Acetylation Histone Acetylation ↑ HDACs->Histone_Acetylation prevents deacetylation Gene_Expression Altered Gene Expression Histone_Acetylation->Gene_Expression Bcl2 Bcl-2 Expression ↓ Gene_Expression->Bcl2 Bax Bax Expression ↑ Gene_Expression->Bax Bax_Bcl2_Ratio Bax/Bcl-2 Ratio ↑ Bcl2->Bax_Bcl2_Ratio Bax->Bax_Bcl2_Ratio Mitochondria Mitochondria Bax_Bcl2_Ratio->Mitochondria promotes permeabilization Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis G cluster_1 Experimental Workflow start Start: Cancer Cell Culture treatment Treatment: This compound vs. Other HDACis start->treatment protein_extraction Protein Extraction treatment->protein_extraction apoptosis_assay Apoptosis Assay (Annexin V/PI) treatment->apoptosis_assay western_blot Western Blot (Bax, Bcl-2) protein_extraction->western_blot data_analysis Data Analysis: Bax/Bcl-2 Ratio & Apoptosis Rate western_blot->data_analysis apoptosis_assay->data_analysis conclusion Conclusion: Comparative Efficacy data_analysis->conclusion

References

Chidamide: A Comparative Analysis of Combination Therapy and Monotherapy in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chidamide, a novel benzamide-type histone deacetylase (HDAC) inhibitor, has demonstrated significant therapeutic potential in various hematological malignancies. It selectively inhibits HDAC1, 2, 3, and 10, leading to the reactivation of tumor suppressor genes, induction of apoptosis, cell cycle arrest, and modulation of the anti-tumor immune response.[1][2] This guide provides a comprehensive comparison of this compound combination therapy versus monotherapy, supported by data from key clinical trials, detailed experimental protocols, and visualizations of its molecular mechanisms.

Efficacy and Safety: Combination Therapy vs. Monotherapy

Clinical data, particularly in Peripheral T-Cell Lymphoma (PTCL), suggests that combining this compound with other anti-cancer agents can enhance efficacy, albeit with a potential increase in manageable toxicities.

Key Efficacy Outcomes

A large, multi-center real-world study in China provided significant insights into the comparative efficacy of this compound monotherapy and combination therapies in patients with relapsed or refractory (R/R) PTCL. The study demonstrated a statistically significant improvement in the overall response rate (ORR) for combination therapy.[3]

Efficacy EndpointThis compound Monotherapy (n=261)This compound Combination Therapy (n=287)P-valueReference
Overall Response Rate (ORR) 58.6%73.2%< 0.001[3]
Complete Response (CR) 21.1%25.4%Not Significant[3]
Progression-Free Survival (PFS) 129 days (95% CI 82-194)152 days (95% CI 93-201)0.3266[4][5]
Median Overall Survival (OS) 433 days463 daysNot Reported[3]

In newly diagnosed angioimmunoblastic T-cell lymphoma (AITL), a subtype of PTCL, the addition of this compound to standard CHOP chemotherapy (C-ChT) resulted in a significantly higher ORR compared to CHOP alone (ChT).[6]

Efficacy EndpointChemotherapy Alone (ChT)This compound + Chemotherapy (C-ChT)P-valueReference
Overall Response Rate (ORR) 60.0%84.3%0.011[6]
Complete Response (CR) 42.9%60.8%0.102[6]
Safety and Tolerability

The incidence and severity of adverse events (AEs) were generally higher in combination therapy regimens compared to monotherapy. Hematological toxicities were the most common AEs observed.[3][4]

Adverse Event (Grade ≥3)This compound Monotherapy (n=256)This compound Combination Therapy (n=127)Reference
Thrombocytopenia 10.2%18.1%[4]
Neutropenia 6.2%12.6%[4]
Anemia Not Reported7.1%[4]
Fatigue Not Reported5.5%[4]

Experimental Protocols of Key Clinical Trials

Pivotal Phase II Study of this compound Monotherapy in R/R PTCL

This multicenter, open-label, single-arm study evaluated the efficacy and safety of this compound in patients with relapsed or refractory PTCL.

  • Patient Population: Patients aged 18-75 years with histologically confirmed R/R PTCL who had relapsed or were refractory to at least one prior systemic therapy.[7][8]

  • Treatment Regimen: this compound was administered orally at a dose of 30 mg twice per week.[7]

  • Primary Endpoint: The primary endpoint was the Overall Response Rate (ORR), assessed by an independent review committee.[7]

  • Response Criteria: Tumor response was evaluated according to the International Working Group (IWC) criteria. A confirmed response was required at least 4 weeks after the initial documentation of response.[7]

Real-World Study of this compound Monotherapy vs. Combination Therapy in R/R PTCL

This multi-center observational study assessed the real-world effectiveness and safety of this compound-based therapies.

  • Patient Population: 548 patients with R/R PTCL from 186 centers in China were included.[3]

  • Treatment Regimens:

    • Monotherapy (n=261): this compound administered as a single agent.

    • Combination Therapy (n=287): this compound administered with various chemotherapy regimens.[3]

  • Endpoints: The primary endpoints were Objective Response Rate (ORR) and Overall Survival (OS). Safety was also evaluated.[3]

Comparative Study of Chemotherapy vs. This compound plus Chemotherapy in Untreated AITL

This study compared the efficacy and toxicity of conventional chemotherapy (ChT) with this compound combined with chemotherapy (C-ChT) as a frontline treatment for AITL.

  • Patient Population: Treatment-naive patients with AITL were divided into two groups: ChT and C-ChT.[6]

  • Treatment Regimens:

    • ChT Group: Conventional chemotherapy regimens (e.g., CHOP).

    • C-ChT Group: this compound combined with conventional chemotherapy.[6]

  • Endpoints: Efficacy was evaluated based on ORR and CR rates. Progression-free survival (PFS) was also analyzed.[6]

Signaling Pathways and Mechanism of Action

This compound's anti-tumor effects are mediated through its inhibition of HDAC enzymes, which leads to a cascade of downstream events affecting gene expression, cell cycle, apoptosis, and immune surveillance.

This compound's Core Mechanism of Action

G cluster_0 This compound This compound hdac HDAC1, 2, 3, 10 This compound->hdac inhibition histones Histone Proteins hdac->histones deacetylation open_chromatin Open Chromatin (Acetylated Histones) chromatin Condensed Chromatin histones->chromatin gene_expression Tumor Suppressor Gene Expression open_chromatin->gene_expression apoptosis Apoptosis gene_expression->apoptosis cell_cycle Cell Cycle Arrest (G1) gene_expression->cell_cycle G This compound This compound socs3 SOCS3 (Upregulation) This compound->socs3 jak2 JAK2 socs3->jak2 inhibition stat3 STAT3 jak2->stat3 phosphorylation downstream Downstream Targets (c-Myc, Bcl-xL, Mcl-1) stat3->downstream transcription proliferation Cell Proliferation & Survival downstream->proliferation G cluster_0 Immune Cell Recruitment cluster_1 Overcoming Immune Escape This compound This compound chemokine Chemokine Gene Expression (e.g., C-C Chemokines) This compound->chemokine notch NOTCH1 / NFATC1 Signaling This compound->notch recruitment Recruitment of Immune Cells (T-cells, NK cells, etc.) chemokine->recruitment tcell Enhanced T-cell Anti-tumor Function notch->tcell inhibition leads to

References

A Meta-Analysis of Chidamide in Peripheral T-Cell Lymphoma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data for Chidamide in the treatment of peripheral T-cell lymphoma (PTCL). It offers an objective comparison with alternative therapies, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

Efficacy and Safety Analysis of this compound and Comparators

The following tables summarize the key efficacy and safety outcomes for this compound and other systemic therapies in both relapsed/refractory (R/R) and previously untreated PTCL patient populations. Data is aggregated from multiple clinical trials to provide a comparative overview.

Table 1: Efficacy of this compound in Relapsed/Refractory PTCL
Treatment RegimenNOverall Response Rate (ORR)Complete Response (CR) RateMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Key Clinical Trial(s)
This compound Monotherapy 7928%[1][2]14%[1][3][2]2.1 months[1]21.4 months[1]Pivotal Phase II[1][3][2]
25639.06%-129 days-Real-world study
This compound + Chemotherapy 12751.18%-152 days-Real-world study[4][5]
This compound + CPCT 4571.1%28.9%8.5 months17.2 monthsPhase II (NCT02879526)[6]
Table 2: Efficacy of this compound in Untreated PTCL
Treatment RegimenNOverall Response Rate (ORR)Complete Response (CR) RateMedian Progression-Free Survival (PFS)Key Clinical Trial(s)
This compound + CHOP 2889.3%[7]57.1%[7]14.0 months[7]Phase Ib (NCT02809573)[7]
This compound + CHOEP 11360.2%[8]40.7%[8]10.7 months[8]Phase II (NCT02987244)[8]
Table 3: Comparative Efficacy of Other Approved Agents in Relapsed/Refractory PTCL
TreatmentNOverall Response Rate (ORR)Complete Response (CR) RateMedian Progression-Free Survival (PFS)Median Overall Survival (OS)Key Clinical Trial(s)
Romidepsin 13025%[9]15%[9]--Pivotal Phase II (NCT00426764)[9]
4538%18%--Phase II[10]
Belinostat 12025.8%[4]10.8%[4]1.6 months7.9 monthsBELIEF (NCT00865969)[4][5]
Pralatrexate 10929%[11][12][13]11%[12][13]3.5 months[12][13]14.5 months[12][13]PROPEL (NCT00420195)[11][12][13]
Table 4: Safety Profile of this compound (Grade 3/4 Adverse Events)
Adverse EventThis compound Monotherapy (R/R PTCL)[1][4]This compound + Chemotherapy (R/R PTCL)[4][5]This compound + CHOP (Untreated PTCL)[7]This compound + CHOEP (Untreated PTCL)[8]
Thrombocytopenia 10.2% - 22%18.1%10.0%31.0%
Neutropenia 6.2% - 11%12.6%83.3%69.0%
Leukopenia 13%-90.0%69.0%
Anemia -7.1%-37.2%
Fatigue -5.5%--
Febrile Neutropenia --10.0%-

Experimental Protocols of Key Clinical Trials

Detailed methodologies for the pivotal trials of this compound and its main competitors are outlined below to allow for a critical appraisal of the presented data.

This compound (Pivotal Phase II Trial in R/R PTCL)
  • Study Design: A multicenter, open-label, single-arm Phase II study conducted in China.[3]

  • Patient Population: Patients with relapsed or refractory PTCL who had failed at least one prior systemic therapy. Histological subtypes included PTCL-not otherwise specified (NOS), anaplastic large-cell lymphoma (ALCL), extranodal NK/T-cell lymphoma, and angioimmunoblastic T-cell lymphoma (AITL).[1][3]

  • Treatment Protocol: this compound was administered orally at a dose of 30 mg twice per week.[3]

  • Primary Endpoint: The primary endpoint was the overall response rate (ORR), assessed by an independent review committee based on International Working Group (IWG) criteria.[3]

Romidepsin (Pivotal Phase II Trial in R/R PTCL - NCT00426764)
  • Study Design: An international, pivotal, single-arm, Phase II trial.[9]

  • Patient Population: Patients with relapsed or refractory PTCL who were refractory to or had failed at least one prior systemic therapy.[9]

  • Treatment Protocol: Romidepsin was administered at a dose of 14 mg/m² as a 4-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[9]

  • Primary Endpoint: The rate of complete response (CR) or unconfirmed complete response (CRu) as assessed by an independent review committee.[9]

Belinostat (BELIEF Trial in R/R PTCL - NCT00865969)
  • Study Design: A Phase II, non-randomized, open-label study.[5]

  • Patient Population: Patients with relapsed or refractory PTCL who had failed at least one prior systemic therapy.[1][5]

  • Treatment Protocol: Belinostat was administered at a dose of 1,000 mg/m² as a 30-minute intravenous infusion on days 1-5 of a 21-day cycle.[1][5]

  • Primary Endpoint: The overall response rate (ORR) based on central assessment by an independent review committee.[5]

Pralatrexate (PROPEL Trial in R/R PTCL - NCT00420195)
  • Study Design: A pivotal, multicenter, Phase II, non-randomized, open-label, international study.[11]

  • Patient Population: Patients with histologically confirmed PTCL who had disease progression after at least one prior treatment.[11]

  • Treatment Protocol: Pralatrexate was administered intravenously at 30 mg/m² weekly for 6 of 7 weeks, with vitamin B12 and folic acid supplementation.[11]

  • Primary Endpoint: The overall response rate (ORR) assessed by an independent central review using the International Workshop Criteria (IWC).[11]

Visualizing the Data and Mechanisms

The following diagrams illustrate the meta-analysis workflow, the molecular mechanism of this compound, and a comparative summary of treatment outcomes.

Meta_Analysis_Workflow cluster_0 Data Collection cluster_1 Data Synthesis cluster_2 Comparative Analysis Search Literature Search (PubMed, ClinicalTrials.gov, etc.) Inclusion Inclusion/Exclusion Criteria (PTCL, this compound, Clinical Trial) Search->Inclusion Extraction Data Extraction (ORR, CR, PFS, OS, AEs) Inclusion->Extraction Pooling Data Pooling & Weighting Extraction->Pooling Analysis Statistical Analysis (Heterogeneity, Subgroup Analysis) Pooling->Analysis Comparison Comparison with Alternatives (Other HDACis, Chemotherapy) Analysis->Comparison Conclusion Formulation of Conclusions Comparison->Conclusion

Diagram 1: Meta-analysis workflow for evaluating this compound clinical trial data.

Chidamide_Mechanism_of_Action This compound This compound HDAC HDAC1, 2, 3, 10 This compound->HDAC Inhibits Acetylation Increased Histone Acetylation This compound->Acetylation NonHistoneAcetylation Increased Acetylation This compound->NonHistoneAcetylation PI3K_AKT PI3K/AKT Pathway This compound->PI3K_AKT Inhibits MAPK MAPK Pathway This compound->MAPK Inhibits Histones Histones HDAC->Histones Deacetylates NonHistone Non-Histone Proteins (e.g., p53, STAT3) HDAC->NonHistone Deacetylates Chromatin Chromatin Relaxation Acetylation->Chromatin GeneExpression Tumor Suppressor Gene Expression (e.g., p21) Chromatin->GeneExpression CellCycle Cell Cycle Arrest GeneExpression->CellCycle Apoptosis Apoptosis GeneExpression->Apoptosis ProteinActivity Altered Protein Activity & Stability NonHistoneAcetylation->ProteinActivity ProteinActivity->Apoptosis PI3K_AKT->CellCycle PI3K_AKT->Apoptosis MAPK->CellCycle MAPK->Apoptosis

Diagram 2: Simplified signaling pathway for this compound's mechanism of action in PTCL.

Treatment_Outcome_Comparison cluster_this compound This compound cluster_OtherHDACi Other HDACis (R/R) cluster_Chemo Other Agents (R/R) Chidamide_Mono Monotherapy (R/R) ORR: ~28-39% CR: ~14% Romidepsin Romidepsin ORR: ~25-38% CR: ~15-18% Chidamide_Combo Combination (Untreated) ORR: ~60-89% CR: ~41-57% Belinostat Belinostat ORR: ~26% CR: ~11% Pralatrexate Pralatrexate ORR: ~29% CR: ~11%

Diagram 3: Comparative overview of ORR and CR rates for various PTCL treatments.

References

Safety Operating Guide

Proper Disposal of Chidamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the handling and disposal of the histone deacetylase inhibitor, Chidamide.

This compound is an antineoplastic agent used in cancer therapy and research.[1][2] As with all chemotherapy drugs, proper disposal is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.[3][4] This guide provides detailed, step-by-step procedures for the safe disposal of this compound waste, synthesized from established guidelines for handling hazardous pharmaceutical waste.

Immediate Safety Precautions

Before beginning any disposal procedure, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, double chemotherapy gloves, a protective gown, and eye protection such as safety goggles or a face shield.[5] All handling of this compound, including for disposal, should be conducted within a chemical fume hood or a biological safety cabinet to minimize the risk of aerosol exposure.[4][5]

Waste Classification and Segregation

The first critical step in the proper disposal of this compound is the correct classification and segregation of waste. Chemotherapy waste is generally categorized into two main types: trace chemotherapy waste and bulk chemotherapy waste.[6][7] This distinction is based on the amount of residual drug remaining in the waste item.

Table 1: Classification of this compound Waste and Disposal Guidelines

Waste TypeDescriptionDisposal Container
Trace Chemotherapy Waste Items contaminated with less than 3% of the original drug volume by weight. This includes "RCRA empty" containers.[7][8] Examples: empty drug vials, IV bags and tubing, used gloves, gowns, and absorbent pads.[6][9]Yellow, puncture-resistant containers specifically designated for trace chemotherapy waste.[3][6]
Bulk Chemotherapy Waste Items containing more than 3% of the original drug volume by weight. This includes unused or expired this compound, partially full vials, and materials used to clean up large spills.[4][7]Black, puncture-resistant containers designated for bulk hazardous waste (RCRA hazardous waste).[6][8]
This compound-Contaminated Sharps Needles, syringes, and other sharps contaminated with this compound.Yellow sharps containers specifically for chemotherapy waste.[3][9]

It is crucial to note that some states may have more stringent regulations and require all chemotherapy waste to be handled as hazardous waste.[8] Always consult your institution's Environmental Health and Safety (EHS) department and local regulations.

Step-by-Step Disposal Procedure

  • Waste Identification and Segregation: At the point of generation, carefully assess whether the this compound waste is "trace" or "bulk" and place it in the corresponding color-coded container (yellow for trace, black for bulk).[6] Do not mix this compound waste with other chemical or biohazardous waste streams.[10]

  • Container Management: Ensure all waste containers are properly labeled with "Chemotherapy Waste" or "Hazardous Waste" as appropriate.[10] Keep containers sealed when not in use.

  • Spill Management: In the event of a this compound spill, it must be cleaned immediately by trained personnel wearing appropriate PPE.[5] Use a chemotherapy spill kit. All materials used for cleanup are considered bulk chemotherapy waste and must be disposed of in a black container.[4][11]

  • Final Disposal: Once waste containers are full, they should be securely sealed and transported by a licensed hazardous waste management company for incineration.[3][9] Do not autoclave waste containing chemotherapeutic agents.[4]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

Chidamide_Disposal_Workflow start This compound Waste Generated assess_waste Assess Contamination Level start->assess_waste is_trace < 3% Residual Drug? assess_waste->is_trace trace_waste Trace Waste is_trace->trace_waste Yes bulk_waste Bulk Waste is_trace->bulk_waste No yellow_container Place in Yellow Container trace_waste->yellow_container black_container Place in Black Container bulk_waste->black_container licensed_disposal Dispose via Licensed Hazardous Waste Vendor yellow_container->licensed_disposal black_container->licensed_disposal end Incineration licensed_disposal->end

Caption: Workflow for the segregation and disposal of this compound waste.

Experimental Protocols

Currently, there are no widely accepted and published experimental protocols for the chemical degradation or inactivation of this compound for disposal purposes. The standard and required method of disposal for antineoplastic agents like this compound is high-temperature incineration by a licensed hazardous waste facility.[3][9] Any attempt at chemical deactivation should only be undertaken by trained professionals following a validated and approved protocol, as incomplete reactions could produce other hazardous compounds. There is no single accepted method of chemical deactivation for all antineoplastic agents.[10]

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Essential Safety and Operational Guidance for Handling Chidamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Chidamide, a selective histone deacetylase (HDAC) inhibitor. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risk.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the primary defense against exposure to this compound.[1] While some safety data sheets (SDS) state that this compound is not classified as a hazardous substance, it is prudent to handle it as a potentially hazardous compound.[2]

Recommended PPE for Handling this compound:

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-rated nitrile gloves is recommended.[3][4]Provides a robust barrier against skin contact. The outer glove should be worn over the gown cuff and changed immediately if contaminated.[3]
Eye Protection Safety glasses with side shields or a face shield.[1]Protects against splashes and aerosols. A face shield should be used when there is a higher risk of splashing.[3]
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powder form or when engineering controls are not sufficient to control airborne particles.[2][3]Minimizes the risk of inhaling the compound, which is a primary route of exposure.[5]
Body Protection A disposable, long-sleeved, impervious gown.[3][4]Prevents contamination of personal clothing and skin. Gowns should have a solid front and be securely fastened.

Safe Handling and Operational Workflow

A systematic approach to handling this compound, from preparation to disposal, is crucial for maintaining a safe working environment.

Workflow for Handling this compound:

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don PPE prep_area->don_ppe gather_materials Gather Materials & Equipment don_ppe->gather_materials weigh_compound Weigh Compound in Ventilated Enclosure gather_materials->weigh_compound Proceed to handling prepare_solution Prepare Solution weigh_compound->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment decontaminate_surfaces Decontaminate Surfaces conduct_experiment->decontaminate_surfaces After experiment doff_ppe Doff PPE decontaminate_surfaces->doff_ppe dispose_waste Dispose of Waste doff_ppe->dispose_waste

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures:

  • Preparation:

    • Work should be conducted in a designated area with appropriate exhaust ventilation.[2]

    • Before handling, ensure all necessary PPE is readily available and in good condition.

    • Assemble all required materials, including this compound, solvents, and experimental apparatus.

  • Handling:

    • This compound is a crystalline solid.[6][7] Avoid the formation of dust and aerosols.[2]

    • If weighing the solid form, do so within a chemical fume hood or other ventilated enclosure.

    • When preparing solutions, this compound is soluble in organic solvents like DMSO and dimethylformamide.[6][7] It is sparingly soluble in aqueous buffers.[6][7] For maximum solubility in aqueous buffers, first dissolve this compound in DMSO and then dilute with the aqueous buffer.[6][7] It is not recommended to store aqueous solutions for more than one day.[6][7]

  • Storage:

    • Store this compound at -20°C in a tightly sealed container.[2][7]

    • Keep the container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2]

    • This compound is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[2]

Emergency Procedures

First Aid Measures:

  • Skin Contact: Immediately rinse the affected skin area with large amounts of water.[2] Remove contaminated clothing.[1][2]

  • Eye Contact: Flush eyes immediately with large amounts of water, separating the eyelids to ensure thorough flushing.[2] Seek prompt medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Wash out the mouth with water if the person is conscious.[2] Do not induce vomiting unless directed by medical personnel.[2] Seek immediate medical attention.[2]

Spill Response:

  • Evacuate non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill if it is safe to do so.[8]

  • Collect the spilled material with an absorbent material and place it in a sealed, appropriately labeled container for disposal.[8]

  • Thoroughly clean the spill area.[8]

Disposal Plan

All waste materials contaminated with this compound should be considered hazardous waste.

  • Waste Collection:

    • Collect all disposable PPE (gloves, gown, etc.) in a designated hazardous waste container.

    • Any unused this compound and contaminated labware should also be placed in a sealed container for hazardous waste.

  • Disposal:

    • Dispose of all this compound-contaminated waste in accordance with institutional, local, and national regulations for chemical waste.

    • Avoid releasing this compound into the environment.[2] Keep it away from drains, water courses, and soil.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.